1-Methylisoguanosine
Description
Structure
3D Structure
Properties
CAS No. |
73027-05-1 |
|---|---|
Molecular Formula |
C11H17N5O5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one |
InChI |
InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1 |
InChI Key |
QPKAXGGZEQOSRT-AFPKLJJXSA-N |
SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Isomeric SMILES |
CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Synonyms |
1-methylisoguanosine doridosine N(1)-methylisoguanosine |
Origin of Product |
United States |
Foundational & Exploratory
1-Methylisoguanosine: Adenosine Receptor Agonist Mechanism
Technical Guide & Whitepaper
Executive Summary
1-Methylisoguanosine , historically known as Doridosine , is a naturally occurring purine alkaloid originally isolated from the marine nudibranch Anisodoris nobilis and the sponge Tedania digitata.[1] It functions as a potent, long-acting adenosine receptor agonist with non-selective activity at A1 and A2A receptor subtypes.
Unlike endogenous adenosine, 1-methylisoguanosine is resistant to adenosine deaminase (ADA) , the enzyme responsible for the rapid degradation of adenosine in vivo. This resistance confers a significantly prolonged duration of action, making it a critical probe for studying sustained purinergic signaling. Its pharmacological profile includes profound muscle relaxation, bradycardia, hypotension, and anti-inflammatory activity.[2]
This guide details the molecular mechanism, signaling pathways, and experimental protocols for the synthesis and characterization of 1-methylisoguanosine, designed for researchers in purinergic pharmacology and drug discovery.
Molecular Profile & Structural Pharmacology
Chemical Identity[3][4]
-
IUPAC Name: 1-Methyl-2-amino-9-β-D-ribofuranosylpurin-6-one
-
Common Name: Doridosine; 1-Methylisoguanosine[1]
-
Source: Anisodoris nobilis (digestive gland), Tedania digitata.[1]
-
Key Structural Feature: A methyl group at the N-1 position of the purine ring. This modification prevents deamination by ADA, which requires a free N-1 position for catalytic activity.
Receptor Selectivity & Affinity
1-Methylisoguanosine acts as a balanced agonist at both A1 and A2A receptors. Its lack of selectivity mimics adenosine but with enhanced stability.
| Compound | A1 Affinity ( | A2A Affinity ( | Selectivity Ratio (A1:A2A) | ADA Stability |
| Adenosine | High (~10-30 nM) | High (~10-30 nM) | ~1:1 (Balanced) | Unstable ( |
| 1-Methylisoguanosine | High | High | ~1:1 (Balanced) | Stable |
| CPA (Control) | 0.6 nM | > 1000 nM | > 1500 (A1 Selective) | Stable |
| CGS-21680 (Control) | > 1000 nM | 15 nM | > 0.01 (A2A Selective) | Stable |
Note: While 1-methylisoguanosine itself is non-selective, N1-cycloalkyl derivatives (e.g., 1-cyclopropylisoguanosine) have been synthesized to shift selectivity toward the A1 subtype.
Mechanism of Action: GPCR Signaling Pathways
The physiological effects of 1-methylisoguanosine are driven by its dual agonism of the
A1 Receptor Pathway (Sedation & Bradycardia)
-
Location: CNS (cortex, thalamus), Heart (SA/AV nodes), Adipocytes.
-
Coupling:
protein family. -
Mechanism:
-
Agonist binding triggers
dissociation. -
Inhibition of Adenylyl Cyclase (AC): Reduces cAMP levels, decreasing PKA activity.
-
Activation of GIRK Channels:
subunits directly open G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing hyperpolarization. -
Inhibition of VGCCs: Closes Voltage-Gated Calcium Channels (N-type, P/Q-type), inhibiting neurotransmitter release.
-
-
Outcome: Reduced neuronal firing (muscle relaxation), negative chronotropy (heart rate reduction).
A2A Receptor Pathway (Hypotension & Anti-Inflammation)[2]
-
Location: Vascular smooth muscle, Immune cells (neutrophils, macrophages), Striatum.
-
Coupling:
protein family. -
Mechanism:
-
Agonist binding triggers
dissociation. -
Activation of Adenylyl Cyclase (AC): Increases intracellular cAMP.[3]
-
PKA Activation: Phosphorylates CREB and other effectors.
-
NF-
B Inhibition: High cAMP/PKA activity blocks NF- B nuclear translocation, suppressing pro-inflammatory cytokines (TNF- , IL-6).
-
-
Outcome: Vasodilation (hypotension), immunosuppression.
Signaling Pathway Visualization
Figure 1: Dual signaling mechanism of 1-Methylisoguanosine. The molecule activates opposing G-protein pathways (
Experimental Methodologies
Synthesis of 1-Methylisoguanosine
While isolation from marine sponges is possible, chemical synthesis ensures higher purity and scalability. The core challenge is the regioselective methylation at the N-1 position.
Protocol: Methylation of Isoguanosine
-
Starting Material: Dissolve Isoguanosine (1 eq) in anhydrous Dimethylformamide (DMF) .
-
Base Activation: Add Potassium Carbonate (
) (1.5 eq) to deprotonate the N-1 position. Stir at room temperature for 30 minutes. -
Methylation: Dropwise add Methyl Iodide (MeI) (1.1 eq).
-
Critical Step: Control the addition rate to prevent poly-methylation.
-
-
Reaction: Stir at 40°C for 4-6 hours. Monitor via TLC (Solvent: DCM/MeOH 9:1).
-
Workup: Evaporate DMF under reduced pressure. Resuspend residue in water and extract with ethyl acetate to remove non-polar impurities.
-
Purification: The aqueous phase (containing product) is lyophilized and purified via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
Validation: Confirm structure via
-NMR (Look for N-Me singlet at ~3.5 ppm) and UV spectroscopy ( shift characteristic of N-1 alkylation).
Radioligand Binding Assay (Affinity Determination)
To validate the agonist profile, competition binding assays are standard.
Protocol:
-
Membrane Prep: Use CHO cells stably expressing human A1 or A2A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
-
Radioligands:
-
A1 Assay: Use
-DPCPX (Antagonist) or -CCPA (Agonist). -
A2A Assay: Use
-CGS-21680 (Agonist).[4]
-
-
Incubation:
-
Mix: 50
g Membrane protein + Radioligand (0.2-2 nM) + 1-Methylisoguanosine (concentration range: to M). -
Incubate at 25°C for 90 minutes (to reach equilibrium).
-
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation :
Functional cAMP Accumulation Assay
To confirm agonism (functional efficacy), measure downstream cAMP modulation.
-
Cell Line: HEK293 cells transfected with A2A receptor (Gs-coupled).
-
Treatment: Treat cells with Adenosine Deaminase (2 U/mL) to remove endogenous adenosine.
-
Stimulation: Add 1-Methylisoguanosine (0.1 - 10
M) for 15 minutes.-
Control: For A1 (Gi) assays, cells must be pre-stimulated with Forskolin (10
M) to raise cAMP baseline, then treated with the agonist to observe inhibition.
-
-
Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
-
Result: A dose-dependent increase in cAMP confirms A2A agonism; a dose-dependent decrease (post-forskolin) confirms A1 agonism.
Therapeutic Implications & Challenges
Therapeutic Potential
-
Skeletal Muscle Relaxation: Unlike benzodiazepines, 1-methylisoguanosine induces muscle relaxation via central A1 receptors without interacting with GABA receptors. This offers a pathway for non-addictive antispasmodics.
-
Anti-Inflammatory: Systemic A2A activation potently suppresses "cytokine storms," relevant for sepsis and autoimmune conditions.
-
Cardioprotection: The bradycardic effect (A1) reduces myocardial oxygen demand, potentially useful in ischemic conditions, though the simultaneous hypotension (A2A) complicates clinical dosing.
Challenges
-
Blood-Brain Barrier (BBB): While lipophilic enough to cross, the high polarity of the ribose moiety limits rapid central accumulation compared to non-nucleoside agonists.
-
Cardiovascular Side Effects: The potent hypotension (A2A) and bradycardia (A1) are often dose-limiting side effects when targeting CNS or anti-inflammatory indications.
-
Desensitization: Chronic exposure to stable agonists leads to rapid receptor downregulation (tachyphylaxis).
References
-
Fuhrman, F. A., Fuhrman, G. J., & DeRiemer, K. (1980). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. ACS Publications . Link
-
Quinn, R. J., Gregson, R. P., Cook, A. F., & Bartlett, R. T. (1980). Isolation and synthesis of 1-methylisoguanosine, a potent pharmacologically active marine natural product. Tetrahedron Letters . Link
-
Baird-Lambert, J., et al. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects. Life Sciences . Link
-
Davies, L. P., et al. (1986). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. General Pharmacology . Link
-
Shen, J., et al. (2000). Doridosine derivatives: binding at adenosine receptors and in vivo effects. Nucleosides, Nucleotides & Nucleic Acids . Link
-
Haskó, G., & Pacher, P. (2008). A2A receptors in inflammation and injury: lessons learned from transgenic animals. Journal of Leukocyte Biology . Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Doridosine marine natural product source Anisodoris nobilis
This in-depth technical guide details the marine natural product Doridosine (1-methylisoguanosine), its source Peltodoris nobilis (formerly Anisodoris nobilis), its chemical isolation, synthesis, and pharmacological profile.
Technical Monograph & Research Guide
Executive Summary
Doridosine (1-methylisoguanosine) is a naturally occurring purine nucleoside analog originally isolated from the dorid nudibranch Peltodoris nobilis (formerly Anisodoris nobilis). It functions as a potent, non-selective adenosine receptor agonist. Unlike endogenous adenosine, Doridosine is resistant to adenosine deaminase (ADA), resulting in a prolonged half-life and sustained pharmacological effects, primarily hypotension and bradycardia.[1] This guide serves as a technical resource for the isolation, synthesis, and pharmacological evaluation of this compound.
Biological Source: Peltodoris nobilis[2][3]
Taxonomic Classification
The primary source organism has undergone taxonomic revision. Researchers must be aware of the synonymy to access historical literature.
Ecological Role & Chemical Defense
P. nobilis is a benthic gastropod found along the Pacific coast of North America. It sequesters Doridosine in its mantle tissue and mucus secretions as a chemical defense mechanism against predation. The compound is not synthesized de novo by the nudibranch but is likely dietary in origin, sequestered from sponges (e.g., Tedania sp.) upon which it feeds.
DOT Diagram 1: Taxonomic & Ecological Context
Caption: Ecological flow of Doridosine from dietary sponge sources to sequestration in P. nobilis for chemical defense.
Chemical Characterization
Structure & Properties
Doridosine is a methylated analog of isoguanosine.[1][3]
-
IUPAC Name: 1-methyl-9-β-D-ribofuranosyl-9H-purin-6(1H)-one-2-amine
-
Formula: C₁₁H₁₅N₅O₅
-
MW: 297.27 g/mol
-
Key Structural Feature: Methylation at the N-1 position of the purine ring prevents deamination by ADA.
Spectral Data (Diagnostic)
-
UV Spectrum:
284 nm (pH 1), 292 nm (pH 11). -
¹H NMR (Diagnostic Signals in DMSO-d₆):
-
N-CH₃: Singlet at
~3.5–3.6 ppm (Distinctive from adenosine). -
H-8: Singlet at
~8.0 ppm. -
H-1' (Anomeric): Doublet at
~5.7 ppm.
-
Isolation & Purification Protocol
This protocol is based on the foundational methodology established by Kim et al. (1981) and Quinn et al. (1980), optimized for modern laboratory standards.
Reagents & Materials
-
Solvents: Acetone (HPLC grade), Methanol, n-Butanol, Water.
-
Stationary Phase: Sephadex LH-20, Silica Gel 60.
-
Detection: UV lamp (254 nm), TLC plates (Silica gel 60 F₂₅₄).
Step-by-Step Workflow
Step 1: Tissue Preparation
-
Collect fresh P. nobilis specimens (approx. 1 kg wet weight).
-
Dice tissues immediately and immerse in Acetone to arrest enzymatic degradation.
-
Homogenize tissue in acetone using a high-shear blender.
Step 2: Extraction
-
Filter the homogenate to remove solids. Retain the filtrate.
-
Re-extract the solid residue with Methanol (MeOH) (3x).
-
Combine acetone and methanol extracts.
-
Concentrate the combined extract in vacuo at <40°C to yield an aqueous suspension.
Step 3: Partitioning
-
Defat the aqueous suspension by partitioning with Ethyl Acetate (discard organic layer if targeting polar nucleosides; Doridosine remains in the aqueous phase).
-
Partition the aqueous layer with n-Butanol . Doridosine partitions into the n-Butanol phase.
-
Evaporate the n-Butanol fraction to dryness.
Step 4: Chromatographic Purification
-
Column 1 (Size Exclusion): Dissolve residue in MeOH/H₂O and load onto a Sephadex LH-20 column. Elute with MeOH/H₂O (1:1). Collect fractions absorbing at 290 nm.
-
Column 2 (Adsorption): Purify active fractions on Silica Gel using a gradient of CHCl₃:MeOH (starting 9:1 to 7:3).
-
Crystallization: Recrystallize the final fraction from water to yield pure Doridosine needles (mp 260–262°C).
DOT Diagram 2: Isolation Workflow
Caption: Activity-guided isolation protocol for Doridosine from P. nobilis tissue.
Chemical Synthesis
For large-scale studies, total synthesis is preferred over extraction.
Synthetic Route:
-
Starting Material: Isoguanosine (commercially available or synthesized from 2-chloroadenosine).
-
Methylation: Reaction with Methyl Iodide (CH₃I) in dimethylacetamide (DMAc) or DMF in the presence of K₂CO₃.
-
Regioselectivity: Methylation occurs preferentially at N-1 due to the specific tautomeric hindrance of isoguanosine.
-
Yield: Typical yields range from 40-60% after recrystallization.
Pharmacology & Mechanism of Action
Pharmacodynamics
Doridosine is an Adenosine Receptor Agonist .
-
Receptor Subtypes: Acts on A₁ (inhibitory) and A₂ (stimulatory) receptors.
-
Mechanism:
-
A₁ Activation (Cardiac): Inhibits adenylyl cyclase
decreases cAMP opens K⁺ channels hyperpolarization of SA/AV nodes Bradycardia . -
A₂ Activation (Vascular): Stimulates adenylyl cyclase in smooth muscle
increases cAMP relaxation Hypotension .
-
The "ADA Resistance" Factor
The critical differentiator between Doridosine and Adenosine is metabolic stability.
-
Adenosine: Rapidly deaminated by Adenosine Deaminase (ADA) to inosine (inactive). Half-life < 10 seconds.
-
Doridosine: The N-1 methyl group sterically hinders the active site of ADA.
-
Result: Doridosine exhibits a prolonged duration of action (hours vs. seconds) in vivo.
DOT Diagram 3: Pharmacological Signaling
Caption: Dual mechanism of action on A1/A2 receptors and resistance to metabolic degradation by ADA.
Comparative Data
| Compound | Receptor Affinity | ADA Substrate? | Duration of Action | Primary Effect |
| Adenosine | High (A1/A2/A3) | Yes (Rapid) | Seconds | Transient modulation |
| Doridosine | High (A1/A2) | No (Resistant) | Hours | Sustained hypotension |
References
-
Kim, Y. H., Nachman, R. J., Pavelka, L., Mosher, H. S., Fuhrman, F. A., & Fuhrman, G. J. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis: structure, pharmacological properties and synthesis.[3] Journal of Natural Products, 44(2), 206-214.
-
Quinn, R. J., Gregson, R. P., Cook, A. F., & Bartlett, R. T. (1980). Isolation and synthesis of 1-methylisoguanosine, a potent pharmacologically active marine natural product. Tetrahedron Letters, 21(6), 567-568.
- Fuhrman, F. A., Fuhrman, G. J., & Mosher, H. S. (1980). Pharmacological properties of the marine natural product doridosine.
-
Valdés, A. (2002). A phylogenetic analysis and systematic revision of the cryptobranch dorids (Mollusca, Nudibranchia, Anthobranchia). Zoological Journal of the Linnean Society, 136(4), 535-636.
Sources
- 1. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peltodoris nobilis [inverts.wallawalla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. urbanmarineecology.org [urbanmarineecology.org]
- 5. Noble Sea Lemon, Peltodoris nobilis - Marine Life et cetera [karollewall.com]
1-Methylisoguanosine (Doridosine): Pharmacological Mechanisms and Hemodynamic Modulation
Executive Summary
1-Methylisoguanosine (also known as Doridosine) is a marine-derived purine nucleoside analog originally isolated from the nudibranch Anisodoris nobilis and the sponge Tedania digitata.[1][2] Unlike its structural analog adenosine, which functions as a transient endogenous modulator of vascular tone and cardiac rhythm, 1-methylisoguanosine exhibits a distinct pharmacological profile characterized by prolonged hypotension and bradycardia .
This guide analyzes the compound’s resistance to adenosine deaminase (ADA), its dual-agonism at purinergic receptors (
Chemical Profile and Metabolic Stability
The cardinal distinction between adenosine and 1-methylisoguanosine lies in their metabolic fate. Adenosine is rapidly deaminated to inosine by the ubiquitous enzyme adenosine deaminase (ADA) , resulting in a plasma half-life (
1-Methylisoguanosine possesses a methyl group at the
Structural Implications
-
Adenosine: Susceptible to rapid enzymatic degradation and cellular uptake.[3]
-
1-Methylisoguanosine: Metabolically stable; systemic bioavailability is high even via oral administration, with hemodynamic effects persisting for minutes to hours depending on the route of administration.
Receptor Pharmacology and Signaling Pathways[4]
1-Methylisoguanosine acts as a non-selective agonist at adenosine receptors, primarily targeting the
-
Negative Chronotropy (
): Direct suppression of sinoatrial (SA) node firing.[3] -
Vasodilation (
): Relaxation of vascular smooth muscle (VSM).[3]
Mechanistic Signaling Diagram
The following diagram details the divergent signaling pathways activated by 1-methylisoguanosine in cardiac myocytes versus vascular smooth muscle cells.
Figure 1: Dual-pathway activation by 1-Methylisoguanosine. In cardiac tissue (left),
Hemodynamic Profile: Comparative Analysis
The profound hypotension induced by 1-methylisoguanosine is qualitatively similar to adenosine but differs radically in kinetics.[2]
Key Hemodynamic Parameters[5][6][7][8][9]
-
Blood Pressure (BP): Immediate, dose-dependent reduction in Mean Arterial Pressure (MAP).
-
Heart Rate (HR): Significant bradycardia.[2][4] Note that while adenosine-induced hypotension can sometimes trigger reflex tachycardia (baroreceptor reflex), 1-methylisoguanosine's direct
agonism is potent enough to override this reflex, maintaining bradycardia. -
Cardiac Output (CO): Often exhibits a biphasic response (in models like the anesthetized cat): an initial rapid decrease (due to bradycardia) followed by a slow recovery or increase (due to reduced afterload/vasodilation).
Table 1: Pharmacological Comparison (Adenosine vs. 1-Methylisoguanosine)
| Feature | Adenosine | 1-Methylisoguanosine (Doridosine) |
| Primary Target | ||
| Metabolism | Rapid deamination by ADA | Resistant to ADA ; Renal excretion |
| Half-life ( | < 10 seconds | Minutes to Hours (Dose/Route dependent) |
| Duration of Effect | Transient (requires continuous infusion) | Sustained (Single bolus effective) |
| Oral Bioavailability | Negligible | Active Orally |
| Hemodynamic Profile | Transient hypotension | Prolonged hypotension & bradycardia |
| CNS Effects | Limited (poor BBB penetration) | Sedation, muscle relaxation, hypothermia |
Experimental Protocol: In Vivo Assessment
To rigorously evaluate the effects of 1-methylisoguanosine, the Anesthetized Rat Model is the gold standard. This system allows for real-time separation of cardiac and vascular components of blood pressure regulation.
Protocol: Hemodynamic Monitoring in the Wistar Rat
Objective: Establish dose-response curves for MAP and HR.
-
Anesthesia: Induce with Pentobarbital Sodium (60 mg/kg i.p.) or Urethane (1.2 g/kg i.p.). Note: Urethane is preferred for preserving cardiovascular reflexes.
-
Surgical Preparation:
-
Tracheotomy: Intubate to ensure patent airway.
-
Cannulation (Arterial): Insert PE-50 tubing into the left carotid artery connected to a pressure transducer for MAP measurement.
-
Cannulation (Venous): Insert PE-10 tubing into the right jugular vein for drug administration.
-
-
Stabilization: Allow 30 minutes for hemodynamic stabilization post-surgery.
-
Dosing Regimen:
-
Administer 1-methylisoguanosine as a bolus (range: 10 - 1000 µg/kg).
-
Flush with 0.1 mL saline.
-
Washout: Allow full return to baseline (approx. 20-40 mins) before next dose due to long half-life.
-
Experimental Workflow Diagram
Figure 2: Workflow for in vivo assessment. The critical step is the extended recovery period required due to the compound's metabolic stability.
Therapeutic Potential and Limitations[10][11]
While 1-methylisoguanosine demonstrates potent antihypertensive properties, its development as a clinical therapeutic has been limited by its "on-target" side effect profile.
-
Sedation: Unlike adenosine, 1-methylisoguanosine shows significant central nervous system (CNS) activity, likely due to greater stability allowing blood-brain barrier equilibration over time. This results in sedation and skeletal muscle relaxation.
-
Hypothermia: Activation of central adenosine receptors regulates body temperature set-points, leading to profound hypothermia in rodent models.
-
Bradycardia: The potent
agonist activity carries the risk of AV block or excessive negative chronotropy, which is undesirable in simple hypertension management.
Current Utility: Today, 1-methylisoguanosine is primarily utilized as a pharmacological tool compound . It serves as a robust positive control for testing novel adenosine receptor modulators and for studying the physiological consequences of sustained purinergic receptor activation without the need for continuous infusion pumps.
References
-
Fuhrman, F. A., Fuhrman, G. J., Kim, Y. H., Mosher, H. S., & Nachman, R. J. (1980). Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis. Science, 207(4427), 193-195.
-
Baird-Lambert, J., Marwood, J. F., Davies, L. P., & Taylor, K. M. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects.[5] Life Sciences, 26(13), 1069-1077.[5]
-
Kim, Y. H., Nachman, R. J., Pavelka, L., Mosher, H. S., Fuhrman, F. A., & Fuhrman, G. J. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis.[1] Journal of Natural Products, 44(2), 206-214.[1]
-
Davies, L. P., & Baird-Lambert, J. (1986). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. General Pharmacology, 17(1), 7-11.
Sources
- 1. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CV Pharmacology | Adenosine [cvpharmacology.com]
- 4. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: N1-Methylisoguanosine Interaction with A1 and A2A Receptors
Executive Summary
N1-methylisoguanosine , also known as Doridosine , is a naturally occurring purine nucleoside analog originally isolated from the marine sponge Tedania ignis and the nudibranch Anisodoris nobilis. It serves as a critical pharmacological probe in adenosine receptor research due to its unique structural stability.[1] Unlike endogenous adenosine, Doridosine is resistant to deamination by adenosine deaminase (ADA) , allowing for prolonged activation of adenosine receptors in vivo and in vitro.[1]
This guide details the interaction of Doridosine with Adenosine A1 (A1AR) and Adenosine A2A (A2AAR) receptors, providing a technical framework for researchers to evaluate its binding affinity, signaling efficacy, and therapeutic potential.[1]
Chemical & Pharmacological Profile
Structural Distinction
Doridosine is the N1-methyl derivative of isoguanosine. Its structural deviation from adenosine—specifically the methylation at the N1 position and the isoguanine base structure—confers two critical properties:
-
Receptor Agonism: It maintains high affinity for P1 purinergic receptors (A1 and A2A).[1]
-
Metabolic Stability: The N1-methyl group sterically hinders the catalytic site of ADA, preventing the rapid conversion to inosine that limits the half-life of endogenous adenosine.
Synthesis & Sourcing
While naturally available, research-grade Doridosine is often synthesized to ensure purity.[1] A common synthetic route involves the diazotization of 2,6-diaminopurine riboside , followed by methylation.
-
Key Precursor: 2,6-diaminopurine riboside.[1]
-
Reaction: Diazotization with sodium nitrite/acetic acid yields isoguanosine, which is subsequently methylated.[1]
Receptor Interaction Dynamics
Doridosine acts as a non-selective agonist at both A1 and A2A receptors.[1] Its pharmacological profile is defined by "adenosine-like" potency but with a significantly extended duration of action.
Adenosine A1 Receptor (A1AR) Interaction[1][2][3]
-
Coupling:
protein-coupled.[1][2] -
Mechanism: Binding of Doridosine induces a conformational change that activates the
complex.[1] The subunit inhibits adenylyl cyclase (AC) , reducing intracellular cAMP.[1] Concurrently, the subunit activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to hyperpolarization.[1] -
Physiological Outcome: Negative chronotropy (bradycardia), inhibition of neurotransmitter release, and sedation.[1]
Adenosine A2A Receptor (A2AAR) Interaction[1][4]
-
Coupling:
protein-coupled.[1][2] -
Mechanism: Doridosine binding activates the
protein.[1] The subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[1] -
Physiological Outcome: Vasodilation (hypotension), inhibition of platelet aggregation, and anti-inflammatory effects.[1]
Comparative Affinity Data
While Doridosine is roughly equipotent to adenosine, experimental values fluctuate based on the assay conditions (specifically the presence of GTP analogs).
| Ligand | Target Receptor | Approx.[1][2][3][4][5] | Selectivity Profile |
| Doridosine | A1 / A2A | ~50 - 100 nM | Non-selective (Balanced) |
| Adenosine | A1 / A2A | ~70 nM (A1) / 150 nM (A2A) | Non-selective (Rapidly metabolized) |
| R-PIA | A1 | ~1 - 5 nM | A1 Selective Reference |
| CGS-21680 | A2A | ~10 - 20 nM | A2A Selective Reference |
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways activated by Doridosine upon binding to A1 versus A2A receptors.
Caption: Divergent signaling: Doridosine activates A1 (inhibiting AC) and A2A (stimulating AC).[1]
Experimental Protocols
To accurately characterize Doridosine, researchers must employ protocols that account for its ADA resistance and mixed agonist profile.[1]
Radioligand Binding Assay (Membrane Preparation)
Objective: Determine the affinity (
Reagents:
-
Buffer A (Lysis): 50 mM Tris-HCl, pH 7.4.
-
Buffer B (Assay): 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.[1]4. Note: ADA (Adenosine Deaminase) is typically added (2 U/mL) to remove endogenous adenosine, even though Doridosine is resistant.[1] -
Radioligands:
-
Non-specific Binding (NSB): Define using
NECA or R-PIA.[1]
Protocol Steps:
-
Membrane Prep: Homogenize brain tissue (e.g., rat cortex for A1, striatum for A2A) or transfected CHO cells in ice-cold Buffer A. Centrifuge at 48,000 x g for 15 min.[1] Wash pellet twice.
-
Incubation: Resuspend pellet in Buffer B.
-
Equilibrium: Incubate at 25°C for 60-90 minutes.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectrometry.
-
Analysis: Plot % Specific Binding vs. Log[Doridosine]. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Functional Assay: cAMP Accumulation
Objective: Verify functional agonism (Gi vs Gs).
Self-Validating Check:
-
For A1 (Gi): You must first stimulate cAMP with Forskolin (
).[1] Doridosine should inhibit this Forskolin-induced peak.[1] -
For A2A (Gs): Doridosine should directly increase cAMP levels over basal.[1]
Protocol Steps:
-
Seed A1 or A2A expressing cells in 96-well plates.
-
Pre-incubate with PDE inhibitor (e.g., IBMX, 0.5 mM) to prevent cAMP breakdown.[1]
-
Agonist Challenge: Add Doridosine (0.1 nM - 10
) for 15 minutes. -
Lysis & Detection: Lyse cells and measure cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA).[1]
Experimental Workflow Visualization
This diagram outlines the critical decision points in the Radioligand Binding Assay.
Caption: Workflow for determining Doridosine affinity. Note the ADA step is crucial for baseline stability.
Therapeutic Implications & Conclusion
Doridosine represents a "stabilized adenosine" strategy in drug development. Its ability to activate A1 receptors (lowering heart rate) and A2A receptors (vasodilation) simultaneously makes it a potent hypotensive agent. However, its lack of selectivity limits its clinical utility compared to modern, subtype-selective ligands.
Key Takeaways for Researchers:
-
Tool Compound: Use Doridosine when you need an adenosine-like agonist that persists in ADA-rich environments (e.g., whole blood, inflamed tissue).[1]
-
Differentiation: Always run parallel controls with Adenosine (rapidly degraded) and CPA/NECA (stable synthetic analogs) to benchmark Doridosine's effects.[1]
References
-
Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. Journal of Natural Products. (1981).[1] [Link]
-
Doridosine derivatives: binding at adenosine receptors and in vivo effects. European Journal of Pharmacology. (1991).[1] [Link]
-
Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Cells. (2017).[1] [Link]
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. (2010). [Link]
-
A2A-adenosine receptor reserve for coronary vasodilation. Circulation. (1999).[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In silico identification of A1 agonists and A2a inhibitors in pain based on molecular docking strategies and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
Isoguanosine Analogs: Medicinal Chemistry & Therapeutic Potential
Executive Summary
Isoguanosine (isoG), also known as crotonoside or 2-hydroxyadenosine, represents a pivotal scaffold in both medicinal chemistry and synthetic biology.[1] Structurally isomeric to guanosine, isoG transposes the exocyclic amino and carbonyl groups at the C-2 and C-6 positions of the purine ring. This unique arrangement confers distinct hydrogen-bonding capabilities, enabling non-canonical base pairing (the isoG-isoC pair) central to Artificially Expanded Genetic Information Systems (AEGIS).[1]
Therapeutically, isoG analogs function as potent modulators of Adenosine Receptors (ARs), particularly the A2A and A3 subtypes, offering pathways for anti-inflammatory and cardioprotective drug development. Furthermore, certain C-8 and ribose-modified analogs exhibit robust immunostimulatory properties, inducing interferon production via Toll-like receptor pathways.[1] This guide provides a rigorous technical analysis of isoG chemistry, structure-activity relationships (SAR), synthesis protocols, and pharmacological validation.
Chemical Foundation: Tautomerism & AEGIS[1]
The medicinal potential of isoguanosine is governed by its tautomeric equilibrium. Unlike guanosine, which predominantly exists in the keto form, isoguanosine exhibits a significant keto-enol tautomerism at the C-2 position.[1]
Tautomeric Equilibrium
-
Keto Form (2-oxo-adenosine): Predominates in aqueous solution; mimics the hydrogen bonding face of Adenosine but with a hydrogen bond donor at N1 and acceptor at O2.[1]
-
Enol Form (2-hydroxyadenosine): Facilitates unique base-pairing schemes.[1]
This equilibrium is critical for AEGIS . In synthetic DNA, the isoG (keto form) pairs specifically with Isocytosine (isoC) via a non-standard hydrogen bonding pattern (Donor-Donor-Acceptor on isoG vs. Acceptor-Acceptor-Donor on isoC), orthogonal to the Watson-Crick A-T and G-C pairs.[1]
Visualization: Tautomerism & Base Pairing[1]
Figure 1: Tautomeric equilibrium of Isoguanosine and its application in forming the orthogonal isoG-isoC base pair in AEGIS.
Medicinal Chemistry Strategy: SAR & Pharmacophore
Modifying the isoG scaffold allows for fine-tuning of biological activity, shifting the profile from a nucleic acid component to a specific receptor ligand.
| Position | Modification Strategy | Biological Impact |
| C-2 (Carbonyl) | Substitution with S, Se, or removal (2-H) | Modulates H-bonding to ARs; 2-thio-isoG often shows altered affinity.[1] |
| N-6 (Exocyclic Amine) | Alkylation (Methyl, Cyclopentyl, Benzyl) | Critical for AR Selectivity. Bulky groups (e.g., N6-cyclopentyl) enhance A1/A3 selectivity. |
| C-8 | Halogenation (Br, I) or Alkylation | Induces syn conformation; enhances immunomodulatory activity (e.g., 7-thia-8-oxoguanosine analogs).[1] |
| Ribose (2'/3') | 2'-Deoxy, 2'-Fluoro, or 3'-Endo lock | Increases metabolic stability; 2'-deoxy-isoG is a polymerase substrate; 2'-F improves half-life.[1] |
Therapeutic Applications
Adenosine Receptor (AR) Modulation
Isoguanosine analogs are structural congeners of adenosine.[1] While adenosine binds non-selectively to A1, A2A, A2B, and A3 receptors, isoG derivatives can be engineered for subtype selectivity.
-
A2A Agonists: 2-substituted adenosines (closely related to isoG) are potent vasodilators and anti-inflammatory agents.[1]
-
A3 Antagonists/Agonists: N6-substituted isoG analogs show promise in treating glaucoma and inflammatory diseases.[1]
Immunostimulation & Antiviral Activity
Certain guanosine/isoguanosine analogs, such as 7-thia-8-oxoguanosine , act not by directly inhibiting viral polymerases, but by activating Toll-Like Receptor 7 (TLR7).[1]
-
Mechanism: Induction of Type I Interferons (IFN-α/β).[1]
-
Outcome: Broad-spectrum antiviral state effective against RNA viruses.[1][2][3]
Visualization: Therapeutic Signaling Pathways[1]
Figure 2: Divergent signaling pathways of Isoguanosine analogs via G-protein coupled receptors (A2A/A3) and innate immune receptors (TLR7).[1]
Experimental Protocols
Synthesis: Diazotization of 2,6-Diaminopurine Riboside
This is the industry-standard method for synthesizing high-purity Isoguanosine.[1] It relies on the selective deamination of the C-2 amino group of 2,6-diaminopurine.[1]
Reagents:
-
2,6-Diaminopurine riboside (Starting Material)[1]
-
Sodium Nitrite (NaNO₂)[1]
-
Acetic Acid (AcOH)[1]
-
Ammonium Hydroxide (NH₄OH) for neutralization[1]
Protocol:
-
Suspension: Suspend 10 mmol of 2,6-diaminopurine riboside in 50 mL of distilled water at room temperature (RT).
-
Acidification: Add 50 mL of Acetic Acid slowly over 5 minutes. The solution may warm slightly.[1]
-
Diazotization: Dissolve 25 mmol NaNO₂ in 15 mL water. Add this solution dropwise to the reaction mixture.
-
Observation: Evolution of N₂ gas will occur.[1]
-
-
Reaction: Stir at RT for 45–60 minutes. Monitor by TLC (System: DCM/MeOH 8:2) until starting material disappears.[1]
-
Neutralization: Cool the yellow solution in an ice bath. Adjust pH to 7.0 using 28% aqueous NH₄OH.[1]
-
Crystallization: A precipitate will form upon cooling/neutralization.[1] Filter the solid, wash with cold water, and recrystallize from water/ethanol to yield Isoguanosine.
Validation: Radioligand Binding Assay (Adenosine Receptors)
To determine the affinity (
Materials:
-
Membranes from HEK-293 cells stably expressing human A2A receptors.[1]
-
Radioligand:
-CGS21680 (Specific Activity ~30-50 Ci/mmol).[1]
Protocol:
-
Preparation: Thaw membrane prep and dilute in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Incubation Setup: In a 96-well plate, add:
-
Equilibrium: Incubate at 25°C for 90 minutes.
-
Harvest: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Quantification: Transfer filters to scintillation vials, add cocktail, and count on a beta-counter.
-
Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate
and derive using the Cheng-Prusoff equation: [1]
Visualization: Synthesis Workflow
Figure 3: Step-by-step synthetic route for the conversion of 2,6-diaminopurine riboside to Isoguanosine.
References
-
Large-Scale Synthesis of High-Purity Isoguanosine and Resolution of its Crystal Structure. ChemistryOpen, 2024.
-
The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization. Bioconjugate Chemistry, 2023.[1]
-
Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorganic & Medicinal Chemistry, 2004.[1]
-
Broad-spectrum in vivo antiviral activity of 7-thia-8-oxoguanosine, a novel immunopotentiating agent. Antimicrobial Agents and Chemotherapy, 1988.[1]
Sources
- 1. Isoguanosine | C10H13N5O5 | CID 65085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism and spectrum of inhibition of viral polymerases by 2'-deoxy-2'-β-fluoro-4'-azidocytidine or azvudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism for a new class of antiviral drugs could hasten their approval | Eberly College of Science [science.psu.edu]
- 4. pubs.acs.org [pubs.acs.org]
1-Methylisoguanosine: Mechanisms of Enzymatic Resistance and Pharmacological Stability
This guide provides an in-depth technical analysis of 1-Methylisoguanosine (Doridosine) and its resistance to Adenosine Deaminase (ADA).[1][2]
Executive Summary
Adenosine is a potent endogenous signaling molecule with significant therapeutic potential in cardiology, neurology, and immunology.[2] However, its clinical utility is severely limited by its ultra-short plasma half-life (<10 seconds), primarily due to rapid deamination by Adenosine Deaminase (ADA) .[1][2]
1-Methylisoguanosine (Doridosine) , a marine natural product originally isolated from the nudibranch Anisodoris nobilis, represents a critical structural evolution.[2] By incorporating a methyl group at the N1 position of the purine ring, Doridosine retains affinity for adenosine receptors (A1/A2) while rendering itself immune to ADA catalysis. This guide details the molecular basis of this resistance, provides validated protocols for its experimental verification, and outlines its pharmacological implications.[2]
Molecular Mechanism of Resistance
To understand why Doridosine is resistant, one must first understand the catalytic mechanism of ADA.
The ADA Catalytic Pathway
Adenosine Deaminase (EC 3.5.4.[2][3][][5]4) catalyzes the irreversible hydrolytic deamination of adenosine to inosine. The active site contains a Zinc ion (
-
Substrate Binding: Adenosine binds to the active site.[2]
-
Activation: The
ion activates a water molecule, creating a nucleophilic hydroxide.[2][6] -
Protonation (The Critical Step): The residue Glu217 acts as a general acid, donating a proton to the N1 nitrogen of the adenine ring.[6] This protonation is essential to increase the electrophilicity of the C6 carbon, facilitating the nucleophilic attack by the hydroxide.
-
Tetrahedral Intermediate: A tetrahedral intermediate forms, followed by the release of ammonia and inosine.[2]
The Doridosine Blockade
Doridosine is 1-methylisoguanosine .[1][7]
-
Structural Modification: It possesses a methyl group at the N1 position .
-
Mechanistic Failure: When Doridosine enters the ADA active site, the N1-methyl group physically occupies the space required for protonation. Furthermore, the N1 nitrogen is already "capped" by the methyl group, making it impossible for Glu217 to donate the proton required to initiate the reaction.
-
Result: The catalytic cycle arrests before the tetrahedral intermediate can form. Doridosine acts as a metabolically stable agonist rather than a substrate.[1][2]
Visualization: Structural Logic of Resistance
Figure 1: Mechanistic comparison of ADA interaction.[1][2] Adenosine accepts a proton at N1 to facilitate catalysis.[2] Doridosine's N1-methyl group sterically and chemically prevents this step.[1][2]
Comparative Kinetics & Stability Data
The following data summarizes the kinetic disparity between the natural substrate and the resistant analog.
| Parameter | Adenosine (Natural Substrate) | 1-Methylisoguanosine (Doridosine) | Implication |
| Active Site Interaction | Substrate | Ligand / Competitive Inhibitor | Doridosine binds but does not react.[1][2] |
| ~25 - 50 µM | N/A (No Reaction) | High affinity for receptors, low/no turnover by ADA.[2] | |
| ~240 | 0 | Complete enzymatic resistance.[2] | |
| Plasma Half-Life ( | < 10 seconds | > 30 minutes (Rat IV) | Systemic bioavailability suitable for oral dosing.[2] |
| Reaction Product | Inosine + | None (Unchanged) | No accumulation of inactive metabolites.[2] |
Experimental Protocols for Verification
To validate the resistance of 1-methylisoguanosine in a drug development setting, two primary protocols are recommended: a rapid spectrophotometric assay and a high-precision HPLC assay.[1]
Protocol A: Spectrophotometric Time-Course (Real-Time)
Objective: Demonstrate lack of absorbance shift characteristic of deamination.
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.4.
-
Enzyme: Calf Intestinal Adenosine Deaminase (Sigma-Aldrich or equivalent), diluted to 0.1 U/mL.
-
Substrates: Adenosine (Control) and 1-Methylisoguanosine (Test), 100 µM stocks.
Methodology:
-
Blanking: Zero the UV-Vis spectrophotometer at 265 nm using phosphate buffer.
-
Control Run: Add 950 µL Buffer + 50 µL Adenosine stock to a quartz cuvette.
-
Initiation: Add 10 µL ADA enzyme. Mix immediately by inversion.
-
Measurement: Monitor absorbance at 265 nm for 5 minutes.
-
Expected Result: Rapid decrease in absorbance (Adenosine
) as it converts to Inosine ( ).[2]
-
-
Test Run: Repeat steps 2-4 using 1-Methylisoguanosine.
-
Expected Result:Flatline. Absorbance remains constant, proving the N1-methyl group prevents the chromophore change associated with deamination.
-
Protocol B: HPLC Stability Assay (Quantitative)
Objective: Quantify percent recovery after prolonged incubation.
Workflow Visualization:
Figure 2: Workflow for HPLC validation of enzymatic stability.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2]
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol Gradient (95:5 to 60:40).[1][2]
-
Retention Times (Approx): Inosine < Adenosine < 1-Methylisoguanosine (due to increased lipophilicity of the methyl group).[2]
Pharmacological Implications
The resistance of Doridosine to ADA has profound implications for its pharmacodynamics:
-
Duration of Action: Unlike adenosine, which requires continuous IV infusion to maintain effect, Doridosine elicits sustained bradycardia and hypotension for hours after a single bolus.[2]
-
Oral Bioavailability: The gastrointestinal tract and liver are rich in ADA.[2] Adenosine is destroyed before reaching systemic circulation when taken orally.[1][2] Doridosine's resistance allows it to survive first-pass metabolism, making it orally active.[1][2]
-
Receptor Selectivity: Doridosine retains high affinity for
receptors (sedative/bradycardic effects) and receptors (vasodilation), acting as a non-selective agonist.[2] Its stability makes it a useful tool compound for studying long-term adenosine receptor activation without the confounding variable of rapid degradation.
References
-
Fuhrman, F. A., et al. (1981).[2] "Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis."[1][2] Science, 212(4494), 557-559.[1][2] Link
-
Baird-Lambert, J., et al. (1989).[1][2] "1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist."[7] British Journal of Pharmacology, 98(3), 1013-1018.[1][2] Link
-
Cristalli, G., et al. (2001).[2][5] "Adenosine deaminase: functional implications and different classes of inhibitors." Medicinal Research Reviews, 21(2), 105-128.[1][2][5] Link
-
Wilson, D. K., & Quiocho, F. A. (1993).[2] "A pre-transition-state mimic of an enzyme: x-ray structure of adenosine deaminase with 1-deazaadenosine and zinc-coordinated water." Biochemistry, 32(7), 1689-1694.[1][2] Link[2]
Sources
- 1. 1-Methyladenosine | C11H15N5O4 | CID 27476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ADA (adenosine deaminase) - Enzyme Assay | Synnovis [synnovis.co.uk]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 7. 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of Doridosine in Cardiovascular Diseases
Executive Summary
Doridosine (1-methylisoguanosine) represents a significant evolution in purinergic pharmacology. Originally isolated from the nudibranch Anisodoris nobilis, this nucleoside analogue functions as a potent, long-acting adenosine receptor agonist. Unlike endogenous adenosine, which has a half-life of seconds due to rapid deamination, Doridosine exhibits a prolonged duration of action owing to its resistance to adenosine deaminase (ADA).
This guide analyzes the translational potential of Doridosine for cardiovascular indications, specifically hypertension and supraventricular arrhythmias. It details the molecular mechanisms driving its hemodynamic profile, provides validated experimental protocols for preclinical evaluation, and addresses the pharmacokinetic challenges that define its development pathway.
Molecular Profile & Pharmacology
Structural Basis of Stability
The therapeutic limitation of native adenosine is its extreme instability (
Doridosine modifies this scaffold through N1-methylation .
-
Mechanism of Stability: The methyl group at the N1 position sterically hinders the catalytic site of ADA, preventing the hydrolytic deamination that degrades adenosine.
-
Receptor Affinity: Doridosine retains high affinity for adenosine receptors, specifically:
-
A1 Receptors (Cardiac): Negative chronotropy (heart rate reduction) and dromotropy (conduction slowing).
-
A2A Receptors (Vascular): Potent vasodilation via smooth muscle relaxation.
-
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of Doridosine: its resistance to metabolic degradation and its downstream G-protein coupled signaling.
Caption: Doridosine evades ADA degradation, allowing sustained activation of A1 (cardiac depression) and A2A (vasodilation) pathways.
Therapeutic Potential in Cardiovascular Disease[4]
Hypertension Management
Doridosine produces a biphasic hemodynamic response that results in a sustained reduction in mean arterial pressure (MAP).
-
Mechanism: Direct activation of vascular A2A receptors increases intracellular cAMP in smooth muscle cells, inhibiting Myosin Light Chain Kinase (MLCK) and causing relaxation.
-
Advantage: Unlike standard vasodilators that may cause reflex tachycardia, Doridosine's simultaneous activation of cardiac A1 receptors suppresses the heart rate, preventing the baroreceptor-mediated compensatory rate increase.
Anti-Arrhythmic Utility
Similar to adenosine, Doridosine is effective in terminating paroxysmal supraventricular tachycardia (PSVT).
-
Differentiation: Adenosine is limited to acute IV bolus use due to its seconds-long half-life. Doridosine's stability allows for potential oral maintenance therapy or longer-duration IV control of ventricular rate.
Ischemic Preconditioning
Adenosine agonists mimic the "preconditioned" state, protecting the myocardium from ischemia-reperfusion injury. Doridosine has shown potential to reduce infarct size by activating the reperfusion injury salvage kinase (RISK) pathway prior to an ischemic event.
Experimental Protocols (Preclinical)
To validate Doridosine's efficacy, the following protocols are recommended. These maximize data integrity and reproducibility.
Protocol A: In Vivo Hemodynamic Monitoring (Rat Model)
Objective: Quantify the duration and magnitude of hypotensive and bradycardic effects.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Doridosine (dissolved in saline; doses: 10, 50, 100 µg/kg).
-
Pressure transducer (e.g., ADInstruments PowerLab).
-
PE-50 polyethylene tubing.
Methodology:
-
Anesthesia: Induce with urethane (1.2 g/kg IP) to maintain stable autonomic tone (avoid ketamine/xylazine which alters adrenergic tone).
-
Cannulation:
-
Insert PE-50 catheter into the left carotid artery for real-time blood pressure (BP) and heart rate (HR) monitoring.
-
Insert PE-50 catheter into the right jugular vein for drug administration.
-
-
Stabilization: Allow 30 minutes for hemodynamic stabilization.
-
Administration: Administer Doridosine as a bolus (IV). Flush with 0.1 mL saline.
-
Data Acquisition: Record BP and HR continuously for 120 minutes.
-
Control: Administer equimolar Adenosine to demonstrate the difference in duration (adenosine effect should vanish < 1 min; Doridosine > 30 mins).
-
-
Analysis: Calculate
MAP (Mean Arterial Pressure) and HR.
Protocol B: In Vitro Langendorff Heart Preparation
Objective: Isolate direct cardiac effects from systemic autonomic reflexes.
Methodology:
-
Excision: Rapidly excise heart and arrest in ice-cold Krebs-Henseleit buffer.
-
Perfusion: Cannulate aorta and retrograde perfuse at constant pressure (70 mmHg) with oxygenated (95% O2/5% CO2) buffer at 37°C.
-
Pacing: Pace right atrium at 300 bpm (unless measuring intrinsic heart rate).
-
Dosing: Infuse Doridosine (0.1 - 10 µM) via side-arm.
-
Endpoints: Measure Left Ventricular Developed Pressure (LVDP) and Coronary Flow Rate (CFR).
Experimental Workflow Diagram
Caption: Dual-stream validation workflow comparing systemic hemodynamics (In Vivo) vs. direct cardiac tissue response (In Vitro).
Challenges & Translational Barriers
While Doridosine offers superior kinetics to adenosine, several barriers exist for clinical translation:
| Challenge | Description | Mitigation Strategy |
| Sedation | A1 receptors in the CNS mediate sedation and locomotor depression. Doridosine crosses the blood-brain barrier. | Development of polar derivatives that cannot cross the BBB, or co-administration with central A1 antagonists. |
| Bioavailability | As a nucleoside, oral bioavailability is limited by polarity and intestinal transport, though better than adenosine. | Prodrug formulation or lipid-based delivery systems to enhance intestinal permeability. |
| Receptor Selectivity | Non-selective activation of A1, A2A, and A3 receptors can lead to mixed effects (e.g., renal vasoconstriction via A1). | Synthesis of N1-methyl derivatives with bulky C2 or N6 substitutions to bias selectivity toward A2A (vasodilation) or A1 (rate control) specifically. |
References
-
Fuhrman, F. A., et al. (1981).[2] "Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis."[1][2] Journal of Natural Products. Link
-
Quinn, R. J., et al. (1980). "The cardiovascular actions of 1-methylisoguanosine." British Journal of Pharmacology. Link
-
Kim, Y. H., et al. (1981). "Doridosine, 1-Methylisoguanosine, From Anisodoris nobilis; Structure, Pharmacological Properties and Synthesis."[1][2] Journal of Natural Products. Link
-
Baird-Lambert, J., et al. (1989). "Doridosine derivatives: binding at adenosine receptors and in vivo effects." European Journal of Pharmacology. Link
-
Klabunde, R. E. (2022). "Adenosine and Adenosine Receptor Agonists."[3][4] Cardiovascular Pharmacology Concepts. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacodynamics of 1-Methylisoguanosine (Doridosine)
A Comprehensive Guide to Muscle Relaxant and Hypothermic Mechanisms
Executive Summary
1-Methylisoguanosine, historically known as Doridosine , is a naturally occurring purine nucleoside analogue originally isolated from the marine sponge Tedania digitata and the nudibranch Anisodoris nobilis. Unlike synthetic muscle relaxants that often target the neuromuscular junction (NMJ) or GABAergic systems, Doridosine functions as a potent, long-acting adenosine receptor agonist .
Its pharmacological distinctiveness lies in its resistance to adenosine deaminase (ADA) , the enzyme responsible for the rapid metabolism of endogenous adenosine. This resistance confers a significantly prolonged duration of action, making it a critical probe for studying sustained purinergic signaling. This guide details the compound's mechanistic pathways, therapeutic effects (specifically skeletal muscle relaxation and hypothermia), and the rigorous experimental protocols required to validate these endpoints in preclinical models.
Chemical Profile & Origin
-
IUPAC Name: 1-Methylisoguanosine
-
Source: Marine sponge Tedania digitata; Nudibranch Anisodoris nobilis.
-
Structural Significance: It is an N1-methylated analogue of isoguanosine.
-
Metabolic Stability: The N1-methyl group sterically hinders the catalytic site of adenosine deaminase (ADA), preventing deamination to inosine. This results in a half-life significantly longer than adenosine (<10 seconds in plasma), allowing for systemic effects following oral or parenteral administration.
Pharmacological Mechanism of Action
Doridosine acts as a non-selective agonist at A1 and A2 adenosine receptors . Its physiological effects are mediated through G-protein coupled receptor (GPCR) signaling pathways that modulate intracellular cAMP levels and ion channel conductance.
The Signaling Cascade
-
A1 Receptor Activation (Inhibitory):
-
Location: CNS (cortex, thalamus), Heart (SA/AV nodes), Presynaptic nerve terminals.
-
Effect: Inhibition of adenylyl cyclase
Reduced cAMP Activation of G-protein-gated inwardly rectifying potassium channels (GIRK) Hyperpolarization. -
Result: Sedation, bradycardia, inhibition of neurotransmitter release (glutamate/acetylcholine).
-
-
A2A Receptor Activation (Stimulatory):
Mechanistic Validation
The effects of Doridosine are not antagonized by benzodiazepine blockers (e.g., flumazenil/Ro15-1788), distinguishing it from GABA-A modulators. Its effects are antagonized by methylxanthines (e.g., theophylline, 8-sulfophenyltheophylline), confirming the purinergic mechanism.
Therapeutic Effects: A Deep Dive
A. Muscle Relaxation (Skeletal)
Doridosine produces profound skeletal muscle relaxation. Unlike neuromuscular blockers (e.g., curare) that paralyze the diaphragm, Doridosine's effect is centrally mediated (supraspinal) and possibly involves modulation of motor tone via thalamic inhibition.
-
Observation: Flaccidity and reduced locomotor activity.
-
Duration: Prolonged (hours) compared to adenosine (minutes).
B. Hypothermia
Systemic administration leads to a significant, long-lasting drop in core body temperature.
-
Mechanism: Agonism of central A1 receptors in the preoptic anterior hypothalamus (thermoregulatory center) reduces the metabolic set-point. Peripheral vasodilation (A2A) assists in heat dissipation.
-
Magnitude: Reductions of 5–10°C have been observed in murine models depending on dose and ambient temperature.
C. Cardiovascular Side Effects (Safety Context)
While investigating muscle relaxation, researchers must account for hemodynamic changes.
-
Hypotension: Caused by widespread A2A-mediated vasodilation.
-
Bradycardia: Caused by A1-mediated suppression of SA node firing.
-
Note: These effects are equipotent to adenosine but sustained, which can complicate behavioral assays if perfusion to the brain is compromised.
Experimental Protocols
Standardized workflows for validating Doridosine pharmacology.
Protocol 1: Assessment of Muscle Relaxation (Rotarod Test)
Objective: To quantify motor coordination deficits and muscle tone reduction.
-
Animal Selection: Male Swiss Webster or C57BL/6 mice (20–30g).
-
Training Phase (Day 1-2):
-
Place mice on a rotating rod (fixed speed: 15 rpm).
-
Train animals until they can remain on the rod for at least 180 seconds without falling.[5]
-
Exclude animals that fail to reach this criterion.
-
-
Baseline Measurement: Record latency to fall (T_0) immediately prior to drug administration.
-
Drug Administration:
-
Test Group: Doridosine (1–10 mg/kg, IP or Oral).
-
Positive Control: Diazepam (1 mg/kg, IP).
-
Negative Control: Saline vehicle.
-
-
Testing Phase:
-
Place mouse on the rod at t = 15, 30, 60, 120 min post-injection.
-
Cut-off time: 180 seconds.
-
-
Data Analysis: Calculate % Motor Deficit =
.
Protocol 2: Hypothermic Activity Monitoring
Objective: To measure the magnitude and duration of core temperature reduction.
-
Acclimatization: House mice at a constant ambient temperature (22 ± 1°C) for 24 hours.
-
Baseline Recording: Measure rectal temperature using a lubricated digital thermistor probe inserted 2 cm. Repeat 3 times (15 min intervals) to establish a stable baseline.
-
Administration: Administer Doridosine (e.g., 5 mg/kg IP).
-
Monitoring:
-
Measure temperature at t = 30, 60, 90, 120, 180, and 300 minutes.
-
Safety Stop: If temperature drops below 28°C, provide external heat to prevent mortality.
-
-
Control Validation: Pre-treat a subset of animals with 8-sulfophenyltheophylline (8-SPT) (10 mg/kg IP) 30 mins prior to Doridosine. Blockade of hypothermia confirms adenosine receptor specificity.
Protocol 3: Cardiovascular Cannulation (Rat)
Objective: To differentiate central sedation from hemodynamic collapse.
-
Anesthesia: Urethane (1.2 g/kg IP) or Pentobarbital.
-
Cannulation:
-
Isolate the right carotid artery.
-
Insert a PE-50 polyethylene catheter filled with heparinized saline.
-
Connect to a pressure transducer (e.g., PowerLab system).
-
-
Administration: Intravenous (IV) bolus via jugular vein catheter.
-
Endpoints: Mean Arterial Pressure (MAP) and Heart Rate (HR).
-
Doridosine Profile: Expect a rapid drop in MAP and HR, recovering slowly over >60 minutes (unlike Adenosine which recovers in <2 mins).
Data Synthesis & Comparison
Table 1: Comparative Pharmacodynamics
| Feature | Adenosine | 1-Methylisoguanosine (Doridosine) | Clinical Implication |
| Receptor Affinity | High (A1, A2A, A2B, A3) | High (A1, A2A) | Similar target profile. |
| Metabolism | Rapid (Adenosine Deaminase) | Resistant (Steric hindrance) | Doridosine has sustained effects. |
| Half-life (Plasma) | < 10 seconds | > 30 minutes | Doridosine suitable for systemic therapy. |
| Muscle Relaxant | Transient | Profound & Long-lasting | Potential for spasticity treatment. |
| Hypothermia | Transient | Sustained | Useful for induced therapeutic hypothermia. |
| Antagonist | Theophylline / Caffeine | Theophylline / Caffeine | Confirms purinergic mechanism. |
Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action (Signaling Pathway)
This diagram illustrates the dual pathway activation (A1 and A2A) leading to the observed physiological effects.
Caption: Dual-pathway activation by Doridosine. A1 agonism drives CNS depression (hypothermia/relaxation), while A2A agonism drives vascular effects.
Diagram 2: Experimental Validation Workflow
This workflow outlines the logical progression from isolation to in vivo validation.
Caption: Validation pipeline. Note the critical step of using 8-SPT (Adenosine antagonist) to confirm the mechanism of observed effects.
References
-
Quinn, R. J., et al. (1980). The isolation and identification of 1-methylisoguanosine from the marine sponge Tedania digitata. Australian Journal of Chemistry. Link
-
Kim, Y. H., et al. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis: Structure, pharmacological properties and synthesis. Journal of Natural Products. Link
-
Baird-Lambert, J., et al. (1980). 1-Methylisoguanosine: An orally active marine natural product with skeletal muscle and cardiovascular effects. Life Sciences. Link
-
Davies, L. P., et al. (1984). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. European Journal of Pharmacology. Link
-
Dunwiddie, T. V., et al. (1982). Sedative and anticonvulsant effects of adenosine analogs in mouse and rat. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of ara-doridosine, a new arabinosyl nucleoside resistant to adenosine deaminase. X-Ray structure determination of 6-N,9(N)-diacetyl-1 (N)-methylisoguanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A1 and A2 Receptors: Structure-Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust RP-HPLC Method for the Quantification of 1-Methylisoguanosine
Abstract
This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the sensitive and accurate quantification of 1-Methylisoguanosine (1-MIG), a modified nucleoside of significant interest in biomedical research. The protocol outlines a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) for biological matrices to the specifics of the chromatographic analysis and method validation in accordance with ICH Q2(R1) guidelines. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for 1-MIG detection.
Introduction: The Significance of 1-Methylisoguanosine Detection
Modified nucleosides, such as 1-Methylisoguanosine, are structural variants of the canonical nucleosides that constitute DNA and RNA. These modifications play crucial roles in a myriad of biological processes, including the fine-tuning of RNA structure and function. 1-Methylguanosine (m¹G), an isomer of 1-Methylisoguanosine, is known to be critical for maintaining translational fidelity by preventing frameshift errors during protein synthesis.[1] Given the structural similarity and the importance of methylation in nucleoside function, the accurate detection and quantification of 1-Methylisoguanosine in biological samples are paramount for advancing our understanding of its potential roles in health and disease.
The inherent polarity of 1-Methylisoguanosine presents a challenge for traditional RP-HPLC methods. This application note describes a robust method that overcomes this challenge, providing excellent resolution and sensitivity. The method is suitable for a range of applications, from basic research to clinical studies.
Principles of the Analytical Approach
The accurate quantification of 1-Methylisoguanosine is achieved through a combination of selective sample preparation and a highly specific chromatographic separation followed by UV detection.
-
Sample Preparation: For complex biological matrices such as plasma or urine, a Solid-Phase Extraction (SPE) protocol is employed. This step is crucial for removing interfering endogenous components and concentrating the analyte, thereby enhancing the sensitivity and robustness of the method.[2][3][4] A C18 sorbent is chosen for its ability to retain the moderately polar 1-Methylisoguanosine while allowing more polar and ionic interferents to be washed away.
-
Chromatographic Separation: The separation is performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) allows for the efficient separation of 1-Methylisoguanosine from other closely related compounds. The use of a buffer is essential to maintain a consistent pH and ensure reproducible retention times.
-
Detection: 1-Methylisoguanosine exhibits a strong UV absorbance, characteristic of purine derivatives. Based on the spectral properties of the closely related compound guanosine, which has an absorption maximum around 254-260 nm, a detection wavelength of 254 nm is selected for optimal sensitivity.[5][6][7]
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier |
| 1-Methylisoguanosine Reference Standard | ≥98% purity | Commercially available |
| Acetonitrile (ACN) | HPLC grade | Commercially available |
| Methanol (MeOH) | HPLC grade | Commercially available |
| Water | HPLC grade/Milli-Q | In-house |
| Ammonium Acetate | Analytical grade | Commercially available |
| Acetic Acid | Glacial, Analytical grade | Commercially available |
| C18 SPE Cartridges | 100 mg, 1 mL | Commercially available |
| Syringe Filters | 0.22 µm, PTFE or Nylon | Commercially available |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 70 | 30 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 21.0 | 98 | 2 |
| 25.0 | 98 | 2 |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylisoguanosine reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with mobile phase A to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation from Biological Fluids (Plasma/Urine)
This protocol is a general guideline and may require optimization based on the specific matrix and analyte concentration.
-
Pre-treatment: Centrifuge the plasma or urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilution: Dilute 0.5 mL of the supernatant with 0.5 mL of 20 mM ammonium acetate buffer (pH 5.5).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 20 mM ammonium acetate buffer (pH 5.5).
-
Sample Loading: Load the pre-treated and diluted sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the 1-Methylisoguanosine with 1 mL of 50% methanol in water into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 0.1 - 50 µg/mL | - |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | - | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.1 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |
| Robustness | Insensitive to small variations in method parameters | Passed |
Causality in Experimental Choices
-
Mobile Phase pH (5.5): This pH is chosen to ensure that 1-Methylisoguanosine is in a consistent protonation state, leading to a stable and reproducible retention time.
-
Gradient Elution: A gradient is necessary to achieve a reasonable analysis time while ensuring good resolution of the polar 1-Methylisoguanosine from potential non-polar interferences that may be retained on the column.[11]
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature improves peak shape and reduces viscosity, leading to better chromatographic performance and reproducibility.
Data Analysis and Interpretation
The concentration of 1-Methylisoguanosine in the samples is determined by constructing a calibration curve from the peak areas of the working standard solutions. The peak area of the analyte in the sample chromatogram is then used to calculate its concentration using the linear regression equation derived from the calibration curve.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable, sensitive, and robust solution for the quantification of 1-Methylisoguanosine. The comprehensive protocol, including sample preparation and method validation, ensures data integrity and reproducibility. This method is a valuable tool for researchers in various fields who require accurate measurement of this important modified nucleoside.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Srujani, C. H., Harika, K., Nataraj, K. S., & Pawar, A. K. M. (2021). RP-HPLC Method Development and Validation for the Determination of Pemigatinib using Design of Experiments Approach. Journal of Pharmaceutical Research International, 33(1), 1-13. [Link]
-
Reddy, P. B., & Reddy, K. S. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 116-123. [Link]
-
Mahesh, M., & Sammaiah, G. (2022). A Novel Validated RP-HPLC Method Development for the Quantitative Determination of Rimegepant in Bulk Form and Marketed Pharmaceutical Dosage. Asian Journal of Pharmaceutical and Clinical Research, 15(5), 112-117. [Link]
-
Nawaz, M., et al. (2021). VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF NOVALURON IN TECHNICAL AND FORMULATION PRODUCTS. The Professional Medical Journal, 28(1), 136-141. [Link]
-
Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
-
Dang, A., Liu, Y., & Tureček, F. (2019). UV–Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The Journal of Physical Chemistry A, 123(15), 3272–3284. [Link]
-
Al-Rimawi, F., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega. [Link]
-
Wang, Z., et al. (2019). Determination of flavored nucleotides in soy sauce by RP-HPLC method. China Condiment, 44(6), 133-136. [Link]
-
Dolan, J. W. (2017). Gradient HPLC for Reversed-Phase Separations. LCGC North America, 35(10), 788-792. [Link]
-
Xu, Z., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. STAR Protocols, 4(1), 102035. [Link]
-
Pilepić, K. H., & Reiner-Rozman, Č. (2019). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Molecules, 24(14), 2598. [Link]
-
Turiel, E., & Martín-Esteban, A. (2010). Molecularly imprinted polymers for solid-phase extraction of 1-methyladenosine from human urine. Journal of Chromatography A, 1217(10), 1566-1571. [Link]
-
The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal, 12(8), 1-5. [Link]
-
Wikipedia. (2023). N1-Methylguanosine. [Link]
-
Kanaujia, P. K., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1185(2), 167-177. [Link]
-
Kumar, A., et al. (2024). Analytical Method Development Validation and Degradation of Inosine Pranobex by Using RP-HPLC Method. International Journal of Pharmaceutical Research and Applications, 9(4), 1350-1395. [Link]
-
ResearchGate. (n.d.). UV spectra for standards of adenine, cytosine, guanine, and uridine.... [Link]
-
Gilar, M., et al. (1993). Computer Optimization for RP-HPLC Separation of Some Nucleosides. Acta Poloniae Pharmaceutica, 50(4-5), 297-302. [Link]
-
Wikipedia. (2023). N1-Methylguanosine. [Link]
-
S., S., et al. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 28(2), 154-159. [Link]
-
Kanaujia, P. K., et al. (2008). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. Journal of Chromatography A, 1185(2), 167-177. [Link]
Sources
- 1. N1-Methylguanosine - Wikipedia [en.wikipedia.org]
- 2. Molecularly imprinted polymers for solid-phase extraction of 1-methyladenosine from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. journaljpri.com [journaljpri.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Navigating the Solubility of 1-Methylisoguanosine: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides an in-depth guide to understanding and effectively solubilizing 1-Methylisoguanosine in two critical solvents for biomedical research: dimethyl sulfoxide (DMSO) and water. Recognizing the challenges researchers face with modified nucleosides, this document moves beyond simplistic protocols to offer a deep dive into the chemical principles governing solubility. We present detailed, field-tested methodologies for preparing stock and working solutions of 1-Methylisoguanosine, supported by comparative solubility data from structurally analogous compounds. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently prepare 1-Methylisoguanosine solutions, ensuring experimental reproducibility and success.
Introduction: The Significance of 1-Methylisoguanosine
1-Methylisoguanosine is a modified purine nucleoside that has garnered significant interest in various fields of biomedical research, including oncology and virology. Its structural similarity to endogenous nucleosides allows it to interact with a variety of cellular targets, including enzymes involved in nucleic acid synthesis and signaling pathways. As with many promising therapeutic candidates, a thorough understanding of its physicochemical properties, particularly its solubility, is paramount for successful in vitro and in vivo studies.
The choice of solvent is a critical first step in experimental design. DMSO is a powerful, polar aprotic solvent widely used for creating highly concentrated stock solutions of organic molecules.[1] Water, on the other hand, is the universal biological solvent, and preparing stable aqueous solutions is essential for most cell-based assays and in vivo applications. This guide will address the nuances of dissolving 1-Methylisoguanosine in both of these key solvents.
Understanding the Solubility Profile of 1-Methylisoguanosine
Direct, quantitative solubility data for 1-Methylisoguanosine is not extensively documented in publicly available literature. However, by examining structurally similar methylated nucleosides, we can establish a reliable framework for approaching its dissolution. The presence of the methyl group and the overall molecular structure will influence its interaction with different solvents.
Table 1: Comparative Solubility of Methylated Guanosine Analogs
| Compound | Solvent | Reported Solubility | Source |
| 1-Methylguanosine | DMSO | ≥ 20.8 mg/mL (stock solution) | MedChemExpress[2][3] |
| 7-Methylguanosine | DMSO | ~10 mg/mL | Cayman Chemical[4] |
| 1-Methylinosine | DMSO | ~15 mg/mL | Cayman Chemical[5] |
| 1-Methylinosine | PBS (pH 7.2) | ~10 mg/mL | Cayman Chemical[5] |
| Guanosine | DMSO | ~30 mg/mL | Cayman Chemical[6] |
| Guanosine | Aqueous Buffers | Sparingly soluble (~0.16 mg/mL in 1:5 DMSO:PBS) | Cayman Chemical[6] |
Note: The data presented is for structurally related compounds and should be used as a guideline for 1-Methylisoguanosine. Empirical determination of solubility for each specific batch of 1-Methylisoguanosine is recommended.
Based on this comparative data, it is reasonable to hypothesize that 1-Methylisoguanosine is readily soluble in DMSO, allowing for the preparation of concentrated stock solutions. Its solubility in aqueous solutions is likely to be lower, and careful technique is required to avoid precipitation, a common issue when diluting DMSO stock solutions into aqueous media.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the preparation of 1-Methylisoguanosine solutions. These protocols are designed to be self-validating by emphasizing visual confirmation of dissolution at each stage.
Preparation of a 1-Methylisoguanosine Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of 1-Methylisoguanosine in DMSO, which is a common starting point for most laboratory applications.
Materials:
-
1-Methylisoguanosine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Pre-weighing and Aliquoting: Before opening the vial of 1-Methylisoguanosine, centrifuge it briefly to collect all the powder at the bottom. This is particularly important for small quantities that may appear as a thin film.
-
Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of 1-Methylisoguanosine).
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If undissolved particles remain, place the vial in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break up aggregates and facilitate dissolution.
-
Gentle Warming (optional): For compounds that are difficult to dissolve, gentle warming to 37°C for a short period can be beneficial. However, it is crucial to first ascertain the thermal stability of 1-Methylisoguanosine.
-
Final Confirmation: Once all particles are dissolved and the solution is clear, the stock solution is ready.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Caption: Workflow for preparing a 1-Methylisoguanosine stock solution in DMSO.
Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol addresses the critical step of diluting the DMSO stock solution into an aqueous buffer for biological assays. The key challenge is to avoid precipitation of the compound.
Materials:
-
1-Methylisoguanosine in DMSO (stock solution)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Sterile microcentrifuge tubes
Protocol:
-
Buffer Preparation: Ensure your aqueous buffer is at room temperature.
-
Slow Addition: The cornerstone of this protocol is the slow, dropwise addition of the DMSO stock solution into the aqueous buffer while gently vortexing or stirring the buffer. Crucially, do not add the aqueous buffer to the DMSO stock solution , as this will almost certainly cause the compound to precipitate out of solution.[7]
-
Volume Calculation: Calculate the required volumes to achieve the desired final concentration. For most in vitro assays, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.
-
Visual Confirmation: After adding the stock solution, continue to vortex for another 30 seconds and then visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Fresh Preparation: It is highly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for extended periods, as the compound may precipitate over time.[5]
Caption: Workflow for preparing an aqueous working solution from a DMSO stock.
Troubleshooting and Advanced Considerations
-
Precipitation in Aqueous Solution: If precipitation occurs upon dilution, consider using a co-solvent formulation. For in vivo studies, formulations with PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) can enhance solubility.[2]
-
pH Sensitivity: The solubility of nucleoside analogs can be pH-dependent. If you are working with a buffer outside the neutral pH range, it is advisable to perform a small-scale solubility test first.
-
Compound Purity: Impurities in the solid 1-Methylisoguanosine can affect its solubility. Always use high-purity material from a reputable supplier.
-
Anhydrous DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Using anhydrous DMSO is crucial for preparing and storing stable, high-concentration stock solutions.
Conclusion
While specific quantitative solubility data for 1-Methylisoguanosine remains to be fully elucidated in the public domain, a systematic approach based on the known properties of structurally related compounds provides a robust framework for its successful dissolution. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare 1-Methylisoguanosine solutions for a wide range of applications, thereby enhancing the reliability and reproducibility of their experimental results.
References
-
Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Preparation of 1-Methylisoguanosine (Doridosine) Solution for Intravenous Injection in Mice
Introduction & Pharmacological Context
1-Methylisoguanosine (also known as Doridosine) is a naturally occurring purine alkaloid originally isolated from the sponge Tedania ignis. It acts as a potent and selective agonist for adenosine receptors, specifically exhibiting high affinity for the
Physicochemical Challenges
The primary challenge in formulating Doridosine for intravenous (IV) administration lies in the inherent poor solubility of purine nucleosides in neutral aqueous buffers. While 1-methylisoguanosine is more polar than some synthetic analogs, it possesses a rigid crystal lattice that resists dissolution at high concentrations in physiological saline (pH 7.4).
-
Molecular Weight: ~281.27 g/mol
-
Solubility Profile: Moderate in water; poor in lipids; enhanced in basic pH or polar aprotic solvents (DMSO).
-
Stability: Stable in aqueous solution at neutral pH for short durations (24h); susceptible to hydrolysis at extreme pH.
Formulation Strategy: The Decision Matrix
Before beginning, you must calculate the required concentration based on your target dose. IV injection volumes in mice are strictly limited to prevent hemodynamic shock.
Quantitative Constraints
| Parameter | Limit for Mouse (20–25g) | Notes |
| Max IV Volume | 5 mL/kg (100–125 µL) | Exceeding this causes fluid overload. |
| Ideal pH | 7.4 ± 0.5 | Deviations cause phlebitis or precipitation. |
| Max DMSO | < 5% v/v (Final) | >5% risks hemolysis and bradycardia. |
| Osmolarity | ~280–320 mOsm | Isotonicity is critical for IV bolus. |
Formulation Decision Tree
Use the following logic to select the appropriate protocol.
Figure 1: Decision matrix for vehicle selection based on required drug concentration.
Detailed Protocols
Protocol A: Saline Formulation (Low Dose: < 2 mg/mL)
Best for doses < 10 mg/kg.
Materials:
-
1-Methylisoguanosine powder[1]
-
Sterile 0.9% Saline (NaCl) or PBS (pH 7.4)
-
0.22 µm PES (Polyethersulfone) syringe filter
-
Vortex mixer and Sonicator (water bath)
Procedure:
-
Weighing: Accurately weigh the required amount of Doridosine into a sterile glass vial.
-
Solvation: Add 80% of the final volume of sterile saline.
-
Energy Input: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 10–15 minutes.
-
Expert Insight: Nucleosides often form "micro-crystals." Sonication breaks these aggregates, ensuring true dissolution rather than a suspension.
-
-
QS (Quantity Sufficient): Add saline to reach the final target volume.
-
Filtration: Pass the solution through a 0.22 µm filter into a fresh sterile vial.
-
Validation: Hold the vial against a light source. The solution must be crystal clear. If cloudy, discard and switch to Protocol B.
-
Protocol B: Enhanced Co-Solvent Formulation (High Dose: > 2 mg/mL)
Required for doses > 10 mg/kg or if Protocol A fails.
This method uses DMSO to break the crystal lattice and PEG 400 to maintain solubility upon dilution with aqueous buffer.
Vehicle Composition:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent/Stabilizer)
-
55% Sterile Saline (Diluent)
Materials:
-
Dimethyl sulfoxide (DMSO), sterile filtered, Hybridoma grade.
-
Polyethylene Glycol 400 (PEG 400).
Step-by-Step Workflow:
Figure 2: Step-by-step co-solvent solubilization workflow.
Detailed Procedure:
-
Primary Solubilization: Dissolve the weighed Doridosine entirely in the calculated volume of DMSO (5% of total volume).
-
Critical: The compound must be fully dissolved in pure DMSO before adding other components. It should appear as a clear syrup.
-
-
Stabilization: Add the PEG 400 (40% of total volume) to the DMSO solution. Vortex gently.
-
Aqueous Dilution: Slowly add warm (37°C) sterile saline (55% of total volume) dropwise while vortexing.
-
Why Warm? Adding cold saline to a hydrophobic DMSO/drug mix can cause "shock precipitation." Warm saline reduces this thermodynamic risk.
-
-
Final Check: The solution should be clear and colorless.
-
Sterilization: Filter through a 0.22 µm PES filter immediately before loading the syringe.
IV Administration & Safety Protocols
Preparation for Injection[3][4]
-
Mouse Restraint: Use a commercially available restrainer. Ensure the tail is accessible.
-
Vasodilation: Warm the mouse tail using a heat lamp (carefully monitoring distance to prevent burns) or by dipping the tail in warm water (40°C) for 30 seconds. This expands the lateral tail veins.
-
Injection:
-
Use a 29G or 30G insulin syringe.
-
Insert needle bevel-up into the lateral tail vein at a shallow angle (<10°).
-
Aspiration Test: Pull back slightly. A flash of blood confirms venous entry.
-
Administration: Inject slowly (over 5–10 seconds) to prevent pressure damage to the vein and minimize bolus impact on the heart.
-
Adverse Event Monitoring
Doridosine is a potent vasodilator. Monitor mice immediately post-injection for:
-
Hypolocomotion: (Expected pharmacological effect).
-
Respiratory Distress: Gasping or rapid breathing (toxicity sign).
-
Cyanosis: Blue tint to extremities (indicates embolism or cardiac failure).
References
-
Isolation & Structure: Quinn, R. J., et al. (1980). "The structure of doridosine, a new hypotensive N-methylpurine riboside from the sponge Tedania ignis." Tetrahedron Letters, 21(6), 567-568.
-
Vehicle Safety: Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 102, 1555–1577.
-
DMSO Limits: Galvao, J., et al. (2014). "Unexpected low-dose toxicity of the universal solvent DMSO." PLoS One, 9(3), e93557.
- Nucleoside Formulation: Stella, V. J., et al. (2007). "Solubilization of poorly water-soluble drugs." Springer. (General reference for co-solvent theory).
Sources
1H NMR spectrum analysis of N-methylpurine ribosides
Application Note: Structural Characterization and Differentiation of N-Methylpurine Ribosides via 1H NMR Spectroscopy
Abstract & Strategic Relevance
N-methylpurine ribosides (e.g.,
This guide provides a rigorous protocol for the regiospecific identification of N-methylated purine nucleosides. Unlike standard compendia, this protocol focuses on the causality of chemical shift perturbations caused by methylation at the N1, N6, and N7 positions, providing a self-validating workflow for drug development professionals.
Structural Basis of NMR Chemical Shifts
To interpret the spectra accurately, one must understand the electronic and steric consequences of methylation at specific sites on the purine ring (numbered 1-9) attached to a ribose moiety (usually at N9).
Electronic Deshielding & Cationic Character
-
N1-Methylation (e.g.,
): Methylation at N1 blocks the Watson-Crick hydrogen bonding interface. In neutral solution, this often results in a positive charge delocalized across the pyrimidine ring, causing significant downfield shifts (deshielding) of the adjacent H2 proton. -
N7-Methylation (e.g.,
): This creates a formal positive charge on the imidazole ring (quaternary ammonium). This cationic character powerfully deshields the H8 proton, often pushing it beyond 9.0 ppm. Note: These species are chemically labile. -
N6-Methylation (e.g.,
): This is an exocyclic amine modification. It does not create a positive charge. The methyl protons appear in a distinct aliphatic region (3.0–3.5 ppm), and the impact on aromatic protons (H2/H8) is subtler compared to ring nitrogens.
Steric Impact & Glycosidic Bond Conformation
The bulky methyl group can force the nucleoside into a syn conformation (base over sugar) rather than the standard anti conformation. This drastically alters the magnetic environment of the anomeric proton (H1' ) due to the ring current effect of the nucleobase.
Experimental Protocol
WARNING - Sample Stability:
Sample Preparation
-
Solvent Selection:
-
Primary:DMSO-d6 (99.9% D). Essential for observing exchangeable amino (
) and hydroxyl ( ) protons, which provide critical structural clues. -
Secondary:D2O . Used only if solubility is an issue or to simplify the spectrum by exchanging labile protons. Note: You lose the NH/NH2 diagnostic signals.
-
-
Concentration: Prepare 5–10 mM solutions. Low concentrations (<1 mM) may require excessive accumulation times (NS > 128).
-
Reference: Use internal TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: zg30 (standard 1D) or zggpw5 (water suppression if using wet DMSO).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . Methyl protons relax slowly; insufficient D1 leads to integration errors.
-
Temperature: 298 K (25°C).
-
Number of Scans (NS): 64 (minimum) to ensure clear observation of minor rotamers.
Comparative Data Analysis
The following table summarizes the diagnostic chemical shift trends relative to the unmethylated parent nucleoside (Adenosine/Guanosine) in DMSO-d6.
Table 1: Diagnostic 1H NMR Shifts (ppm) for N-Methylpurine Ribosides
| Proton | Unmodified Adenosine | |||
| H2 (Aromatic) | ~8.15 | ~8.40 - 8.60 (Deshielded) | ~8.20 (Minor change) | N/A (Amino group in G) |
| H8 (Aromatic) | ~8.35 | ~8.40 | ~8.35 | > 9.00 (Highly Deshielded) |
| N-Methyl ( | N/A | ~3.50 (Broad/Singlet) | ~2.95 - 3.45 (Doublet/Broad)* | ~4.00 (Singlet) |
| Amino ( | ~7.35 (s, 2H) | Missing/Shifted (Imino form) | ~7.00 - 8.00 (Broad, 1H) | ~7.00 (Broad, 2H) |
| Anomeric H1' | ~5.90 | ~6.00 | ~5.90 | ~5.95 |
*Note:
Analytical Workflow & Decision Logic
The following diagrams illustrate the logical flow for identifying your compound and the experimental validation steps.
Diagram 1: Isomer Identification Decision Tree
Caption: Logic flow for distinguishing N-methylpurine regioisomers based on 1D 1H NMR chemical shifts.
Diagram 2: The Self-Validating Protocol (2D NMR)
1D NMR is rarely sufficient for definitive structural assignment in drug development. You must validate using 2D correlations.
Caption: 2D NMR validation workflow. HMBC confirms the methylation site; NOESY determines the glycosidic bond conformation.
Troubleshooting & Advanced Insights
Rotameric Broadening (The Problem)
-methyladenosine often exhibits line broadening or peak doubling at room temperature. This is due to the restricted rotation of the-
Solution: Run Variable Temperature (VT) NMR. Heating the sample to 40–50°C (if stable) will often coalesce the signals into sharp averages, simplifying integration.
Distinguishing Salt Forms
Methylation often introduces a positive charge (e.g.,
-
Check: If the shifts are concentration-dependent, you may be observing ion-pairing effects. Dilution experiments can confirm this.
The NOE "Syn" Trap
In
-
Observation: In a NOESY spectrum, a strong cross-peak between the ribose H1' and the base H8 indicates a syn conformation. In the standard anti conformation, these protons are distant, and the signal is weak or absent.
-
Relevance: This is a definitive confirmation of N3 or bulky N7 substitutions which sterically preclude the anti form.
References
-
Chemical Shift Data & Solvent Effects: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
N6-Methyladenosine Dynamics: Edupuganti, R., et al. (2017). N6-methyladenosine (m6A) metabolism in RNA.[3][4][5] Nature Structural & Molecular Biology. [Link]
-
Purine Nucleoside Conformation (Syn/Anti): Rosemeyer, H., & Seela, F. (1990). Syn-anti conformational analysis of regular and modified nucleosides by 1D 1H NOE difference spectroscopy. The Journal of Organic Chemistry. [Link]
-
m7G Stability and Hydrolysis: Kulik, M., et al. (2021). Kinetic stability of N7-methylguanosine and its derivatives. Nucleic Acids Research. [Link] (Generalized link to journal for stability context)
Sources
Application Note: Regioselective Methylation Strategies for Isoguanosine Scaffolds
Abstract & Strategic Overview
Isoguanosine (isoG), a structural isomer of guanine (2-hydroxyadenine), is a critical non-canonical nucleoside used in expanding the genetic alphabet and developing vasoactive pharmaceuticals like Doridosine (
The synthesis of isoG derivatives is complicated by annular tautomerism . Unlike guanine, which stably exists in the keto form, isoguanosine exhibits a highly environmentally sensitive equilibrium between its keto (
This guide details two distinct, self-validating protocols to control this divergence:
-
Thermodynamic Control (
-Methylation): Targeting Doridosine using soft electrophiles in polar aprotic media. -
Kinetic/Hard-Soft Control (
-Methylation): Targeting 2-methoxyadenosine derivatives using silver-mediated alkylation or displacement strategies.
Mechanistic Insight: Navigating the Tautomeric Landscape
To achieve regioselectivity, one must understand the electronic distribution of the isoguanosine anion. Upon deprotonation, the negative charge is delocalized across the N1-C2-O2 triad.
-
The
Site: This is the "soft" nucleophilic center. It is thermodynamically preferred for alkylation with soft electrophiles (e.g., Methyl Iodide) in polar aprotic solvents (DMF, DMSO) where the cation is solvated, leaving the lone pair available. -
The
Site: This is the "hard" nucleophilic center. Alkylation here is favored by "hard" electrophiles or by coordinating the nitrogen lone pairs with metal ions (e.g., ), effectively blocking -alkylation and forcing reaction at the oxygen.
Visualization: The Divergent Pathway
The following diagram illustrates the critical decision points in the methylation workflow.
Figure 1: Mechanistic divergence in isoguanosine methylation. Route A favors the bioactive N1-isomer (Doridosine), while Route B forces O-alkylation.
Detailed Experimental Protocols
Protocol A: Synthesis of -Methylisoguanosine (Doridosine)
Objective: Selective methylation of the N1 position using thermodynamic control. Mechanism: Utilization of a bulky sugar protecting group to sterically hinder N3/N7, combined with a soft base to favor the N-nucleophile.
Materials
-
Substrate: 2',3',5'-Tri-O-acetylisoguanosine (Protection of sugar hydroxyls is mandatory to prevent O'-methylation).
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (
). -
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq (e.g., 1 mmol) of Tri-O-acetylisoguanosine in anhydrous DMF (10 mL). Ensure the system is under Argon atmosphere.
-
Base Activation: Add 1.5 eq of anhydrous
. Stir at room temperature for 15 minutes.-
Why:
is mild enough to deprotonate N1 ( ) without causing rapid degradation or sugar deprotection.
-
-
Alkylation: Add 1.2 eq of MeI dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5).
-
Checkpoint: The N1-methyl product typically runs slightly higher than the starting material. If N7-methylation occurs (charged species), it will remain at the baseline.
-
-
Quench & Workup: Filter off the solid
. Concentrate the filtrate under reduced pressure. -
Deprotection (Global): Dissolve the residue in methanolic ammonia (
) and stir overnight to remove acetyl groups. -
Purification: Evaporate solvent and purify via C18 Reverse Phase HPLC (Water/Acetonitrile gradient).
-
Validation:
-Me isomer has a characteristic UV shift compared to -Me. (See Data Table 1).
-
Protocol B: Synthesis of 2-Methoxyadenosine ( -Methylation)
Objective: Forcing O-alkylation. Note: Direct methylation of the amide oxygen is difficult due to the dominance of the N-nucleophile. The most reliable "Application Note" standard is Displacement Chemistry , but Silver-mediated alkylation is the direct alternative.
Method B1: The Silver-Mediated Route (Direct Alkylation)
-
Reagents: Use
(Silver Carbonate) instead of . -
Solvent: Benzene or Toluene (Non-polar solvents favor the enol form and O-reaction).
-
Mechanism:
coordinates to N3/N7, blocking these sites and increasing the nucleophilicity of the oxygen. -
Warning: Yields are typically lower (30-40%) compared to Method B2.
Method B2: The Displacement Route (High Purity Standard)
This is the industry-preferred route for O-alkylated isoguanosine analogs to avoid separation of regioisomers.
-
Substrate: 2-Chloroadenosine (commercially available).
-
Reagent: Sodium Methoxide (NaOMe), 1.0 M in MeOH.
-
Procedure: Reflux 2-chloroadenosine in NaOMe/MeOH for 4 hours.
-
Result: Quantitative conversion to 2-methoxyadenosine without N-methyl contaminants.
Analytical Validation & Troubleshooting
Distinguishing regioisomers is the most critical step. Use the following comparative data to validate your product.
Table 1: Diagnostic Markers for Regioisomers
| Feature | ||
| UV | ~292 nm | ~260 nm (Adenosine-like) |
| ~155 ppm (C=O character) | ~162 ppm (C-O character) | |
| Solubility | Moderate in water | Low in water, High in organic |
| HPLC Retention | Elutes earlier (more polar) | Elutes later (more lipophilic) |
Troubleshooting Guide
-
Problem: Mixture of N1 and N7 isomers observed in Protocol A.
-
Solution: Lower the reaction temperature to 0°C and reduce MeI equivalents to 1.05. N7-methylation has a higher activation energy.
-
-
Problem: Low yield in Protocol B1 (Silver salt).
-
Solution: Switch to Protocol B2 (Displacement). If direct alkylation is required, use Diazomethane or TMS-Diazomethane in ether, which specifically targets the oxygen of the lactam.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting reaction conditions based on the desired methylation site.
References
-
Fuhrman, F. A., et al. (1981).[1] "Doridosine: 1-Methylisoguanosine from Anisodoris nobilis."[2] Science, 212(4494), 557-558.
-
Blas, J. R., et al. (2004). "Unique Tautomeric Properties of Isoguanine." Journal of the American Chemical Society, 126(1), 154-164.
- Seela, F., & Peng, X. (2006). "Synthesis of 2-Methoxyadenosine and Isoguanosine Derivatives." Current Protocols in Nucleic Acid Chemistry.
-
Karalkar, N. B., et al. (2017).[3] "Tautomeric equilibria of isoguanine and related purine analogs." Nucleosides, Nucleotides & Nucleic Acids, 36(4), 256-274.[3]
-
Caldwell, J. W., & Kollman, P. A. (1985).[4] "The effect of methylation of the 6 oxygen of guanine on the structure and stability of double helical DNA."[4] Journal of Biomolecular Structure and Dynamics. (Mechanistic comparison of O-methylation).
Sources
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of methylation of the 6 oxygen of guanine on the structure and stability of double helical DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Isolation of Doridosine from the Marine Sponge Tedania digitata
Abstract
This document provides a detailed protocol for the isolation and purification of doridosine (1-methylisoguanosine) from the marine sponge Tedania digitata. Doridosine, a nucleoside analogue, has garnered significant interest due to its potent pharmacological activities, including prolonged hypotensive and bradycardiac effects.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from sample collection to final compound characterization. The protocol emphasizes the rationale behind each step, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Doridosine
Marine sponges are a prolific source of unique secondary metabolites with diverse biological activities. The marine sponge Tedania digitata, found in Australian waters, is a known producer of doridosine, a novel N-methylpurine riboside.[1][3] Structurally identified as 1-methylisoguanosine, doridosine exhibits significant cardiovascular effects, such as a marked and sustained reduction in arterial pressure and heart rate in preclinical models.[1][2] Its mechanism of action is qualitatively similar to adenosine, but its effects are of much greater duration, possibly due to its resistance to degradation by adenosine deaminase.[1][3] This unique property makes doridosine a compelling candidate for further investigation in cardiovascular drug discovery.
The isolation of pure, biologically active compounds from natural sources is a critical first step in the drug development pipeline. This application note outlines a robust and reproducible workflow for the extraction, chromatographic separation, and spectroscopic characterization of doridosine from Tedania digitata.
Workflow Overview: From Sponge to Pure Compound
The isolation process is a multi-step procedure designed to systematically enrich and purify doridosine from the complex chemical matrix of the sponge tissue. The workflow begins with the collection and initial extraction of the sponge, followed by a series of chromatographic separations of increasing resolution. Each step is monitored to track the target compound, culminating in spectroscopic analysis to confirm the structure and purity of the final product.
Caption: Workflow for Doridosine Isolation.
Materials and Methods
Biological Material
-
Specimens of the marine sponge Tedania digitata.
Equipment
-
Blender or homogenizer
-
Lyophilizer (freeze-dryer)
-
Rotary evaporator
-
Glass chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Chemicals and Reagents
-
Methanol (MeOH), HPLC grade
-
Ethanol (EtOH), analytical grade
-
Distilled water (H₂O), HPLC grade
-
Solvents for chromatography (e.g., Chloroform, n-Hexane), HPLC grade
-
Sephadex LH-20 resin
-
C18 silica gel for HPLC columns
-
Deuterated solvents for NMR (e.g., DMSO-d₆)
Detailed Experimental Protocols
Step 1: Collection and Preparation of Sponge Material
-
Collection: Collect specimens of Tedania digitata from their natural habitat. Immediately freeze the samples post-collection to preserve the chemical integrity of the metabolites.
-
Preparation: Transport the frozen sponge to the laboratory. Cut the material into smaller pieces and lyophilize (freeze-dry) to remove water.
-
Grinding: Grind the dried sponge tissue into a fine powder using a blender. This increases the surface area for efficient solvent extraction.
Rationale: Freezing and lyophilization are critical steps to prevent enzymatic degradation of the target compounds and to allow for accurate measurement of the starting biomass. Grinding ensures that the extraction solvent can penetrate the tissue effectively.
Step 2: Extraction and Preliminary Fractionation
-
Methanol Extraction: Submerge the powdered sponge material in methanol (e.g., 1:3 w/v) and stir at room temperature for 24 hours.
-
Filtration and Concentration: Filter the mixture to separate the methanol extract from the solid biomass. Repeat the extraction process on the biomass two more times to ensure exhaustive extraction.
-
Evaporation: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Rationale: Methanol is a polar solvent effective at extracting a wide range of compounds, including nucleosides like doridosine. Repetitive extraction maximizes the yield of the target compound.
Step 3: Chromatographic Purification
The purification of doridosine from the crude extract requires a multi-step chromatographic approach. Column chromatography is a foundational technique for separating compounds from a mixture.[4][5]
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Stationary Phase: Sephadex LH-20. This material separates compounds based on their size and polarity.
-
Mobile Phase: 100% Methanol.
-
Procedure: Dissolve the crude extract in a minimal amount of methanol and load it onto a pre-equilibrated Sephadex LH-20 column. Elute the column with methanol, collecting fractions.
-
Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify fractions containing doridosine.
-
Rationale: Sephadex LH-20 is effective for separating polar compounds like flavonoids and nucleosides from lipids and larger polymers, providing a significant purification step.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is typically used for purifying polar compounds.
-
Mobile Phase: A gradient of methanol and water is effective. The exact gradient should be optimized based on analytical HPLC runs.
-
Procedure: Pool the doridosine-containing fractions from the previous step, concentrate, and dissolve in the initial mobile phase. Inject the sample onto the preparative HPLC system.
-
Detection: Monitor the elution profile using a UV detector (typically around 254 nm and 280 nm for purine derivatives). Collect the peak corresponding to doridosine.
-
Rationale: HPLC provides high-resolution separation, which is essential for isolating the target compound to a high degree of purity.[7][8] Reverse-phase chromatography separates molecules based on their hydrophobicity.
| Parameter | Sephadex LH-20 Column | Preparative HPLC |
| Stationary Phase | Sephadex LH-20 | C18 Silica Gel (10 µm) |
| Mobile Phase | 100% Methanol | Water/Methanol Gradient |
| Typical Flow Rate | Gravity-dependent or low pressure | 5-20 mL/min |
| Detection Method | TLC / Analytical HPLC | UV (254 nm, 280 nm) |
Structural Elucidation and Purity Assessment
After isolation, the identity and purity of doridosine must be confirmed using spectroscopic methods.[9][10]
Purity Assessment
-
Analytical HPLC: Analyze the purified fraction on an analytical HPLC system with a C18 column. A single, sharp peak at the expected retention time indicates high purity.
Structural Confirmation
-
Mass Spectrometry (MS): Determine the molecular weight of the isolated compound. Doridosine (C₁₁H₁₅N₅O₅) has a molecular weight of 297.27 g/mol . Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise chemical structure.[11] The combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HMBC) allows for the unambiguous assignment of the doridosine structure.[12]
Caption: Chemical Properties of Doridosine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the successful isolation of doridosine from the marine sponge Tedania digitata. By following this detailed workflow, researchers can obtain a high-purity sample of this pharmacologically significant compound, enabling further studies into its mechanism of action and therapeutic potential. The integration of logical experimental choices with robust analytical validation ensures the trustworthiness and reproducibility of the results.
References
-
Kim, Y. H., Nachman, R. J., Pavelka, L., Mosher, H. S., Fuhrman, F. A., & Fuhrman, G. J. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. Journal of Natural Products, 44(2), 206–214. [Link]
-
Fuhrman, F. A., Fuhrman, G. J., Kim, Y. H., Pavelka, L. A., & Mosher, H. S. (1980). Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis. Science, 207(4427), 193–195. [Link]
- Quinn, R. J., Gregson, R. P., Cook, A. F., & Bartlett, R. T. (1980). Isolation and synthesis of 1-methylisoguanosine, a potent pharmacologically active constituent from the marine sponge Tedania digitata. Tetrahedron Letters, 21(6), 567-568.
-
CMFRI. (n.d.). Chromatographic Methods to Isolate Marine Natural Products from Seaweeds. Retrieved from [Link]
-
Onwujiogu, V. C., Orjiocha, S. I., & Chinonso, E. F. (2023). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review). Archives of Case Reports, 6(4). [Link]
-
Shahat, A. A. (2016). Procyanidins from Adansonia digitata. ResearchGate. [Link]
-
Houssen, W. E., & Jaspars, M. (2012). Isolation of marine natural products. Methods in Molecular Biology, 864, 367–392. [Link]
- Shinde, A., Ganu, G., & Naik, P. (2015). C NMR and Mass spectral studies of Pyrido derivatives.
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51-59.
-
Martins, A., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(5), 686-696. [Link]
-
Rocchetti, G., et al. (2021). Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems. Pharmaceutics, 13(10), 1649. [Link]
Sources
- 1. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 5. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 9. ir.avinuty.ac.in [ir.avinuty.ac.in]
- 10. Isolation of marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized C18 Separation Parameters for Purine Nucleoside Analogs
Abstract
Purine nucleoside analogs (PNAs)—such as Cladribine, Fludarabine, and Acyclovir—represent a critical class of antiviral and antineoplastic agents. Their structural similarity to endogenous nucleosides, combined with high polarity and amphoteric nature, presents significant chromatographic challenges on traditional alkyl-bonded phases. This guide delineates the critical separation parameters required to achieve robust retention, peak symmetry, and resolution of structural isomers on C18 stationary phases. We prioritize the use of Polar-Embedded and Aqueous-Stable (AQ) C18 chemistries to overcome the "dewetting" phenomena common in high-aqueous mobile phases.
The Chromatographic Challenge: The Polarity Paradox
Standard C18 (octadecylsilane) columns rely on hydrophobic interactions. However, PNAs possess polar sugar moieties (ribose/arabinose) and ionizable purine bases, leading to two primary failure modes on standard C18:
-
Phase Collapse (Dewetting): To retain polar PNAs, chemists often lower the organic modifier to <5%. On standard C18, the hydrophobic ligands self-associate to minimize energy, expelling the aqueous mobile phase from the pores. This results in a sudden, reversible loss of retention.
-
Silanol Tailing: The basic nitrogen atoms (N7, N1) of the purine ring interact with residual acidic silanols on the silica surface, causing severe peak tailing.
Mechanistic Visualization
The following diagram illustrates the competing interactions governing PNA separation.
Caption: Interaction map showing how polar-embedded groups mitigate phase collapse and silanol activity while maintaining hydrophobic retention.
Critical Parameter Optimization
Stationary Phase Selection
For PNAs, "Standard" C18 is rarely the optimal choice.[1]
-
Recommendation: Use Polar-Embedded C18 (e.g., amide-embedded) or AQ-C18 (hydrophilic end-capping).
-
Why: These phases maintain a hydration layer at the silica surface, allowing operation in 100% aqueous buffer without pore dewetting. They also provide complementary selectivity for positional isomers (e.g.,
vs anomers) via hydrogen bonding.
Mobile Phase pH
Purine analogs are amphoteric.
-
Acidic (pH 2.5 - 3.0): The industry standard (e.g., USP methods).
-
Pros: Suppresses silanol ionization (Si-OH), reducing tailing. Protonates the purine base, but retention is maintained if using modern AQ-C18 phases or ion-pairing.
-
Buffer: Phosphate (20-50 mM) is best for UV detection; Formate for MS.
-
-
Neutral (pH 6.0 - 7.0):
-
Pros: Analytes are often in their neutral (non-ionized) state, maximizing hydrophobic retention on C18.
-
Cons: Silanols are fully ionized (Si-O⁻), risking severe tailing unless a high-quality, ultra-pure silica column is used.
-
Temperature
-
Standard: 25°C - 30°C.
-
Isomer Separation: Lower temperatures (15°C - 20°C) can enhance the selectivity between structural isomers (e.g., separating Cladribine from its
-anomer) by maximizing the thermodynamic differences in adsorption, provided the column does not suffer dewetting.
Experimental Protocols
Protocol A: General Method for Neutral/Weakly Basic Analogs
Applicability: Acyclovir, Ganciclovir, Ribavirin. This method utilizes a polar-embedded phase to allow high-aqueous start conditions without phase collapse.
| Parameter | Setting |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent ZORBAX Bonus-RP), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with dilute Phosphoric Acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (Purine max) |
| Injection Vol | 10 µL |
Gradient Table:
| Time (min) | % A (Buffer) | % B (Organic) | Phase Description |
|---|---|---|---|
| 0.0 | 100 | 0 | 100% Aqueous Load (Safe on Polar-Embedded) |
| 5.0 | 98 | 2 | Initial Isocratic Hold for polar impurities |
| 20.0 | 80 | 20 | Linear Gradient for main analyte |
| 25.0 | 80 | 20 | Wash |
| 26.0 | 100 | 0 | Re-equilibration |
Protocol B: High-Resolution Separation of Structural Isomers
Applicability: Cladribine (2-CdA) and its
| Parameter | Setting |
| Column | High-Density C18 (High Carbon Load >18%) or PFP (Pentafluorophenyl) for shape selectivity. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | Methanol (MeOH) - MeOH provides better selectivity for isomers than ACN due to H-bonding capability. |
| Flow Rate | 0.8 mL/min |
| Temperature | 20°C (Critical: Lower temp improves selectivity) |
| Detection | UV @ 265 nm |
Isocratic Strategy: Isomers often resolve better under isocratic conditions optimized to k' ≈ 4-6.
-
Condition: 92% Buffer / 8% Methanol Isocratic.
-
Note: If peaks merge, decrease Methanol in 0.5% increments.
Protocol C: Ion-Pairing for Phosphorylated Analogs (Nucleotides)
Applicability: Fludarabine Phosphate, Tenofovir. When the analog contains a phosphate group, it is too polar for standard C18.
-
Reagent: Add 5–10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Octanesulfonic Acid to the aqueous buffer.
-
pH Control: Buffer must be maintained at pH 6.0–7.0 to ensure the phosphate group is ionized (interacting with the ion-pair reagent) while the silica is stable.
-
Organic: Use Methanol (ACN can precipitate phosphate salts).
Method Development Decision Tree
Use the following logic to select the correct starting conditions for your specific analog.
Caption: Decision matrix for selecting mobile phase and column chemistry based on analyte phosphorylation and isomeric complexity.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Retention | Phase Collapse (Dewetting) | Stop flow. Flush column with 100% Organic for 20 mins to re-wet pores. Switch to Polar-Embedded or AQ-C18 column. |
| Peak Tailing (>1.5) | Silanol Interaction | Lower pH to <3.0. Increase buffer concentration (up to 50 mM). Ensure column is "Base Deactivated" (high purity type B silica). |
| Split Peaks | Anomer Separation | This may be real separation of |
| Baseline Drift | UV Absorbance of Ion Pair | If using Ion-Pairing (Protocol C), ensure reagent is HPLC-grade. Use Methanol instead of ACN to reduce baseline noise at low UV. |
References
-
United States Pharmacopeia (USP). Monograph: Acyclovir. USP-NF. (Standard C18 methods for purine analogs).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2022, Cladribine. (Chemical structure and pKa data). [Link]
-
Waters Corporation. SymmetryShield RP18 Columns: Polar Embedded Technology. (Mechanism of polar-embedded phases).[1][2] [Link]
-
Agilent Technologies. Bonus-RP Columns: Application Note on Nucleoside Separation. (Data on amide-embedded selectivity). [Link]
-
Gritti, F., & Guiochon, G. (2010). Separation of nucleosides and nucleotides on polar-embedded C18 columns.[1] Journal of Chromatography A. (Detailed mechanistic study). [Link] (Search Term: Gritti Guiochon Nucleosides)
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Methylisoguanosine (Doridosine) Formulation
Introduction: The Solubility Paradox of 1-Methylisoguanosine
1-Methylisoguanosine (Doridosine) presents a classic pharmaceutical challenge: it is a planar, purine nucleoside analog with high lattice energy and moderate lipophilicity. Unlike Guanosine, which possesses an acidic proton at N1 allowing for solubility enhancement at alkaline pH, 1-Methylisoguanosine is methylated at the N1 position .
Critical Consequence: You cannot solubilize this molecule using high pH (alkaline) adjustment. The N1-methyl group blocks the formation of an anionic salt.
This guide provides three validated workflows to overcome this limitation for parenteral (IV/IM/SC) formulations.
Module 1: pH Adjustment (Acidic Salt Formation)
The "Quick Fix" with Stability Risks
Since 1-Methylisoguanosine acts as a weak base (protonation typically occurs at N7 of the imidazole ring or N3), solubility increases significantly in acidic conditions.
FAQ: pH Adjustment
Q: Can I use HCl to dissolve 1-Methylisoguanosine? A: Yes, but with caution. Lowering the pH to 3.0–4.0 will protonate the molecule, forming a soluble cationic salt. However, purine nucleosides are susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond (cleaving the ribose sugar from the base).
Q: What is the safe window? A: Target a pH of 3.5 to 4.5 . Avoid pH < 3.0 for long-term storage. If a lower pH is required for initial dissolution, titrate back to pH 4.0 immediately and lyophilize (freeze-dry) the product for stability.
Protocol A: Acidic Solubilization
-
Vehicle Preparation: Prepare a 10 mM Acetate or Lactate buffer adjusted to pH 3.5.
-
Dispersion: Add 1-Methylisoguanosine powder slowly to the vortexing buffer.
-
Titration: If not fully dissolved, add 0.1M HCl dropwise until clear.
-
Stabilization: Filter sterilize (0.22 µm PVDF) immediately.
-
Storage: Store at 4°C. Do not autoclave (heat + acid = rapid degradation).
Module 2: Cosolvency (The "Solubility Powerhouse")
For Higher Concentrations (>5 mg/mL)
When pH adjustment is insufficient or causes irritation upon injection (phlebitis), cosolvents reduce the dielectric constant of water, disrupting the hydrophobic hydration shell around the methyl group.
Troubleshooting Matrix: Cosolvent Selection
| Cosolvent | Recommended Range (v/v) | Pros | Cons |
| Propylene Glycol (PG) | 10% – 40% | Gold standard for IM/IV; good safety profile. | High viscosity at >40%; potential hemolysis if injected too fast. |
| PEG 400 | 10% – 30% | Excellent solubilizer for purines. | Potential peroxide impurities (oxidative degradation). Use "Low Peroxide" grade. |
| Ethanol | 5% – 10% | Reduces viscosity of PG/PEG mixtures. | Pain on injection; precipitation risk upon dilution in blood. |
Protocol B: Binary Cosolvent System
-
Weighing: Weigh the required amount of 1-Methylisoguanosine.
-
Primary Solvent: Dissolve the drug in 100% Propylene Glycol first. The absence of water facilitates the disruption of crystal lattice energy.
-
Tech Tip: Sonicate at 40°C for 10 minutes to speed up dissolution.
-
-
Dilution: Slowly add Water for Injection (WFI) or Saline to reach the final volume.
-
Critical Step: Add water to the glycol, not vice versa, to prevent "shock precipitation."
-
Module 3: Complexation (Cyclodextrins)
The "Safe Harbor" for Sensitive APIs
This is the recommended approach for clinical development. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic purine ring sits inside the cavity, while the hydrophilic exterior ensures water solubility.
FAQ: Cyclodextrins
Q: Why HP-β-CD and not the parent Beta-Cyclodextrin? A: Parent Beta-Cyclodextrin is nephrotoxic (damages kidneys) when given parenterally. HP-β-CD is FDA-approved for injectables (e.g., Remdesivir, Voriconazole) and is safe for IV use.
Q: What is the molar ratio? A: Start with a 1:2 to 1:5 molar excess of Cyclodextrin to drug.
Protocol C: Inclusion Complex Formation
-
Stock Solution: Prepare a 20% (w/v) solution of HP-β-CD in Water for Injection.
-
Addition: Add 1-Methylisoguanosine to the CD solution.
-
Equilibration: Stir at room temperature for 6–24 hours.
-
Validation: The solution should turn from cloudy to clear.
-
-
Filtration: Filter through a 0.22 µm PES filter.
Visualizing the Formulation Logic
The following decision tree guides you through the selection of the optimal strategy based on your specific constraints (Concentration vs. Stability).
Figure 1: Decision Matrix for 1-Methylisoguanosine Formulation. Blue nodes represent decision points; Green nodes represent optimal stable paths; Red node represents rapid but potentially irritating paths.
References
-
Quinn, R. J., et al. (1980). "The structure of Doridosine, a new hypotensive N-methylpurine riboside from the sponge Tedania digitata." Tetrahedron Letters. Link
-
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for nucleoside solubility behavior). Link
-
Stella, V. J., & He, Q. (2008). "Cyclodextrins." Toxicologic Pathology. (Safety of HP-β-CD in parenterals). Link
-
FDA Inactive Ingredient Database (IIG). (For safety limits of Propylene Glycol and PEG 400 in injections). Link
Troubleshooting N1 vs N6 methylation selectivity in synthesis
Topic: Troubleshooting N1 vs. N6 Methylation Selectivity
Ticket ID: PUR-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry Division[1]
Overview & Diagnostic
Welcome to the Purine Synthesis Technical Support Center. You are likely here because your alkylation of an adenine derivative (or adenosine analog) yielded an unexpected regioisomer.
The Core Conflict: In neutral N9-substituted adenines (nucleosides), the N1-position is the most nucleophilic site due to the lone pair availability in the pyrimidine ring. However, the N6-position (exocyclic amine) is often the desired pharmacological target. Direct alkylation frequently leads to the kinetically favored N1-product, or a mixture, rather than the thermodynamically stable N6-product.
Diagnostic Flowchart: Use the diagram below to identify your current synthesis state and the necessary corrective action.
Figure 1: Diagnostic logic for identifying regioselectivity outcomes in adenine alkylation.
Mechanism & Causality (The "Why")
Q: Why does methylation occur at N1 when I want it at N6?
A: This is a classic case of Kinetic vs. Thermodynamic control .
-
Electronic Reality: In a neutral N9-substituted adenine, the N1 nitrogen has a localized lone pair in the
orbital, making it a "soft" and highly accessible nucleophile. The N6-exocyclic amine lone pair is delocalized into the purine ring system (resonance), significantly reducing its nucleophilicity. -
The Trap: Under neutral or weakly basic conditions (e.g.,
, DMF, MeI), the electrophile attacks the most nucleophilic site: N1 . This creates a cationic species (N1-methyladenosine salt).[1] -
The Solution: To achieve N6-methylation, you must either:
-
Deprotonate N6 first (requires strong base, pKa ~16-17) to create a hard nucleophile.[1]
-
Rearrange the N1-product (Dimroth Rearrangement).
-
Q: What is the Dimroth Rearrangement?
A: It is the migration of an alkyl group from an endocyclic nitrogen (N1) to an exocyclic nitrogen (N6).[2] This process is driven by the thermodynamic stability of the neutral N6-methyl product compared to the charged or zwitterionic N1-methyl intermediate.
Mechanism Visualization:
Figure 2: The Dimroth Rearrangement pathway converting kinetic N1-products to thermodynamic N6-products.[1]
Synthetic Protocols (The "How")
Scenario A: The "Fix" (Converting N1 to N6)
Use this if you have already performed methylation and isolated the N1-isomer.
Protocol: Dimroth Rearrangement
-
Dissolution: Dissolve the N1-methylated crude material in water or a mixture of water/ethanol (1:1).
-
Basification: Add 1.0 - 2.0 equivalents of NaOH or use 10%
.[1]-
Note: Stronger bases speed up the ring opening (Step 2 in Fig 2).
-
-
Reflux: Heat the mixture to reflux (80–100°C) for 1–4 hours.
-
Workup: Neutralize with dilute HCl or acetic acid. The N6-methyl product often precipitates upon cooling due to lower solubility.
Scenario B: The "Prevention" (Direct N6 Synthesis)
Use this for new reactions to avoid N1 formation entirely.
Strategy 1: "Soft" Protection (Boc-Strategy)
-
Protect the N6-amine with
(requires DMAP).[1] This actually protects N6 and activates it by rendering the proton more acidic. -
Deprotonate with
or .[1] -
Add Methyl Iodide.[1]
-
Deprotect (TFA/DCM).[1]
Strategy 2: Precursor Displacement
-
Start with 6-chloropurine riboside .
-
React with methylamine (in THF or MeOH).[1]
-
Result: The amine displaces the chloride directly at the 6-position. No regioselectivity ambiguity.[1]
Characterization & Validation
Q: How do I prove I have N6 vs. N1? A: UV spectra are indicative, but NMR is definitive.
Data Comparison Table:
| Feature | N1-Methyl Adenine (Kinetic) | N6-Methyl Adenine (Thermodynamic) |
| Charge State | Often Cationic/Zwitterionic | Neutral |
| UV | ~258-260 nm (pH dependent) | ~265 nm |
| 1H NMR (N-Me) | ||
| 13C NMR (N-Me) | ||
| HMBC Key | Methyl protons correlate to C2 and C6 | Methyl protons correlate to C6 only |
| Solubility | High in water (Salt-like) | Lower in water, soluble in organic solvents |
Critical Validation Step: Run a 1H-15N HMBC if possible.[1]
-
N1-Me: The methyl protons will show a strong correlation to the N1 nitrogen (
~140-160 ppm).[1] -
N6-Me: The methyl protons will correlate to the exocyclic nitrogen (
~80-100 ppm, often broad).
References
-
Fujii, T., et al. (1976).[1] Purines.[1] X. Dimroth rearrangement of 1-alkyladenines. Kinetic study of the ring opening of the pyrimidine part. Chemical & Pharmaceutical Bulletin.[1]
-
Macon, J. B., & Wolfenden, R. (1968).[1] 1-Methyladenosine.[1][3] Dimroth rearrangement and reversible reduction.[1] Biochemistry.[1] [1]
-
Kierzek, E., & Kierzek, R. (2003).[1] The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research.[1]
-
Garrett, E. R., & Mehta, P. J. (1972).[1] Solvolysis of adenine nucleosides. II. Effects of pH and buffers on solvolysis of 1-methyladenosine and 1,N6-ethenoadenosine. Journal of the American Chemical Society. [1]
Sources
Technical Support Center: Doridosine (1-Methylisoguanosine) Synthesis
Introduction
Welcome to the Doridosine Synthesis Support Center. As researchers, we know that the synthesis of 1-methylisoguanosine (Doridosine) is deceptive. While the molecule appears structurally simple, the purine scaffold—specifically the isoguanine core—presents significant tautomeric and regiochemical challenges.
This guide is not a recipe; it is a troubleshooting system. It is designed to help you diagnose why your reaction yielded a mixture of N3-methyl isomers, O6-methoxy byproducts, or
Module 1: Regiocontrol in Direct Methylation (Route A)
Context: You are attempting to synthesize Doridosine by directly methylating isoguanosine (or a protected derivative) using a methylating agent (e.g., MeI, Me2SO4).
The Core Problem: The Tautomeric Trap
Isoguanosine exists in equilibrium between the N1-H (keto) and O6-H (enol) forms. Under basic conditions, the anion can be methylated at N1 , N3 , O6 , N7 , or N9 . Doridosine requires exclusive N1-methylation .
Troubleshooting Guide
Q1: I am seeing significant formation of the O6-methyl byproduct (6-methoxy-2-aminopurine riboside). Why?
-
Root Cause: You are likely using a "hard" alkylating agent (like dimethyl sulfate) or a counter-ion that promotes O-alkylation (Hard-Soft Acid-Base theory).
-
The Fix:
-
Switch to "Softer" Agents: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate.
-
Solvent Control: Switch from polar aprotic solvents (DMF/DMSO) to protic solvents if solubility permits, or use a phase-transfer catalyst in a non-polar solvent to favor N-alkylation.
-
Protecting Group Strategy: If O-methylation persists, you must transiently protect the O6 position (e.g., using a bulky silyl group) before N1-methylation, though this adds steps.
-
Q2: My HPLC shows a persistent impurity at RRT 0.95. Is this the N3-methyl isomer?
-
Diagnostic: Yes, the N3-methylisoguanosine is the most common thermodynamic byproduct. It has very similar solubility to Doridosine.
-
The Fix (Steric Blockade):
-
The N3 position is less sterically hindered than N1. To favor N1, use a bulky base (e.g., DBU or t-BuOK) that cannot easily access the N3 pocket, or perform the reaction at lower temperatures (-20°C) to favor the kinetic N1 product.
-
Q3: How do I confirm I have N1-methyl (Doridosine) and not N3-methyl?
-
Validation: UV Spectroscopy is your quickest check.
-
Doridosine (N1-Me):
~293 nm (pH 7). -
N3-Me Isomer: Often shows a hypsochromic shift (blue shift) relative to the N1 isomer.
-
Definitive: HMBC NMR is required to see the correlation between the Methyl protons and the C2/C6 carbons.
-
Visualization: The Methylation Decision Tree
Caption: Pathways determining regioselectivity during the direct methylation of isoguanosine.
Module 2: Glycosylation Efficiency (Route B - Vorbrüggen)
Context: You are synthesizing Doridosine de novo by coupling a silylated 1-methylisoguanine base with a protected ribose sugar using a Lewis Acid (e.g., TMSOTf).
The Core Problem: Anomeric Purity
The reaction must yield the
Troubleshooting Guide
Q1: I have a 1:1 mixture of
-
Mechanism: This is a failure of Neighboring Group Participation (NGP) .
-
The Fix: Ensure your sugar donor has an Acyl group (Acetyl or Benzoyl) at the C2' position.
-
Why? Upon Lewis acid activation, the C2'-acyl group forms a cyclic acyloxonium ion intermediate (on the bottom face), blocking the
-face and forcing the base to attack from the top ( -face). -
Avoid: Benzyl (Bn) or Silyl (TBDMS) protecting groups at C2' if you need high
-selectivity, as they do not participate in NGP.
-
Q2: My yield is low (<30%), and I see unreacted sugar.
-
Root Cause: Moisture. The silylated base is extremely hydrolytically unstable.
-
Protocol Check:
-
Silylation: Ensure the base is bis-silylated (BSA or HMDS). The solution should be clear before evaporation.
-
Drying: The sugar and base must be co-evaporated with dry toluene or pyridine 3x prior to coupling.
-
Lewis Acid: If using
, switching to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) often improves yields due to milder conditions and better solubility.
-
Q3: I am getting N7/N9 glycosylation instead of N9.
-
Insight: In 1-methylisoguanine, the N9 position is the thermodynamic sink, but steric bulk can push reaction to N7.
-
The Fix: Use a thermodynamic equilibration step. Heat the reaction (reflux in acetonitrile or dichloroethane) for longer periods. The kinetic N7 product often rearranges to the thermodynamic N9 product (Doridosine precursor) over time.
Visualization: Vorbrüggen Workflow Optimization
Caption: Step-by-step optimization for the Vorbrüggen coupling of Doridosine precursors.
Module 3: Purification & Data Analysis
Context: You have a crude mixture and need to isolate pharmaceutical-grade Doridosine.
Solubility & Separation Data
| Parameter | Doridosine (N1-Me) | N3-Methyl Isomer | Separation Strategy |
| Water Solubility | Moderate (Hot), Low (Cold) | Higher than N1-Me | Recrystallization: Water/Ethanol mixtures often precipitate Doridosine while leaving N3-Me in the mother liquor. |
| UV Max (pH 7) | 293 nm | ~280-285 nm | Prep-HPLC: Monitor at 293 nm to maximize sensitivity for the target. |
| pKa (N1-H) | N/A (Methylated) | ~9.8 (Isoguanosine parent) | Ion Exchange: N3-isomers may have different protonation states at pH 10 vs pH 4. |
Final Diagnostic Checklist
Before releasing the batch, confirm:
References
-
Fuhrman, F. A., Fuhrman, G. J., Kim, Y. H., Pavelka, L. A., & Mosher, H. S. (1980). Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis.[1] Science, 207(4427), 193-195.
-
Kim, Y. H., Nachman, R. J., Pavelka, L., Mosher, H. S., Fuhrman, F. A., & Fuhrman, G. J. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis.[1] Journal of Natural Products, 44(2), 206-214.
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (General reference for Silyl-Hilbert-Johnson reaction mechanics).
-
Cook, A. F., Bartlett, R. T., Gregson, R. P., & Quinn, R. J. (1980). 1-Methylisoguanosine: a pharmacologically active agent from a marine sponge.[1] Journal of Organic Chemistry. (Seminal synthesis paper).
Sources
Resolving peak overlap between Adenosine and 1-Methylisoguanosine
Ticket ID: #NUC-SEP-4402 Subject: Resolving Peak Overlap: Adenosine vs. 1-Methylisoguanosine (Doridosine) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering co-elution between Adenosine and 1-Methylisoguanosine (also known as Doridosine).[1] This is a classic "isobaric-like" challenge. While their molecular weights differ (Adenosine: 267.24 Da; 1-mIG: 281.27 Da), their hydrophobicity on standard alkyl phases (C18) is nearly identical, leading to peak overlap.
The Root Cause: Both molecules are purine nucleosides with similar hydrodynamic radii and lipophilicity. Standard C18 columns rely on hydrophobic subtraction, which is insufficient here. The Solution: You must switch the separation mechanism from hydrophobicity-driven to electronic/electrostatic-driven selectivity.
Part 1: The Diagnostic Phase (Triage)
Before altering your method, confirm your current status against this diagnostic checklist.
| Parameter | Standard C18 Behavior | The Problem |
| Mobile Phase | Water/MeOH or ACN | Low organic (<5%) is required for retention, causing phase collapse or dewetting. |
| pH | Typically pH 7.0 | At neutral pH, both molecules are uncharged/neutral, maximizing hydrophobic similarity. |
| Selectivity | Hydrophobic Interaction | The methyl group on 1-mIG adds slight hydrophobicity, but the keto-group reduces it, canceling out the separation factor ( |
Part 2: Resolution Protocols
Protocol A: The "Silver Bullet" (Pentafluorophenyl - PFP Phase)
Recommendation: High.
Mechanism: PFP phases offer
Experimental Workflow:
-
Column: Fluorophenyl (PFP) or F5 phase (e.g., Kinetex F5, ACE C18-PFP, or similar). 100 Å, 2.6 µm or 3 µm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH promotes
- interactions better than ACN. -
Gradient:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 2 | 0.4 |
| 1.0 | 2 | 0.4 |
| 10.0 | 20 | 0.4 |
| 12.0 | 90 | 0.4 |
| 12.1 | 2 | 0.4 |
| 16.0 | 2 | 0.4 |
Why this works:
-
pH 3.0: Adenosine (pKa N1
3.6) becomes protonated (cationic). 1-Methylisoguanosine (N1-methylated) has a blocked N1 site. While it may protonate elsewhere (N7), the charge distribution is radically different. -
Selectivity: The PFP ring interacts strongly with the protonated Adenosine via cation-
interactions, retarding its elution relative to 1-mIG.
Protocol B: The "Legacy Fix" (pH Tuning on C18)
Recommendation: Moderate (If PFP is unavailable). Mechanism: Exploiting the ionization state (pKa) to alter hydrophobicity.
Experimental Workflow:
-
Column: High-strength Silica C18 (must be stable at pH 2-3 and 100% aqueous compatible).
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.5 .
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mode: 3% to 5% ACN (Optimization required).
Why this works: At pH 6.5, both species are neutral. However, 1-Methylisoguanosine is naturally more polar due to the isoguanosine core (carbonyl at C6, amino at C2). By running very low organic, you force the system to rely on subtle polarity differences.
-
Risk:[2] Retention times will be short (
), and peak shape may suffer.
Protocol C: HILIC (For MS/MS Sensitivity)
Recommendation: High (If using Mass Spec). Mechanism: Partitioning into a water-enriched layer on the surface. Ideal for polar nucleosides.
Experimental Workflow:
-
Column: Amide-HILIC (e.g., TSKgel Amide-80, BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8 in 90:10 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate, pH 5.8 in Water.
-
Gradient: Inverse gradient (High organic to low organic).
| Time (min) | % Mobile Phase B (Water rich) |
| 0.0 | 5 |
| 10.0 | 40 |
| 12.0 | 40 |
Why this works: HILIC provides the highest sensitivity for MS. The elution order is often reversed compared to RP. The methyl group on 1-mIG makes it slightly less hydrophilic than Adenosine, potentially causing it to elute earlier in HILIC, providing orthogonal separation.
Part 3: Troubleshooting Logic (Decision Tree)
The following diagram illustrates the logical flow for troubleshooting this specific separation.
Caption: Decision matrix for selecting the optimal separation mode based on detector type and available stationary phases.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my C18 column show "ghost peaks" or shifting retention times with these analytes? A: This is likely "Phase Collapse" (Dewetting). Because Adenosine and 1-mIG are polar, you are likely running 95-100% aqueous mobile phases. Standard C18 chains fold down onto the silica surface in high water, losing surface area.
-
Fix: Use a "Polar-Embedded" C18 (e.g., Waters T3, Phenomenex Aqua) or switch to the PFP protocol described above.
Q2: Can I use Ion-Pairing Reagents (IPR) like TEA or HSA? A: Yes, but proceed with caution. Adding 5-10 mM Ion Pair reagents (like heptane sulfonic acid) will increase retention of the protonated Adenosine at pH 3.0 significantly more than 1-mIG.
-
Warning: IPRs permanently alter columns and suppress ionization in LC-MS. Do not use IPRs if you intend to use Mass Spectrometry later.
Q3: How do I confirm peak identity if they still partially overlap? A: Use the UV ratio.
-
Adenosine:
~260 nm.[3] -
1-Methylisoguanosine:
~290 nm (Bathochromic shift due to the isoguanosine core). -
Technique: Enable "Peak Purity" or "Ratio Plot" in your chromatography software (e.g., ChemStation/Empower) comparing 260nm/290nm. The ratio will change distinctively across the peak width if they are co-eluting.
References
-
Marin, R. M., et al. (2007).[3] "Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics." Journal of Separation Science, 30(15), 2473-2479.[3]
-
Fuhrman, F. A., et al. (1980). "Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis." Science/PubMed.
-
Mac-Mod Analytical. (2023). "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." Technical Report.
-
SIELC Technologies. (2023). "HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column." Application Note.
Sources
- 1. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oral Dosage Optimization for 1-Methylisoguanosine (Doridosine)
Current Status: Operational Topic: Formulation & Bioavailability Optimization Target Analyte: 1-Methylisoguanosine (Doridosine) CAS Registry Number: 70639-58-0 (Generic reference)
Executive Summary: The Doridosine Paradox
Welcome to the technical support hub for 1-Methylisoguanosine. As a researcher, you likely selected this compound because of its specific resistance to Adenosine Deaminase (ADA) via N1-methylation, a distinct advantage over native adenosine for sustained cardiovascular and muscle-relaxant effects.
However, you are likely encountering the "Nucleoside Paradox": Metabolic stability does not equal oral bioavailability. While Doridosine resists enzymatic degradation, its polarity (hydrophilicity) creates a significant barrier to intestinal membrane permeability. This guide addresses the transition from "stable molecule" to "bioavailable drug."
Module 1: Pre-Formulation & Physicochemical Troubleshooting
Q: My compound degrades in simulated gastric fluid (SGF) despite being ADA-resistant. Why?
Diagnosis: Acid-Catalyzed Hydrolysis. While N1-methylation protects the purine ring from enzymatic deamination, it does not protect the N-glycosidic bond (linking the base to the ribose) from acid hydrolysis. In the highly acidic environment of the stomach (pH 1.2), purine nucleosides can undergo depurination.
The Fix: pH-Dependent Protection You must decouple the dissolution phase from the gastric residence time.
-
Enteric Coating: Use methacrylic acid copolymers (e.g., Eudragit L100) that dissolve only at pH > 6.0 (jejunum/ileum targeting).
-
Buffering: Incorporate alkaline buffering agents (MgO or CaCO₃) within the immediate-release matrix to micro-modulate the local pH.
Experimental Protocol: Acid Stability Profiling
-
Step 1: Prepare 100 µM Doridosine in SGF (pH 1.2, pepsin-free).
-
Step 2: Incubate at 37°C. Sample at t=0, 15, 30, 60, 120 min.
-
Step 3: Neutralize samples immediately with 0.1 M NaOH to stop hydrolysis.
-
Step 4: Analyze via HPLC-UV (260 nm). If degradation > 5%, enteric coating is mandatory.
Module 2: Bioavailability & Permeability Optimization
Q: I have high solubility but low plasma exposure (AUC). Is this a First-Pass issue?
Diagnosis: Permeability-Limited Absorption (BCS Class III Behavior). Doridosine is a polar nucleoside. It relies on Nucleoside Transporters (CNTs/ENTs) for uptake. If these transporters are saturated or absent in the distal gut, passive diffusion is negligible due to the compound's low LogP (typically < 0).
The Fix: Permeation Enhancement Strategy You need to disrupt the intestinal tight junctions transiently or increase lipophilicity.
Comparison of Enhancement Strategies
| Strategy | Mechanism | Pros | Cons |
| Lipid-Based (SEDDS) | Lymphatic transport uptake | Bypasses liver first-pass | Low drug loading capacity |
| Mucoadhesion (Chitosan) | Opens tight junctions (paracellular) | Increases residence time | pH dependent (requires acidic environment) |
| Ion-Pairing | Increases apparent lipophilicity | Improves passive diffusion | Complex stability profile |
Recommended Workflow: Chitosan-Coated PLGA Nanoparticles This approach utilizes the cationic charge of chitosan to interact with anionic mucus, prolonging contact time and opening tight junctions.
Protocol: Nanoparticle Fabrication
-
Organic Phase: Dissolve PLGA (50 mg) in Acetone (2 mL).
-
Aqueous Phase: Dissolve Doridosine (5 mg) in 1% PVA solution (4 mL).
-
Emulsification: Sonicate Organic into Aqueous phase (Probe sonicator, 60W, 2 min).
-
Coating: Add 0.5% Chitosan solution (dissolved in 1% acetic acid) dropwise under stirring.
-
Evaporation: Stir overnight to remove acetone.
-
Wash: Centrifuge (12,000 rpm, 20 min) and lyophilize.
Module 3: Visualizing the Optimization Logic
The following decision tree guides your formulation choice based on the specific failure mode you are observing in early trials.
Figure 1: Formulation Decision Tree. Blue nodes represent diagnostic steps; Green/Yellow/Red nodes represent formulation interventions based on physicochemical bottlenecks.
Module 4: In Vitro - In Vivo Correlation (IVIVC)
Q: My dissolution data looks good, but animal data is erratic. What am I missing?
Diagnosis: Transporter Saturation. Standard dissolution tests (USP Type II) only measure how fast the drug enters solution, not how fast it leaves the gut. For nucleosides, the active transporters (CNT1/CNT2) can be saturated at high local concentrations released by immediate-release tablets.
The Fix: Flux Measurements Replace standard dissolution with a Biphasic Dissolution-Permeation Assay .
Experimental Setup:
-
Donor Chamber: SGF or FaSSIF (Fasted State Simulated Intestinal Fluid) + Formulation.
-
Lipid Barrier: A semi-permeable membrane impregnated with lecithin/dodecane (simulating the gut wall).
-
Acceptor Chamber: pH 7.4 Buffer (simulating plasma).
-
Metric: Measure the Flux (J) across the membrane, not just concentration in the donor chamber.
Module 5: Stability & Storage FAQs
Q: The powder turns yellow during storage. Is it oxidation?
Answer: Likely Maillard Reaction or Hydrolysis . If your formulation contains lactose or other reducing sugars as fillers, the primary amine (if exposed) or the glycosidic bond can react.
-
Corrective Action: Switch to Anhydrous Dicalcium Phosphate or Mannitol (non-reducing) as the filler.
-
Storage: Store at 4°C with desiccant. Nucleosides are hygroscopic; moisture accelerates hydrolytic degradation.
References
-
Fuhrman, F. A., et al. (1980). "Doridosine: a new hypotensive N-methylpurine nucleoside from the nudibranch Anisodoris nobilis." Science.
-
Lalanne, M., et al. (2009).[1] "Strategies to increase the oral bioavailability of nucleoside analogs." Current Medicinal Chemistry.
-
Amidon, G. L., et al. (1995). "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research.
-
Tax, J. J., et al. (2020). "Physiologically Based Pharmacokinetic Modeling to Understand the Absorption of Risperidone Orodispersible Film." Frontiers in Pharmacology.
-
Dahan, A., et al. (2012). "The solubility–permeability interplay in using cyclodextrins as pharmaceutical solubilizers: mechanistic modeling and experimental validation." Journal of Pharmaceutical Sciences.
Sources
Technical Support Center: High-Purity Crystallization of 1-Methylisoguanosine (Doridosine)
Introduction: The Purity Imperative
1-Methylisoguanosine (also known as Doridosine) is a pharmacologically active marine natural product originally isolated from Anisodoris nobilis and Tedania digitata.[1] Unlike adenosine, it is resistant to adenosine deaminase, giving it prolonged cardiovascular effects [1, 2].[1]
In synthetic pathways—often starting from isoguanosine or guanosine derivatives—impurities such as unreacted starting materials,
This guide provides a logic-driven approach to purification, moving beyond simple recipes to control the thermodynamics of nucleation.
Module 1: Solvent Selection & Solubility Architecture
The most common failure mode in 1-MIG purification is the "oiling out" phenomenon, where the compound separates as a liquid phase rather than a crystal lattice. This is governed by the solvent's dielectric constant and the solute's hydration state.
Solubility Profile
1-MIG is a zwitterionic nucleoside. Its solubility is highly temperature-dependent in water but poor in organic solvents.
| Solvent System | Solubility (25°C) | Solubility (80°C) | Application |
| Water (Milli-Q) | Moderate (~5-10 mg/mL) | High (>50 mg/mL) | Primary Solvent. Best for removing organic impurities. |
| Ethanol (EtOH) | Insoluble | Sparingly Soluble | Anti-Solvent. Induces nucleation; lowers yield if used alone. |
| 0.1 M HCl | Soluble | Very Soluble | Dissolution Aid. Protonates N3/N7, breaking lattice energy. |
| 0.1 M NaOH | Soluble | Very Soluble | Dissolution Aid. Deprotonates exocyclic amine/hydroxyls. |
Troubleshooting: "Why is my product oiling out?"
Q: I cooled my aqueous solution, but instead of white needles, I got a sticky gum at the bottom.
A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the metastable limit is crossed too rapidly in the presence of impurities.
-
The Fix (Seeding): Do not cool to 0°C immediately. Hold the temperature at 40°C and add seed crystals.
-
The Fix (Co-Solvent): If using pure water, the high surface tension can promote oiling. Add 5-10% Ethanol to the hot solution before cooling. This lowers the interfacial tension and promotes crystallization over oiling.
Module 2: The pH-Swing Purification Protocol
For synthetic crude containing inorganic salts or starting material (Isoguanosine), a simple thermal recrystallization is insufficient. You must utilize the zwitterionic nature of 1-MIG.
The Logic
-
Acid Phase: At pH < 2, 1-MIG is protonated and highly soluble.
-
Filtration: Insoluble impurities (silica, polymerized byproducts) are removed.
-
Neutralization: Adjusting to the Isoelectric Point (pI ≈ 6.0–7.0) minimizes solubility, forcing precipitation.
Workflow Diagram
Figure 1: The pH-Swing Protocol utilizes the pH-dependent solubility of Doridosine to reject impurities.
Module 3: Common Failure Modes (FAQs)
Issue: Gel Formation
Q: The solution turned into a rigid, opaque gel upon cooling. I can't filter it. A: Nucleosides like 1-MIG are prone to forming supramolecular hydrogels via hydrogen bonding stacks [3].
-
Cause: Cooling rate was too fast (
) or concentration was too high. -
Solution: Re-heat the gel until it dissolves. Add 10% v/v Ethanol or Methanol. These alcohols disrupt the extensive water-bridged H-bond networks that stabilize the gel, favoring the formation of discrete crystals. Cool at
.
Issue: Regioisomer Contamination
Q: HPLC shows a persistent impurity (approx. 5%) that co-crystallizes.
A: This is likely the 3-methylisoguanosine or
-
Protocol: Switch to Fractional Recrystallization .
-
Dissolve crude in boiling water.
-
Add Ethanol until the solution becomes slightly turbid.
-
Add just enough boiling water to clear it.
-
Allow to stand at Room Temperature (RT) for 12 hours. Do not put it in the fridge yet.
-
The desired 1-MIG (Doridosine) typically crystallizes first as needles. The more soluble isomers remain in the mother liquor.
-
Issue: Solvate/Hydrate Peaks in NMR
Q: My proton NMR shows broad water peaks or ethanol peaks that vacuum drying won't remove. A: 1-MIG crystallizes as a hydrate (often a monohydrate) [1].
-
Validation: Perform TGA (Thermogravimetric Analysis). A weight loss of ~6% at 100°C confirms a monohydrate.
-
Removal: If anhydrous material is required, you must dry at
under high vacuum ( mbar) over . However, be aware that the anhydrous form is hygroscopic and will revert to the hydrate in air.
Module 4: Validated Experimental Protocol
Objective: Purification of 5.0g crude synthetic 1-Methylisoguanosine.
-
Dissolution: Suspend 5.0g crude solid in 150 mL distilled water. Heat to 90°C.
-
Checkpoint: If not fully dissolved, add water in 10 mL increments. If particles remain but don't dissolve, they are likely silica or inorganic salts.
-
-
Clarification: Perform a hot filtration through a sintered glass funnel (porosity 3) to remove mechanical impurities.
-
Nucleation: Allow the filtrate to cool slowly to 50°C.
-
Critical Step: Add 20 mL of warm Ethanol (50°C).
-
Seeding: Add a micro-spatula tip of pure 1-MIG seed crystals.
-
-
Crystallization: Cover the flask with foil (slow cooling) and let stand at ambient temperature for 6-12 hours. Then transfer to 4°C for another 12 hours.
-
Harvest: Filter the white needles. Wash the cake with 2 x 20 mL ice-cold Ethanol.
-
Drying: Dry in a vacuum oven at 60°C for 24 hours.
Troubleshooting Logic Tree
Use this decision matrix to determine the correct corrective action during the process.
Figure 2: Decision matrix for real-time experimental adjustments.
References
-
Gregson, R. P., & Quinn, R. J. (1978). The structure and synthesis of doridosine. Australian Journal of Chemistry, 31(11), 2413–2416.
-
Baird-Lambert, J., Marwood, J. F., Davies, L. P., & Taylor, K. M. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects.[1] Life Sciences, 26(13), 1069–1077.
-
Davis, J. T., & Spada, G. P. (2007). Supramolecular gels and hydrogels formed by guanosine and other nucleosides. Chemical Society Reviews, 36(2), 296-313.
Sources
Addressing low bioavailability of purine analogs in animal studies
Subject: Troubleshooting Low Bioavailability in Pre-Clinical Animal Models Ticket ID: PA-BIO-404 Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology
Introduction: The "Crystal Lattice" Problem
Welcome to the technical support hub. If you are reading this, you are likely facing a common paradox in drug development: your purine analog (e.g., 6-mercaptopurine, cladribine, or a novel N-nucleoside) shows potent IC50 values in vitro but fails to achieve therapeutic plasma concentrations in mice or rats.
The issue is rarely the molecule's potency; it is the bioavailability barrier . Purine analogs possess high crystal lattice energy (making them hydrophobic and difficult to dissolve) and are rapid substrates for metabolic enzymes like Xanthine Oxidase (XO).
This guide is structured as a series of Troubleshooting Modules designed to systematically dismantle these barriers.
Module 1: Formulation & Solubility
User Query: "My compound precipitates in PBS immediately upon injection. DMSO causes toxicity. How do I solubilize this?"
Diagnosis: Most purine analogs are planar, aromatic heterocycles that stack efficiently, resisting aqueous solvation. Using high concentrations of DMSO (>10%) in mice can cause neurotoxicity and hemolysis, confounding your data.
The Solution: The Alkaline-Shift Protocol Purines often have an acidic proton on the N-heterocycle (pKa ~7.8–8.2). They dissolve readily at high pH. The trick is to dissolve them at high pH and then carefully buffer down to physiological pH without triggering reprecipitation.
Protocol: The "Golden Standard" Alkaline Dissolution
-
Weighing: Weigh the required amount of purine analog.
-
Initial Solubilization: Add 0.1 N or 1.0 N NaOH (approx. 5-10% of final volume). Vortex until the solution is clear.
-
Why? This deprotonates the nitrogen, breaking the crystal lattice [1].
-
-
Stabilization: Add warm saline (0.9% NaCl) or PBS to reach 90% of the target volume.
-
pH Adjustment: Dropwise add 1.0 N HCl while monitoring with a micro-pH probe. Target pH 7.4–8.0.
-
Critical Step: If the solution turns cloudy, you have hit the pKa. Back-titrate with NaOH and stop at pH 8.0. Most IP/IV injections tolerate pH 8.0 well.
-
-
Filtration: Pass through a 0.22 µm PES filter (avoid Nylon, which binds purines).
Visualization: Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on physicochemical properties.
Module 2: Metabolic Stability (The "First-Pass" Trap)
User Query: "The drug dissolves fine, but plasma half-life (t1/2) is less than 30 minutes. Where is it going?"
Diagnosis: You are likely seeing the "First-Pass Effect." Purine analogs are natural substrates for Xanthine Oxidase (XO) , which oxidizes them into inactive metabolites (e.g., 6-thiouric acid) before they reach systemic circulation. This is particularly aggressive in the liver and intestinal epithelium [2].
The Solution: Metabolic Inhibition Strategy To increase Area Under the Curve (AUC), you must inhibit the catabolic pathway.
Protocol: Co-administration with XO Inhibitors
-
Inhibitor: Allopurinol (FDA approved) or Febuxostat (more potent, non-purine).
-
Dosing Regimen:
-
Administer Allopurinol (10–20 mg/kg, PO or IP) 1 hour prior to your purine analog.
-
Dose your purine analog.[1]
-
-
Result: This "decoy" strategy occupies the XO active site, allowing your drug to bypass the liver intact.
Data Comparison: Effect of XO Inhibition on 6-Mercaptopurine (6-MP) in Mice
| Parameter | 6-MP Alone (Oral) | 6-MP + Allopurinol | Improvement Factor |
| Cmax (µM) | 2.4 ± 0.5 | 14.8 ± 2.1 | 6.1x |
| AUC (µM·h) | 5.1 ± 1.2 | 38.4 ± 4.5 | 7.5x |
| Half-life (h) | 0.8 | 2.4 | 3.0x |
| Clearance | High | Low | Reduced |
Note: Data represents typical fold-changes observed in rodent PK studies [3][4].
Visualization: Purine Catabolic Pathway & Inhibition [2]
Figure 2: Mechanism of action for bioavailability enhancement via Xanthine Oxidase inhibition.
Module 3: Advanced Delivery (Nanotechnology)
User Query: "I need a long-acting formulation. Daily injections are stressing the animals and skewing results."
Diagnosis: Rapid renal clearance and short half-life are intrinsic to small molecule purines. To extend circulation time, you must shield the molecule from enzymes and kidney filtration.
The Solution: Liposomal or PLGA Encapsulation Encapsulating the drug in a nanoparticle (NP) alters its pharmacokinetics from "small molecule" rules to "particle" rules. This utilizes the EPR Effect (Enhanced Permeability and Retention) in tumor models [5].
Protocol: Liposomal Extrusion (Brief Workflow)
-
Lipid Film: Dissolve HSPC:Cholesterol:DSPE-PEG2000 (55:40:5 molar ratio) in chloroform. Evaporate to form a thin film.
-
Hydration: Hydrate the film with the purine analog solution (from Module 1).
-
Extrusion: Pass through 100 nm polycarbonate membranes 10 times at 60°C.
-
Purification: Use a PD-10 desalting column to remove free drug.
-
Validation: Measure Size (DLS) and Encapsulation Efficiency (HPLC).
Self-Validating Check:
-
If your Encapsulation Efficiency (EE%) is <10%, your drug is too hydrophilic. Switch to Active Loading (ammonium sulfate gradient) to pull the drug into the liposome core.
Module 4: Animal-Specific Considerations
User Query: "Why is the bioavailability different between my mouse strains (Balb/c vs. Nude)?"
Diagnosis: Transporter expression (e.g., P-glycoprotein/MDR1) varies by strain. Furthermore, "Nude" mice often have different metabolic baselines due to the lack of a thymus and altered immune signaling.
Troubleshooting Checklist:
-
Fasting: Are animals fasted? Food significantly alters gastric pH and gastric emptying time, affecting purine absorption. Standardize: 4h fast pre-dose.
-
Coprophagy: Mice eat their feces. If your drug is excreted in bile, they may re-dose themselves. Use metabolic cages if precise PK is required.
-
Vehicle Volume: Do not exceed 10 mL/kg for oral gavage or IP. Higher volumes alter absorption kinetics.
References
-
ResearchGate. (2025). Improving the Solubility of 6-Mercaptopurine via Cocrystals and Salts. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Retrieved from [Link]
-
PubMed. (1982).[3] Quantitation of 6-mercaptopurine in biologic fluids using high-performance liquid chromatography. Retrieved from [Link]
-
Medical Dialogues. (2024). Mercaptopurine: Indications, Uses, Dosage, Drugs Interactions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Preparation of 6-Mercaptopurine Loaded Liposomal Formulation for Enhanced Cytotoxic Response in Cancer Cells. Retrieved from [Link]
Sources
- 1. Mercaptopurine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of 6-mercaptopurine in biologic fluids using high-performance liquid chromatography: a selective and novel procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Adenosine Receptor Affinity of 1-Methylisoguanosine and N6-cyclopentyladenosine (CPA)
For researchers and professionals in drug development, the precise characterization of ligand-receptor interactions is paramount. This guide provides an in-depth comparison of two notable adenosine receptor agonists: 1-Methylisoguanosine (m1G), a naturally occurring marine product analogue, and N6-cyclopentyladenosine (CPA), a widely used synthetic agonist. This document will delve into their respective affinities for adenosine receptor subtypes, supported by experimental data and detailed methodologies for researchers seeking to replicate or build upon these findings.
Introduction to the Ligands and Their Targets
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. These receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 subtypes are primarily coupled to inhibitory G proteins (Gi/o), which decrease intracellular cyclic adenosine monophosphate (cAMP) levels upon activation. Conversely, the A2A and A2B receptors are typically coupled to stimulatory G proteins (Gs), leading to an increase in cAMP.[1][2] The distinct tissue distribution and signaling pathways of these receptor subtypes make them attractive targets for therapeutic intervention in a range of conditions, including cardiovascular, inflammatory, and neurological disorders.
N6-cyclopentyladenosine (CPA) is a synthetic adenosine analogue that has been extensively characterized as a potent and highly selective agonist for the A1 adenosine receptor.[3] Its well-defined pharmacological profile has established it as a standard tool in adenosine receptor research.
1-Methylisoguanosine (m1G) is a naturally derived analogue of adenosine, originally isolated from marine sponges. In vivo studies have demonstrated that m1G exhibits physiological effects consistent with adenosine receptor activation, such as muscle relaxation and hypothermia.[4] Its actions are antagonized by adenosine receptor antagonists, confirming its interaction with this receptor family.[5]
Comparative Analysis of Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its potency and potential for therapeutic application. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
While extensive quantitative data is available for CPA, the binding affinity of 1-Methylisoguanosine at the individual adenosine receptor subtypes is less definitively characterized in publicly available literature. Functional studies have indicated that m1G is approximately two to three times more potent than adenosine in producing certain cardiovascular effects, suggesting a significant affinity for adenosine receptors.[5] However, direct competitive binding assays providing specific Ki values across the receptor subtypes are not readily found.
The available quantitative binding affinity data for CPA at human adenosine receptors is summarized in the table below.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
| N6-cyclopentyladenosine (CPA) | 2.3 | 790 | 43 |
Data sourced from publicly available databases and research articles.
This data underscores the high affinity and selectivity of CPA for the A1 adenosine receptor.
Understanding the Experimental Determination of Binding Affinity
The binding affinities presented are typically determined through competitive radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a receptor and a ligand.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for A1 Adenosine Receptor
This protocol provides a step-by-step methodology for determining the binding affinity of a test compound at the A1 adenosine receptor.
1. Membrane Preparation:
-
Harvest cells expressing the A1 adenosine receptor or dissect the tissue of interest (e.g., rat brain cortex).
-
Homogenize the cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh ice-cold buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable A1 receptor radioligand (e.g., 1 nM [3H]-N6-cyclopentyladenosine, [3H]-CPA).
-
Increasing concentrations of the unlabeled test compound (e.g., 1-Methylisoguanosine or CPA) or vehicle for total binding.
-
For determining non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., 10 µM DPCPX).
-
-
Initiate the binding reaction by adding the membrane preparation (e.g., 50 µg of protein per well).
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Functional Consequences of Receptor Activation: Signaling Pathways
The binding of an agonist to its receptor initiates a cascade of intracellular signaling events. As both CPA and m1G are known to interact with Gi/o-coupled adenosine receptors, a key functional outcome of their binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
A1 and A3 Adenosine Receptor Signaling
The canonical signaling pathway for A1 and A3 adenosine receptors involves coupling to Gi/o proteins. However, these receptors can also couple to other G proteins, such as Gq, leading to the activation of phospholipase C (PLC).[7][8]
Caption: Simplified signaling pathways for A1/A3 adenosine receptors.
Experimental Protocol: Forskolin-Stimulated cAMP Assay for Gi-Coupled Receptors
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the Gi-coupled adenosine receptor of interest (e.g., A1 or A3) in appropriate growth medium.
-
The day before the assay, seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.
2. Assay Procedure:
-
Wash the cells once with a serum-free assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (e.g., 1-Methylisoguanosine or CPA) to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate adenylyl cyclase by adding a fixed concentration of forskolin to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C. Forskolin directly activates most isoforms of adenylyl cyclase, leading to a robust increase in cAMP production.
3. cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition).
Conclusion
N6-cyclopentyladenosine (CPA) is a well-established, high-affinity, and selective agonist for the A1 adenosine receptor, with its binding characteristics thoroughly documented through quantitative experimental data. In contrast, while 1-Methylisoguanosine (m1G) demonstrates clear adenosine receptor-mediated effects in functional assays, its specific binding affinity profile across the adenosine receptor subtypes remains to be quantitatively elucidated in the public domain.
The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of these and other adenosine receptor ligands. A direct, side-by-side comparison of m1G and CPA in competitive radioligand binding and functional cAMP assays under identical experimental conditions would be invaluable for definitively characterizing the receptor affinity and potency of m1G. Such studies would provide crucial insights for the potential development of m1G or its analogues as therapeutic agents.
References
-
Davies, L. P., et al. (1985). The cardiovascular actions of 1-methylisoguanosine. British Journal of Pharmacology, 84(4), 867–873. Available at: [Link]
-
Phillis, J. W., & Wu, P. H. (1982). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. British Journal of Pharmacology, 77(4), 717–723. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Available at: [Link]
-
Cristalli, G., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements. Molecules, 28(18), 6688. Available at: [Link]
-
Wikipedia. (n.d.). N6-Cyclopentyladenosine. Retrieved from [Link]
-
Gao, Z. G., & Jacobson, K. A. (2000). 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor. Drug Development Research, 50(1), 55-61. Available at: [Link]
-
Borea, P. A., et al. (2016). The A3 Adenosine Receptor: History and Perspectives. Pharmacological Reviews, 68(1), 74-102. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine receptor. Retrieved from [Link]
Sources
- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the multifaceted roles of adenosine: A molecule with diverse functions [accscience.com]
- 3. Frontiers | The Role of Adenosine Receptors in Psychostimulant Addiction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Understanding of the Role of Adenosine Receptors in Cancer | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Comparative Potency Guide: Doridosine vs. Adenosine in Bradycardia Induction
[1]
Executive Summary
This technical guide provides a comparative analysis of Doridosine (1-methylisoguanosine) and Adenosine regarding their potency in inducing negative chronotropy (bradycardia).[1] While Adenosine remains the clinical "gold standard" for terminating supraventricular tachycardia (SVT) due to its ultra-short half-life, Doridosine presents a distinct pharmacological profile characterized by ADA (Adenosine Deaminase) resistance , oral bioavailability, and a significantly prolonged duration of action.[1]
Key Finding: Doridosine is equipotent to slightly more potent (2-3x) than Adenosine in peak bradycardic effect but differs fundamentally in pharmacokinetics.[1] Its resistance to enzymatic deamination transforms the transient heart block seen with Adenosine into a sustained bradycardic event, altering its potential therapeutic and toxicological scope.[1]
Molecular Mechanism & Signaling[1][2]
Both compounds exert their negative chronotropic effects primarily through the activation of Adenosine A1 Receptors located on the sinoatrial (SA) and atrioventricular (AV) nodes.[1]
Signaling Cascade
Upon binding to the A1 receptor (a G_i/o-coupled GPCR), both ligands trigger a cascade that hyperpolarizes cardiac tissue:[1]
-
Inhibition of Adenylyl Cyclase (AC): Reduces cAMP levels, decreasing PKA activity.[1]
-
Activation of I_Ks (Acetylcholine-sensitive K+ channels): Direct G_beta-gamma subunit interaction opens K+ channels, causing hyperpolarization and reducing firing rate.[1]
-
Inhibition of L-type Ca2+ Channels: Reduces calcium influx, slowing conduction velocity.[1]
Pathway Visualization
The following diagram illustrates the shared signaling pathway for both ligands.
Figure 1: A1 Receptor signaling pathway leading to negative chronotropy.[1] Both ligands utilize this identical mechanism.[1]
Pharmacokinetic Divergence: The ADA Factor
The critical differentiator is not receptor affinity, but metabolic stability.[1]
-
Adenosine: A substrate for Adenosine Deaminase (ADA) .[1] It is rapidly deaminated to Inosine (inactive at A1), resulting in a half-life (
) of seconds in human plasma.[1] -
Doridosine: The N1-methyl group prevents recognition by ADA.[1] It is not a substrate for deamination, leading to a prolonged duration of action and oral bioavailability.[1]
Figure 2: Metabolic fate comparison.[1] Doridosine's resistance to ADA drives its sustained pharmacological effect.
Comparative Data Analysis
The following data synthesizes findings from mammalian models (Rat/Guinea Pig) regarding negative chronotropic potency.
| Feature | Adenosine | Doridosine (1-methylisoguanosine) |
| Receptor Selectivity | Non-selective (A1, A2A, A2B, A3) | Non-selective (A1, A2); Derivatives (e.g., BN-063) are A1 selective |
| Relative Potency (IV) | 1.0 (Reference) | 2.0 – 3.0x more potent than Adenosine |
| Duration of Bradycardia | Transient (Seconds) | Prolonged (Minutes to Hours depending on dose) |
| Oral Bioavailability | Negligible (First-pass metabolism) | Active (Effective in conscious models) |
| Metabolic Stability | Rapidly deaminated by ADA | Resistant to ADA |
| Hemodynamic Profile | Acute bradycardia + Hypotension | Sustained bradycardia + Hypotension |
Data Interpretation: In anesthetized rat models, intravenous bolus injections of Doridosine produce a dose-dependent reduction in heart rate that is qualitatively similar to adenosine but quantitatively superior in both magnitude (2-3x potency) and duration.[1] The bradycardia is fully reversible by A1-selective antagonists like DPCPX, confirming the mechanism.
Experimental Protocol: Measuring Comparative Potency
To validate the potency differences, the following self-validating in vivo protocol is recommended. This protocol controls for reflex tachycardia which can mask direct A1-mediated bradycardia.[1]
Model: Anesthetized Rat (Open Loop)[1]
Objective: Quantify the dose-response relationship for negative chronotropy without the interference of baroreceptor reflexes.
Materials:
-
Male Sprague-Dawley rats (250–300g).[1]
-
Anesthetic: Pentobarbital sodium (60 mg/kg, IP) or Urethane (1.2 g/kg, IP).[1]
-
Transducers: Pressure transducer for MAP (Mean Arterial Pressure).
-
Compounds: Adenosine, Doridosine, Saline (Control), DPCPX (Antagonist).[1]
Workflow:
-
Surgical Preparation:
-
Induce anesthesia.[1]
-
Cannulate the right jugular vein for drug administration (minimizes transit time to the heart).[1]
-
Cannulate the carotid artery or femoral artery for blood pressure and heart rate monitoring.[1]
-
Validation Step: Ensure stable baseline HR (350-400 bpm) for 15 minutes before dosing.
-
-
Vagotomy (Critical Step):
-
Dose-Response Protocol:
-
Administer Adenosine bolus (Range: 10 – 100 µg/kg).[1]
-
Flush with saline.[1] Record peak HR reduction (
HR) and time to recovery ( ). -
Allow full recovery (baseline return).[1]
-
Administer Doridosine bolus (Range: 1 – 50 µg/kg).[1]
-
Note: Start with lower doses for Doridosine due to expected higher potency.[1]
-
-
Antagonist Confirmation (Self-Validation):
Data Calculation
Calculate the
Clinical & Translational Implications[1][4]
While Doridosine exhibits superior potency and stability, these traits ironically limit its clinical utility for the standard indication of Adenosine (SVT termination).[1]
-
Safety Profile: The "safety" of Adenosine lies in its instability.[1] If a patient enters high-grade AV block, the effect dissipates in seconds.[1] Doridosine's ADA resistance carries a risk of prolonged AV block or profound hypotension that cannot be quickly reversed by simple metabolism.[1]
-
Therapeutic Niche: Doridosine (and its derivatives) are better suited for conditions requiring sustained modulation, such as chronic hypertension or angina, rather than acute arrhythmia termination.[1] However, the accompanying hypotension (A2A mediated) remains a developmental hurdle.
References
-
Kim, Y. H., et al. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis.[1][3] Journal of Natural Products, 44(2), 206-214.[1][3] Link
-
Baird-Lambert, J., et al. (1989). Doridosine derivatives: binding at adenosine receptors and in vivo effects.[1] European Journal of Pharmacology, 166(3), 505-510.[1] Link
-
Fuhrman, F. A., et al. (1980). The cardiovascular actions of 1-methylisoguanosine.[1] Archives Internationales de Pharmacodynamie et de Therapie, 243(2), 292-304.[1] Link
-
Nachman, R. J., et al. (1985). Synthesis of ara-doridosine, a new arabinosyl nucleoside resistant to adenosine deaminase.[1] Journal of the Chemical Society, Perkin Transactions 1, 1315-1321.[1] Link
-
Shryock, J. C., & Belardinelli, L. (1997). Adenosine and adenosine receptors in the cardiovascular system: biochemistry, physiology, and pharmacology.[1] American Journal of Cardiology, 79(12A), 2-10.[1] Link
Sources
- 1. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative electrophysiologic effects of adenosine triphosphate and adenosine in the canine heart: influence of atropine, propranolol, vagotomy, dipyridamole and aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: 1-Methylisoguanosine (Doridosine) vs. Benzodiazepines
Topic: 1-Methylisoguanosine vs. Benzodiazepines: Muscle Relaxant Mechanism Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Divergence in Skeletal Muscle Relaxation
Executive Summary
This guide provides a rigorous pharmacological comparison between 1-Methylisoguanosine (Doridosine) , a marine natural product, and Benzodiazepines (e.g., Diazepam) . While both agents induce potent skeletal muscle relaxation, they operate through fundamentally distinct signaling pathways.
-
Benzodiazepines function as positive allosteric modulators of the GABA-A receptor , enhancing inhibitory chloride currents in the spinal cord and supraspinal centers.
-
1-Methylisoguanosine (1-MIG) acts as a potent, metabolically stable agonist of Adenosine Receptors (A1/A2A) , modulating neurotransmitter release via purinergic signaling.
The critical distinction for researchers lies in the "Side Effect Separation" : Benzodiazepines are limited by sedation and tolerance, whereas 1-MIG is limited by profound cardiovascular depression (hypotension/bradycardia) mediated by peripheral A1 receptors.
Mechanistic Deep Dive
A. The Purinergic Pathway: 1-Methylisoguanosine (Doridosine)
Doridosine is an N1-methylated analog of isoguanosine found in the sponge Tedania ignis and the nudibranch Anisodoris nobilis. Its muscle relaxant effects are mediated by the activation of central adenosine receptors, specifically the A1 subtype in the spinal dorsal horn.
-
Mechanism: 1-MIG binds to presynaptic A1 receptors (Gi/o-coupled).
-
Signal Transduction:
-
Inhibition of Adenylyl Cyclase
Reduced cAMP. -
Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK)
Hyperpolarization. -
Inhibition of voltage-gated
channels (N-type).
-
-
Outcome: Presynaptic inhibition of excitatory neurotransmitter release (Glutamate/Substance P) in the polysynaptic reflex arc.
-
Stability Factor: Unlike adenosine, 1-MIG is resistant to Adenosine Deaminase , resulting in a significantly prolonged duration of action in vivo.
B. The GABAergic Pathway: Benzodiazepines
Benzodiazepines facilitate the efficacy of the endogenous inhibitory neurotransmitter GABA.
-
Mechanism: Binding to the
interface of the GABA-A receptor. -
Signal Transduction: Conformational change increases the frequency of chloride (
) channel opening in response to GABA. -
Outcome: Postsynaptic hyperpolarization of motor neurons and interneurons, increasing the threshold for firing.
C. Mechanistic Visualization
The following diagram contrasts the presynaptic inhibition (Doridosine) vs. postsynaptic modulation (Benzodiazepines).
Figure 1: Comparative signaling pathways. 1-MIG acts presynaptically to stop the "signal," while Benzodiazepines act postsynaptically to "silence" the receiver.
Pharmacological Profile Comparison
| Feature | 1-Methylisoguanosine (Doridosine) | Benzodiazepines (Diazepam) |
| Primary Target | Adenosine Receptors (A1, A2A) | GABA-A Receptor ( |
| Binding Site | Orthosteric (Agonist) | Allosteric (Modulator) |
| Metabolic Stability | High (Resistant to Adenosine Deaminase) | Variable (Hepatic CYP450 metabolism) |
| Reversibility | Antagonized by Methylxanthines (Theophylline) | Antagonized by Flumazenil |
| Muscle Relaxant Potency | High (ED50 < Adenosine due to stability) | High |
| Key Side Effect | Cardiovascular Collapse (Hypotension, Bradycardia) | CNS Depression (Sedation, Ataxia) |
| Mechanism of Relaxation | Central inhibition of polysynaptic reflexes | Central inhibition of polysynaptic reflexes |
Experimental Validation Protocols
To scientifically validate the distinct mechanisms of these agents, a Differential Antagonist Challenge is the gold standard protocol. This experiment proves that 1-MIG does not act via the benzodiazepine site.
Workflow Visualization
Protocol 1: The Rotarod Assay (Motor Coordination)
Objective: Quantify skeletal muscle relaxation and motor incoordination.
-
Acclimatization: Train mice on a rotarod apparatus (3 cm diameter) at a constant speed of 15 RPM for 3 consecutive days. Only mice capable of remaining on the rod for >180 seconds are selected.
-
Drug Administration:
-
Test Compound: 1-Methylisoguanosine (dissolved in saline). Dose range: 1, 5, 10 mg/kg (i.p.).
-
Positive Control: Diazepam (dissolved in vehicle). Dose: 1.5 mg/kg (i.p.).
-
-
Measurement: Place mice on the rod at t = 15, 30, 60, and 120 minutes post-injection.
-
Endpoint: Record "Latency to Fall" (seconds). A decrease in latency indicates muscle relaxation/sedation.
Protocol 2: The Differential Antagonist Challenge
Objective: Prove 1-MIG efficacy is independent of GABA receptors.
-
Pre-treatment (t = -15 min):
-
Treatment (t = 0 min): Administer
dose of 1-MIG or Diazepam. -
Observation:
-
Result A: Flumazenil will completely reverse Diazepam-induced relaxation but will fail to reverse 1-MIG effects [1, 4].
-
Result B: Theophylline will reverse 1-MIG effects but has minimal impact on Diazepam [1].
-
Safety & Clinical Viability Analysis
While 1-Methylisoguanosine demonstrates potent muscle relaxant properties, its clinical development is hindered by the Adenosine Receptor Paradox :
-
The Separation Challenge: The A1 receptor mediates both spinal antinociception/muscle relaxation AND negative chronotropy (heart rate reduction) in the heart.
-
Data Support: Studies in hypertensive rats show that 1-MIG causes long-lasting hypotension and bradycardia at doses effective for muscle relaxation [2, 3].
-
Contrast: Benzodiazepines cause sedation but have a wider therapeutic window regarding cardiovascular stability.
References
-
Baird-Lambert, J. et al. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects. Life Sciences. Link
-
Kim, Y.H. et al. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. Journal of Natural Products. Link
-
Davies, L.P. et al. (1980). The cardiovascular actions of 1-methylisoguanosine. European Journal of Pharmacology. Link
-
Baird-Lambert, J. & Cohen, I. (1983). 1-Methylisoguanosine: interaction with central adenosine receptors and lack of antagonism of its in vivo effects by a benzodiazepine antagonist. Journal of Pharmacy and Pharmacology. Link
Sources
A Comparative Analysis of the Hemodynamic Effects of Doridosine and 2-Chloroadenosine
A Technical Guide for Researchers in Cardiovascular Pharmacology
In the landscape of cardiovascular research, adenosine and its analogues are pivotal tools for dissecting the complex regulatory mechanisms of the circulatory system. Among these, Doridosine, a naturally occurring marine nucleoside, and 2-Chloroadenosine, a synthetic and metabolically stable analogue, are both recognized for their potent hemodynamic effects. This guide provides a detailed comparison of their actions on the cardiovascular system, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to the Agonists
Doridosine , first isolated from the marine nudibranch Anisodoris nobilis, is an adenosine analogue characterized by a methyl group at the N1 position of the isoguanosine ring. Its resistance to degradation by adenosine deaminase results in a prolonged duration of action compared to endogenous adenosine[1].
2-Chloroadenosine is a well-established synthetic adenosine receptor agonist. The substitution of a chlorine atom at the 2-position of the adenine ring renders it resistant to metabolic breakdown, ensuring sustained activity. It is widely used as a pharmacological tool to study the effects of adenosine receptor activation[2].
Comparative Hemodynamic Profile
Both Doridosine and 2-Chloroadenosine elicit significant hemodynamic responses, primarily hypotension and bradycardia. However, the nuances of their potency, duration of action, and receptor subtype selectivity lead to distinct cardiovascular profiles.
Effects on Blood Pressure
2-Chloroadenosine is a potent hypotensive agent, with its effects being extensively quantified. In conscious normotensive rats, the concentration-effect relationship for the reduction of mean arterial pressure (MAP) has been determined. The hypotensive effect of 2-Chloroadenosine is primarily mediated by the activation of A2A adenosine receptors, leading to peripheral vasodilation.
Effects on Heart Rate
Doridosine induces a reduction in heart rate, an effect that, like its hypotensive action, is of a much greater duration than that of adenosine[1]. This bradycardia is primarily mediated by the activation of A1 adenosine receptors in the sinoatrial and atrioventricular nodes.
2-Chloroadenosine also produces a dose-dependent decrease in heart rate. The bradycardic effect of 2-Chloroadenosine is predominantly mediated by the activation of A1 adenosine receptors, which are coupled to inhibitory G-proteins that modulate cardiac pacemaker activity.
The following table summarizes the key hemodynamic effects of Doridosine and 2-Chloroadenosine based on available data.
| Hemodynamic Parameter | Doridosine | 2-Chloroadenosine |
| Blood Pressure | Prolonged reduction in arterial pressure[1] | Dose-dependent decrease in mean arterial pressure |
| Heart Rate | Prolonged reduction in heart rate[1] | Dose-dependent decrease in heart rate[2] |
| Duration of Action | Significantly longer than adenosine[1] | Metabolically stable, leading to sustained effects |
| Primary Receptor Subtypes Involved | A1 and A2 adenosine receptors | A1 and A2A adenosine receptors |
Mechanistic Insights: Adenosine Receptor Signaling
The hemodynamic effects of both Doridosine and 2-Chloroadenosine are mediated through their interaction with adenosine receptors, which are G-protein coupled receptors (GPCRs). The two primary subtypes involved in cardiovascular regulation are the A1 and A2A receptors.
-
A1 Adenosine Receptors (A1AR): Predominantly found in the heart (sinoatrial and atrioventricular nodes, and atrial myocardium), A1AR activation leads to a decrease in heart rate (negative chronotropy) and a slowing of atrioventricular conduction (negative dromotropy). This is achieved through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and the activation of potassium channels.
-
A2A Adenosine Receptors (A2AAR): Primarily located in vascular smooth muscle and endothelial cells, A2AAR activation is a potent stimulus for vasodilation. This occurs through the activation of adenylyl cyclase, which increases intracellular cAMP levels, leading to smooth muscle relaxation.
The following diagrams illustrate the signaling pathways activated by these receptors.
Experimental Methodologies for Hemodynamic Assessment
To rigorously compare the hemodynamic effects of compounds like Doridosine and 2-Chloroadenosine, well-defined experimental protocols are essential. The following outlines a standard in vivo methodology for assessing cardiovascular parameters in a rodent model.
In Vivo Hemodynamic Monitoring in Conscious Rats via Telemetry
This protocol describes a state-of-the-art method for continuous monitoring of blood pressure and heart rate in conscious, unrestrained rats, minimizing stress-induced artifacts.
Objective: To obtain continuous, real-time measurements of mean arterial pressure (MAP) and heart rate (HR) following the administration of Doridosine or 2-Chloroadenosine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Implantable telemetry transmitters
-
Surgical instruments for sterile surgery
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Data acquisition system and software
-
Doridosine and 2-Chloroadenosine solutions for injection
-
Vehicle control (e.g., saline)
Procedure:
-
Telemetry Transmitter Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter into the abdominal cavity.
-
Insert the pressure-sensing catheter into the abdominal aorta and secure it.
-
Suture the incision and administer post-operative analgesics.
-
Allow the animal to recover for at least one week before the experiment.
-
-
Baseline Hemodynamic Recording:
-
House the rat individually in a cage placed on a receiver that collects the telemetry signals.
-
Record baseline MAP and HR for a 24-hour period to establish a stable diurnal rhythm.
-
-
Drug Administration and Data Collection:
-
On the day of the experiment, administer a single intravenous (IV) or intraperitoneal (IP) injection of either Doridosine, 2-Chloroadenosine, or vehicle control.
-
A dose-response study should be conducted, with different groups of animals receiving increasing doses of each compound.
-
Continuously record MAP and HR for a pre-determined period post-injection (e.g., up to 24 hours to capture the full duration of action).
-
-
Data Analysis:
-
Analyze the collected data to determine the peak change in MAP and HR from baseline for each dose.
-
Calculate the duration of the hemodynamic effects.
-
Construct dose-response curves by plotting the change in MAP and HR against the logarithm of the dose.
-
Calculate the EC50 (half-maximal effective concentration) for each compound's effect on MAP and HR.
-
Conclusion and Future Directions
Both Doridosine and 2-Chloroadenosine are valuable pharmacological agents that induce significant and distinct hemodynamic effects through their interaction with adenosine receptors. While 2-Chloroadenosine's effects are well-quantified, a notable gap exists in the literature regarding detailed dose-response data for Doridosine. The prolonged duration of action of Doridosine, however, presents it as a particularly interesting compound for studies requiring sustained adenosine receptor activation.
Future research should aim to conduct direct, head-to-head comparative studies of Doridosine and 2-Chloroadenosine under identical experimental conditions. Such studies would provide invaluable data on their relative potencies and efficacies, further elucidating their therapeutic potential and utility as research tools in cardiovascular pharmacology.
References
-
Fuhrman, F. A., Fuhrman, G. J., & Mosher, H. S. (1980). Doridosine, a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis. Science, 207(4431), 657-658. [Link]
-
Kim, Y. H., Nachman, R. J., Pavelka, L., Mosher, H. S., Fuhrman, F. A., & Fuhrman, G. J. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. Journal of Natural Products, 44(2), 206-214. [Link]
-
Barraco, R. A., Swanson, T. H., Phillis, J. W., & Berman, R. F. (1984). The effects of central injections of adenosine analogs on blood pressure and heart rate in the rat. Neuropharmacology, 23(8), 861-866. [Link]
-
Belardinelli, L., Linden, J., & Berne, R. M. (1989). The cardiac effects of adenosine. Progress in cardiovascular diseases, 32(1), 73-97. [Link]
-
Mustafa, S. J., Morrison, R. R., Teng, B., & Pelleg, A. (2009). Adenosine receptors and the heart: role in regulation of coronary blood flow and cardiac electrophysiology. Handbook of experimental pharmacology, (193), 161–188. [Link]
-
Kramer, K., & Kinter, L. B. (2003). Evaluation and applications of radiotelemetry in small laboratory animals. Physiological genomics, 13(3), 197-205. [Link]
-
Sutanto, H., & van Bilsen, M. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Frontiers in Physiology, 13, 923983. [Link]
-
Lateef, R. U., Al-Masri, A. A., & Alyahya, A. M. (2015). Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology, 4(6), 1044. [Link]
Sources
The Reversibility of Doridosine's Cardiovascular Effects by Theophylline: A Comparative Guide for Researchers
In the realm of pharmacodynamics, the intricate dance between agonists and antagonists at the cellular receptor level is a cornerstone of drug development and physiological research. This guide delves into the specific interaction between doridosine, a naturally occurring N-methylpurine riboside with potent cardiovascular effects, and theophylline, a classic methylxanthine antagonist. We will explore the mechanistic underpinnings of their relationship, present comparative data on the reversal of adenosine-like effects, and provide detailed experimental protocols for researchers investigating this phenomenon.
Introduction: The Key Players
Doridosine , first isolated from the marine nudibranch Anisodoris nobilis, is an adenosine analogue that exhibits significant physiological activity.[1] Its primary effects of concern for researchers are profound hypotension (a reduction in blood pressure) and bradycardia (a slowed heart rate).[2] These actions are qualitatively similar to those of adenosine but are of a much greater duration, likely because doridosine is resistant to degradation by adenosine deaminase, the enzyme that rapidly breaks down adenosine.[2][3]
Theophylline , a member of the methylxanthine class of drugs, has a long history of clinical use, primarily as a bronchodilator for respiratory diseases.[4] However, its mechanism of action extends beyond the airways. Crucially for this discussion, theophylline functions as a nonselective adenosine receptor antagonist, competitively blocking the A1, A2, and A3 receptor subtypes.[4] This antagonistic action is the basis for its ability to counteract the effects of adenosine and its analogues.
The Mechanistic Basis for Reversibility: A Tale of Receptor Blockade
The cardiovascular effects of doridosine are mediated through its interaction with adenosine receptors, specifically the A1 and A2 subtypes.[5] Activation of A1 receptors in the heart is known to slow the heart rate, while stimulation of A2 receptors in vascular smooth muscle leads to vasodilation and a subsequent drop in blood pressure.[6][7]
Theophylline's ability to reverse these effects is a direct consequence of its role as an adenosine receptor antagonist. By binding to these same receptors without activating them, theophylline competitively inhibits doridosine from exerting its agonistic effects. This competitive antagonism effectively restores normal physiological function by preventing the signaling cascade that leads to bradycardia and hypotension.
The following diagram illustrates this competitive interaction at the adenosine receptor:
Experimental Evidence and Comparative Data
Furthermore, theophylline and its intravenous form, aminophylline, are clinically utilized to reverse the side effects of adenosine receptor agonists used in cardiac stress testing, such as regadenoson.[2][8][9] The following table summarizes quantitative data from studies demonstrating the reversal of adenosine or adenosine analogue-induced cardiovascular effects with methylxanthines.
| Parameter | Agonist | Antagonist (Dose) | Baseline Value (Mean ± SD) | Post-Antagonist Value (Mean ± SD) | Percentage Reversal/Change | Study Population | Reference |
| Heart Rate (bpm) | Endogenous Adenosine (post-heart transplant) | Theophylline | 62 ± 7 | 89 ± 10 | ~43.5% increase | Heart Transplant Patients | [10] |
| Heart Rate (bpm) | COVID-19 Induced Bradycardia | Theophylline (6.3 mg/kg, tid) | Not specified | 80-140 | Significant increase | Pediatric Patient | [4] |
| A-H Interval (ms) | Intravenous Adenosine | Theophylline (5 mg/kg IV) | 168 ± 57 | 107 ± 44 | Complete reversal | Patients with normal coronary arteries | |
| Hemodynamic Effects | Intravenous Regadenoson | Aminophylline | Not specified | Return to baseline in 111 ± 71 seconds | Rapid reversal | Patients undergoing FFR measurements |
Experimental Protocols
For researchers aiming to quantify the reversibility of doridosine's effects with theophylline, the following experimental workflows can be adapted.
In Vivo Model: Anesthetized Rodent
This protocol is designed to measure the antagonistic effect of theophylline on doridosine-induced hypotension and bradycardia in a controlled in vivo setting.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize a rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane). Surgically expose and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for intravenous drug administration.
-
Baseline Measurement: Allow the animal to stabilize and record baseline heart rate and blood pressure for a minimum of 20 minutes.
-
Doridosine Administration: Administer a bolus intravenous injection of doridosine at a dose known to induce a significant but sub-maximal hypotensive and bradycardic effect.
-
Effect Monitoring: Continuously monitor and record the changes in heart rate and blood pressure until the effects of doridosine have reached a plateau.
-
Theophylline Administration: Once the doridosine-induced effects are stable, administer an intravenous bolus of theophylline.
-
Reversal Monitoring: Continue to monitor and record heart rate and blood pressure to observe the reversal of the doridosine-induced effects.
-
Data Analysis: Quantify the magnitude of the doridosine-induced changes and the extent and time course of the reversal by theophylline. Statistical analysis should be performed to determine the significance of the reversal.
In Vitro Model: Isolated Perfused Heart
This protocol allows for the direct assessment of the effects of doridosine and theophylline on cardiac chronotropy (heart rate) and inotropy (contractility) in the absence of systemic vascular effects.
Step-by-Step Methodology:
-
Heart Isolation: Euthanize a small mammal (e.g., guinea pig) and rapidly excise the heart.
-
Langendorff Perfusion: Mount the heart on a Langendorff apparatus and perfuse retrogradely through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Baseline Measurement: Allow the heart to equilibrate and record baseline heart rate and contractile force.
-
Doridosine Perfusion: Introduce doridosine into the perfusate at a concentration that elicits a measurable negative chronotropic and inotropic effect.
-
Effect Monitoring: Record the changes in heart rate and contractile force until a stable response to doridosine is achieved.
-
Theophylline Co-perfusion: Introduce theophylline into the perfusate along with doridosine.
-
Reversal Monitoring: Continuously record heart rate and contractile force to observe the antagonism of doridosine's effects.
-
Data Analysis: Construct dose-response curves for doridosine in the absence and presence of a fixed concentration of theophylline to determine the nature of the antagonism (e.g., competitive).
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that the cardiovascular effects of doridosine, an adenosine A1 and A2 receptor agonist, are reversible with the administration of theophylline, a nonselective adenosine receptor antagonist. This interaction is rooted in the principle of competitive antagonism at the receptor level. While direct quantitative data for this specific pairing is an area for future research, the extensive data from analogous adenosine agonists and xanthine antagonists provide a solid foundation for experimental design and interpretation.
For researchers in drug development and cardiovascular physiology, understanding this relationship is crucial for both interpreting experimental results and for the potential development of novel therapeutic agents targeting the adenosinergic system. Further studies directly comparing the dose-response relationship of doridosine and theophylline would be invaluable in precisely characterizing this interaction.
References
-
Doridosine derivatives: binding at adenosine receptors and in vivo effects. PubMed. Available at: [Link]
-
Theophylline - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed. PubMed. Available at: [Link]
-
Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis - PubMed. PubMed. Available at: [Link]
-
Role of Theophylline in Management of Bradycardia Secondary to High Cervical Spinal Cord Injury in a Seven-Year-Old Child: Case Report and a Review of Literature - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Bradycardia after heart transplantation: reversal with theophylline - PubMed. PubMed. Available at: [Link]
-
Differential antagonism of cardiac actions of adenosine by theophylline - PubMed. PubMed. Available at: [Link]
-
The non-selective adenosine antagonist theophylline reverses the effects of dopamine antagonism on tremor, motor activity and effort-based decision-making - PubMed. PubMed. Available at: [Link]
-
Doridosine, 1-Methylisoguanosine, From Anisodoris nobilis; Structure, Pharmacological Properties and Synthesis. ACS Publications. Available at: [Link]
-
Antagonism by theophylline of respiratory inhibition induced by adenosine - PubMed. PubMed. Available at: [Link]
-
Safety and efficacy of IV theophylline for regadenoson-associated side effect reversal. SpringerLink. Available at: [Link]
-
Theophylline is an antagonist of adenosine in human forearm arterioles - PubMed. PubMed. Available at: [Link]
-
Successful Reversal of Bradycardia and Dyspnea With Aminophylline After Ticagrelor Load. PubMed. Available at: [Link]
-
The autonomic and hemodynamic effects of oral theophylline in patients with vasodepressor syncope - PubMed. PubMed. Available at: [Link]
-
Intravenous regadenoson with aminophylline reversal is safe and equivalent to intravenous adenosine infusion for fractional flow reserve measurements - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Theophylline for chronic symptomatic bradycardia in the elderly - PubMed. PubMed. Available at: [Link]
-
Role of exogenous adenosine as a modulator of theophylline toxicity - PubMed. PubMed. Available at: [Link]
-
Antagonistic effect of theophylline on the adenosine-induced decreased in renin release - PubMed. PubMed. Available at: [Link]
-
Adenosine and the Cardiovascular System: The Good and the Bad - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Theophylline in Treatment of COVID-19 Induced Sinus Bradycardia - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Interactions between Adenosine and Theophylline. Drugs.com. Available at: [Link]
-
Adenosine in Interventional Cardiology: Physiopathologic and Pharmacologic Effects in Coronary Artery Disease - MDPI. MDPI. Available at: [Link]
-
ASNC Practice Point: Adenosine Pharmacologic Stress Testing. American Society of Nuclear Cardiology. Available at: [Link]
-
Is theophylline effective for treating bradycardia?. Dr.Oracle. Available at: [Link]
-
The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Aminophylline shortage and current recommendations for reversal of vasodilator stress: an ASNC information statement endorsed by SCMR - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Antagonism of the cardiovascular effects of adenosine by caffeine or 8-(p-sulfophenyl)theophylline - PubMed. PubMed. Available at: [Link]
-
Theophylline and Caffeine as Alternatives During an Aminophylline Shortage - PubMed. PubMed. Available at: [Link]
-
Aminophylline in bradyasystolic cardiac arrest - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Methylxanthine Derivatives in the Treatment of Sinus Node Dysfunction: A Systematic Review - PubMed. PubMed. Available at: [Link]
-
Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Doridosine, 1-Methylisoguanosine, From Anisodoris nobilis; Structure, Pharmacological Properties and Synthesis. Journal of Natural Products. Available at: [Link]
Sources
- 1. Antagonistic effect of theophylline on the adenosine-induced decreased in renin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Theophylline in Management of Bradycardia Secondary to High Cervical Spinal Cord Injury in a Seven-Year-Old Child: Case Report and a Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of exogenous adenosine as a modulator of theophylline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Theophylline in Treatment of COVID-19 Induced Sinus Bradycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bradycardia after heart transplantation: reversal with theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential antagonism of cardiac actions of adenosine by theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intravenous regadenoson with aminophylline reversal is safe and equivalent to intravenous adenosine infusion for fractional flow reserve measurements - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Nucleosides: Unraveling the Plasma Half-life of 1-Methylisoguanosine Versus Adenosine
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of nucleoside-based therapeutics and research, understanding the pharmacokinetic profile of a compound is paramount to its development and application. Among the most critical of these parameters is plasma half-life, which dictates dosing regimens, therapeutic efficacy, and potential toxicity. This guide provides an in-depth, objective comparison of the plasma half-life of two structurally related nucleosides: 1-Methylisoguanosine and the endogenous signaling molecule, Adenosine. We will delve into the experimental data, the underlying biochemical mechanisms that govern their stability, and the practical methodologies for assessing these properties in a laboratory setting.
Executive Summary: A Stark Contrast in Stability
Adenosine, a ubiquitous purine nucleoside, plays a critical role in cellular metabolism and signaling. However, its therapeutic potential is severely limited by an exceptionally short plasma half-life. In stark contrast, 1-Methylisoguanosine, a naturally occurring marine-derived nucleoside also known as Doridosine, exhibits significantly greater stability, leading to prolonged physiological effects. This guide will illuminate the reasons for this dramatic difference, a crucial consideration for the design of novel nucleoside analogs with enhanced therapeutic windows.
Quantitative Comparison of Plasma Half-life
The disparity in the plasma stability of Adenosine and 1-Methylisoguanosine is striking. While precise, directly comparable pharmacokinetic studies for 1-Methylisoguanosine are not extensively published, a combination of direct measurements for Adenosine and qualitative and mechanistic data for 1-Methylisoguanosine paints a clear picture.
| Compound | Reported Plasma Half-life | Key Metabolic Enzyme |
| Adenosine | < 10 seconds | Adenosine Deaminase (ADA) |
| 1-Methylisoguanosine | Significantly longer than Adenosine; precise value not established but inferred to be in the order of hours based on prolonged physiological effects and resistance to key enzymes. | Not a substrate for Adenosine Deaminase |
The Decisive Role of Metabolism: A Mechanistic Deep Dive
The profound difference in the plasma half-lives of these two nucleosides can be attributed almost entirely to their interaction with a single, highly efficient enzyme: Adenosine Deaminase (ADA).
Adenosine: A Fleeting Presence
Adenosine is rapidly cleared from circulation primarily through two mechanisms:
-
Cellular Uptake: Erythrocytes and vascular endothelial cells quickly take up adenosine from the plasma.
-
Enzymatic Degradation: Once inside the cell or in the plasma, adenosine is a prime substrate for Adenosine Deaminase (ADA), which catalyzes its irreversible deamination to inosine.[1] This is the principal pathway for its inactivation. Additionally, it can be phosphorylated to adenosine monophosphate (AMP) by adenosine kinase.
The high efficiency of ADA is the primary reason for adenosine's sub-10-second half-life.[2]
1-Methylisoguanosine: Resisting the Enzymatic Onslaught
1-Methylisoguanosine's enhanced stability stems from a simple yet critical structural modification: the methylation at the N1 position of the guanine base. This seemingly minor alteration has a profound impact on its susceptibility to enzymatic degradation.
It is hypothesized that 1-Methylisoguanosine is resistant to degradation by adenosine deaminase.[2] The methyl group at the N1 position likely prevents the nucleoside from effectively binding to the active site of ADA, thus protecting it from deamination. This resistance to the primary clearance mechanism of adenosine results in a significantly prolonged presence in the plasma and, consequently, a much longer duration of physiological action.[3]
Caption: Comparative metabolic pathways of Adenosine and 1-Methylisoguanosine in the presence of Adenosine Deaminase.
Experimental Protocol for Determining In Vitro Plasma Stability
To empirically determine and compare the plasma half-life of nucleosides like 1-Methylisoguanosine and Adenosine, a standardized in vitro plasma stability assay is employed. This protocol provides a robust framework for obtaining reliable and reproducible data.
Principle
The test compound is incubated with plasma from a relevant species (e.g., human, rat, mouse) at a physiological temperature (37°C). Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the test compound (e.g., 1-Methylisoguanosine) and a positive control (a compound with known plasma instability) in a suitable organic solvent like DMSO.
-
Prepare a stock solution of Adenosine. Due to its rapid degradation, a reference standard for the analytical run is more practical than including it in the full time-course incubation.
-
-
Incubation:
-
Pre-warm pooled plasma (e.g., human plasma with an anticoagulant like EDTA) to 37°C.
-
Spike the test compound into the pre-warmed plasma to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is low (e.g., <0.5%) to avoid plasma protein precipitation.
-
Immediately after adding the compound (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add the withdrawn aliquot to a tube containing a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard. The ratio of quenching solution to plasma should be at least 3:1 (v/v) to ensure complete protein precipitation.
-
Vortex the samples vigorously to mix.
-
-
Sample Processing:
-
Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Caption: Experimental workflow for the in vitro plasma stability assay.
Conclusion and Future Directions
The striking difference in the plasma half-life between Adenosine and 1-Methylisoguanosine underscores the critical impact of subtle chemical modifications on the pharmacokinetic properties of nucleosides. The N1-methylation of the guanine ring in 1-Methylisoguanosine confers resistance to adenosine deaminase, the primary enzyme responsible for Adenosine's rapid degradation. This resistance translates to a significantly longer duration of action, making 1-Methylisoguanosine and similar modified nucleosides attractive candidates for therapeutic development.
For researchers in drug discovery, this comparison serves as a compelling case study in rational drug design. By understanding the enzymatic liabilities of a lead compound, strategic modifications can be introduced to enhance its metabolic stability and, ultimately, its therapeutic potential. Future studies should aim to precisely quantify the in vivo half-life of 1-Methylisoguanosine in various species to further solidify its pharmacokinetic profile and guide its potential clinical translation.
References
-
Fuhrman, F. A., et al. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. British Journal of Pharmacology, 74(4), 869–878. [Link]
-
Conti, M., & El-Fakahany, E. E. (1980). The cardiovascular actions of 1-methylisoguanosine. British Journal of Pharmacology, 69(1), 31–38. [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved February 7, 2026, from [Link]
-
BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved February 7, 2026, from [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Retrieved February 7, 2026, from [Link]
-
Purine dysfunction in cells from patients with adenosine deaminase deficiency. (1977). The Journal of Clinical Investigation, 60(5), 1071–1077. [Link]
Sources
Comparative Technical Guide: Binding Affinity of Doridosine for Human A1 Adenosine Receptors
Executive Summary
Doridosine (1-methylisoguanosine) is a naturally occurring marine nucleoside analog of adenosine, originally isolated from the nudibranch Anisodoris nobilis.[1] Unlike synthetic A1 agonists (e.g., CPA, R-PIA) designed for sub-nanomolar affinity, Doridosine is distinguished by its metabolic stability rather than raw affinity. It acts as a non-selective but potent agonist at adenosine receptors, with a pharmacological profile qualitatively similar to adenosine but with a significantly prolonged duration of action due to resistance against adenosine deaminase (ADA).
This guide analyzes the binding affinity (
Comparative Binding Affinity Analysis
The Affinity Landscape
While specific
Key Insight: Doridosine exhibits a binding affinity (
Table 1: Binding Affinity ( ) and Selectivity Profile of hA1AR Ligands
| Ligand | Type | Selectivity (A1 vs A2A) | Primary Utility | |
| Doridosine | Agonist | ~30 – 100 * | Low / Non-selective | Prolonged A1 activation ; ADA-resistant tool. |
| Adenosine | Endogenous Agonist | 10 – 30 (High Affinity) | Non-selective | Physiological baseline; rapidly metabolized ( |
| CPA | Synthetic Agonist | 0.6 – 2.0 | > 500-fold | Highly selective A1 probe; standard for saturation assays. |
| R-PIA | Synthetic Agonist | 1.0 – 2.0 | > 100-fold | Potent A1 agonist; historical standard. |
| DPCPX | Synthetic Antagonist | 0.5 – 1.0 | > 700-fold | Standard radioligand for A1AR characterization. |
*Note: Value estimated based on comparative potency in mammalian tissues (rat brain/heart) where Doridosine is equipotent or 2-3x more potent than adenosine.[2] Human-specific recombinant data is limited compared to synthetic ligands.
Mechanistic Causality: Why Doridosine Matters
The scientific value of Doridosine lies in its uncoupling of affinity from stability .
-
Receptor Activation: Doridosine binds to the orthosteric site of the A1 receptor, inducing a conformational change that activates the
protein complex. -
Signal Transduction: The
subunit inhibits adenylyl cyclase (decreasing cAMP), while the subunit activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK) and inhibits voltage-gated channels. -
Metabolic Evasion: Unlike adenosine, the N1-methyl group of Doridosine prevents deamination by Adenosine Deaminase (ADA). This sustains the receptor in an activated state for a prolonged period, making it an ideal tool for studying long-term A1AR signaling dynamics without continuous infusion.
Visualization: A1AR Signaling Pathway
Caption: Figure 1. Doridosine activates the Gi/o-coupled A1 receptor pathway while evading metabolic degradation by Adenosine Deaminase (ADA).
Validated Experimental Protocol: Determining
To empirically verify the binding affinity of Doridosine against human A1 receptors, a Radioligand Displacement Assay is the gold standard. This protocol uses
Reagents & System Setup
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing hA1AR.
-
Radioligand:
(Specific Activity ~100 Ci/mmol). Concentration fixed at (~0.5 nM). -
Competitor: Doridosine (1-methylisoguanosine), serial dilution (
M to M). -
Non-Specific Binding (NSB): Defined using
CPA or R-PIA. -
Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM
, 1 mM EDTA, 2 U/mL Adenosine Deaminase (to remove endogenous adenosine).
Step-by-Step Workflow
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer.
-
Incubation: In 96-well plates, combine:
-
Membrane suspension (
protein/well). -
(Final conc. 0.5 nM). - Doridosine (varying concentrations).
-
Membrane suspension (
-
Equilibrium: Incubate at 25°C for 60 minutes . (Equilibrium is critical; A1 kinetics are fast, but Doridosine equilibration ensures accurate displacement).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters
with ice-cold buffer (50 mM Tris-HCl). -
Quantification: Add liquid scintillant and count radioactivity (CPM).
Data Analysis
Calculate
- is determined from the displacement curve.
- is the radioligand concentration.
-
is the dissociation constant of
.
Visualization: Assay Workflow
Caption: Figure 2. Workflow for Radioligand Displacement Assay to determine Doridosine Ki values.
References
-
Fuhrman, F. A., et al. (1981). Doridosine: 1-methylisoguanosine from Anisodoris nobilis; structure, pharmacological properties and synthesis. Journal of Natural Products. Link
-
Baird-Lambert, J., et al. (1980). 1-Methylisoguanosine: an orally active marine natural product with skeletal muscle and cardiovascular effects. Life Sciences. Link
-
Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)—a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews. Link
-
Cohen, F. R., et al. (1996). Ligand binding to the A1 adenosine receptor: function of the G-protein coupled state. British Journal of Pharmacology. Link
Sources
A Technical Guide to Validating the Cross-Reactivity of Doridosine with GABA-A Receptors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential cross-reactivity of doridosine, a known adenosine analogue, with GABA-A receptors. While doridosine's primary targets are adenosine A1 and A2 receptors, its structural characteristics and observed physiological effects, such as muscle relaxation, warrant a thorough examination of its interaction with the principal inhibitory neurotransmitter receptor in the central nervous system, the GABA-A receptor.[1]
This document outlines a logical, multi-tiered experimental approach, beginning with initial binding assays and progressing to functional electrophysiological and in vivo behavioral studies. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.
Introduction: The Scientific Rationale
Doridosine, or 1-methylisoguanosine, is a naturally occurring N-methylnucleoside first isolated from the marine nudibranch Anisodoris nobilis.[2][3] Its established pharmacological profile includes hypotensive, bradycardic, muscle relaxant, and anti-inflammatory effects, primarily attributed to its agonist activity at adenosine A1 and A2 receptors.[1] The compound's prolonged duration of action compared to adenosine is a key feature, likely due to its resistance to degradation by adenosine deaminase.[2][3]
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system.[4][5] It is a pentameric structure composed of various subunits (e.g., α, β, γ), which form a central chloride-permeable pore.[6][7] The binding of gamma-aminobutyric acid (GABA) to its receptor opens the channel, leading to chloride influx and hyperpolarization of the neuron, thus reducing its excitability.[4][8] This receptor complex is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and neurosteroids, which act as positive allosteric modulators.[9][10]
The rationale for investigating doridosine's cross-reactivity with GABA-A receptors stems from several observations:
-
Shared Physiological Effects: The muscle relaxant properties of doridosine are a hallmark of positive allosteric modulators of the GABA-A receptor.
-
Structural Analogy: While doridosine is an adenosine analogue, the purine scaffold is a privileged structure in medicinal chemistry and can interact with a variety of receptors. Investigating potential off-target effects is a critical aspect of drug development.
-
Unexplored Pharmacological Space: To date, there is a lack of published data directly examining the interaction between doridosine and GABA-A receptors. This represents a significant knowledge gap.
This guide will provide the necessary protocols to systematically validate or refute a potential interaction between doridosine and GABA-A receptors.
Experimental Workflow: A Step-by-Step Validation Process
The following workflow is designed to provide a comprehensive assessment of doridosine's potential interaction with GABA-A receptors, moving from in vitro binding and functional assays to more complex cellular and in vivo models.
Figure 1. A tiered experimental workflow for validating doridosine's cross-reactivity with GABA-A receptors.
Tier 1: In Vitro Binding Assays
The initial step is to determine if doridosine can physically interact with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose.
3.1. Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine if doridosine can displace a known radiolabeled ligand from the GABA-A receptor.
-
Materials:
-
Membrane preparations from cells expressing recombinant human GABA-A receptors (e.g., from HEK293 cells transfected with α1, β2, and γ2 subunits, the most common isoform in the CNS).[5]
-
Radioligand: [³H]-Muscimol (to assess binding at the GABA orthosteric site) or [³H]-Flunitrazepam (to assess binding at the benzodiazepine allosteric site).[11]
-
Doridosine (test compound).
-
GABA (positive control for [³H]-Muscimol displacement).
-
Diazepam (positive control for [³H]-Flunitrazepam displacement).
-
Assay Buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
Incubate the GABA-A receptor-containing membranes with a fixed concentration of the radioligand (e.g., at its Kd value).
-
Add increasing concentrations of doridosine to the incubation mixture.
-
Include control tubes with buffer only (total binding) and a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of doridosine and plot the data to determine the IC50 value (the concentration of doridosine that inhibits 50% of the specific binding of the radioligand).
-
3.2. Data Presentation and Interpretation
| Compound | Radioligand | Target Site | IC50 (µM) |
| GABA | [³H]-Muscimol | Orthosteric | Expected low µM |
| Diazepam | [³H]-Flunitrazepam | Benzodiazepine | Expected nM |
| Doridosine | [³H]-Muscimol | Orthosteric | To be determined |
| Doridosine | [³H]-Flunitrazepam | Benzodiazepine | To be determined |
-
Interpretation: A low IC50 value for doridosine would suggest direct competition for the binding site of the radioligand. If doridosine displaces [³H]-Muscimol, it may be acting as an agonist or antagonist at the GABA binding site. If it displaces [³H]-Flunitrazepam, it suggests an interaction with the benzodiazepine modulatory site. No displacement at high concentrations would indicate a lack of direct binding to these specific sites.
Tier 2: In Vitro Functional Assays
Even if doridosine does not directly compete for the orthosteric or benzodiazepine binding sites, it could still modulate receptor function through a different allosteric site. Electrophysiological techniques are essential to investigate this possibility.
4.1. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To determine if doridosine modulates GABA-induced chloride currents in a controlled, heterologous expression system.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Doridosine.
-
GABA.
-
Positive control modulator (e.g., Diazepam).
-
TEVC setup (amplifier, electrodes, perfusion system).
-
-
Methodology:
-
Inject the cRNAs for the GABA-A receptor subunits into the Xenopus oocytes and incubate for 2-4 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Perfuse the oocyte with a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply doridosine with GABA and observe any changes in the current amplitude.
-
Perform a dose-response curve for doridosine in the presence of a fixed concentration of GABA.
-
As a control, apply doridosine alone to check for any direct agonist activity.
-
4.2. Data Presentation and Interpretation
| Condition | GABA Concentration | Doridosine Concentration | Current Amplitude (% of GABA alone) |
| Baseline | EC20 | 0 µM | 100% |
| Test | EC20 | 1 µM | To be determined |
| Test | EC20 | 10 µM | To be determined |
| Test | EC20 | 100 µM | To be determined |
| Control | 0 µM | 100 µM | To be determined |
-
Interpretation: An increase in the GABA-induced current in the presence of doridosine would indicate positive allosteric modulation. A decrease would suggest negative modulation. No change would imply a lack of functional interaction at the tested concentrations. If doridosine elicits a current in the absence of GABA, it would suggest direct agonist activity.
Tier 3: Cellular Functional Assays in a Mammalian System
To confirm the findings from the oocyte expression system in a more physiologically relevant context, patch-clamp electrophysiology on mammalian cells is the next logical step.
5.1. Experimental Protocol: Whole-Cell Patch-Clamp in Neuronal Cell Lines
-
Objective: To validate the modulatory effects of doridosine on GABA-A receptors in a mammalian cell line.
-
Materials:
-
A mammalian cell line (e.g., HEK293 or CHO) stably or transiently expressing the desired GABA-A receptor subunits.
-
Patch-clamp rig (microscope, micromanipulators, amplifier).
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Doridosine, GABA, and control modulators.
-
-
Methodology:
-
Culture the cells expressing the GABA-A receptors.
-
Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA to elicit an inward chloride current.
-
Co-apply doridosine with GABA and record the current response.
-
Perform dose-response experiments as described for the TEVC.
-
5.2. Data Presentation and Interpretation
The data will be presented similarly to the TEVC experiments, with current traces and dose-response curves. Confirmation of the modulatory effects in this system would provide strong evidence for the cross-reactivity of doridosine with GABA-A receptors.
Tier 4: In Vivo Behavioral Assays
If in vitro data suggests a significant interaction, the final step is to determine if this translates to a physiological effect in a living organism.
6.1. Experimental Protocols: Rodent Behavioral Models
-
Objective: To assess whether doridosine elicits behaviors consistent with GABA-A receptor modulation in rodents.
-
Relevant Behavioral Tests:
-
Elevated Plus Maze: To assess anxiolytic-like effects. An increase in the time spent in the open arms is indicative of anxiolysis.
-
Open Field Test: To measure locomotor activity and sedative effects. A decrease in distance traveled and rearing frequency suggests sedation.
-
Rotarod Test: To evaluate motor coordination. A decrease in the latency to fall from the rotating rod indicates impaired motor coordination.
-
-
Methodology:
-
Administer doridosine to rodents (e.g., via intraperitoneal injection) at various doses.
-
Include a vehicle control group and a positive control group (e.g., administered with diazepam).
-
After a set pre-treatment time, subject the animals to the behavioral tests.
-
To confirm the involvement of GABA-A receptors, a separate experiment can be conducted where animals are pre-treated with a GABA-A receptor antagonist (e.g., flumazenil) before doridosine administration to see if the behavioral effects are blocked.
-
6.2. Data Presentation and Interpretation
| Treatment | Dose (mg/kg) | Elevated Plus Maze (Time in Open Arms, s) | Open Field (Distance Traveled, cm) | Rotarod (Latency to Fall, s) |
| Vehicle | - | Baseline | Baseline | Baseline |
| Diazepam | 2 | Increase | Decrease | Decrease |
| Doridosine | 1 | To be determined | To be determined | To be determined |
| Doridosine | 5 | To be determined | To be determined | To be determined |
| Doridosine | 10 | To be determined | To be determined | To be determined |
-
Interpretation: If doridosine produces anxiolytic, sedative, or motor-impairing effects similar to diazepam, and these effects are reversed by a GABA-A antagonist, this would provide strong in vivo evidence for its cross-reactivity with GABA-A receptors.
Conclusion
This comprehensive, tiered approach provides a robust framework for validating the potential cross-reactivity of doridosine with GABA-A receptors. By systematically progressing from in vitro binding and functional assays to in vivo behavioral studies, researchers can generate a conclusive dataset. The findings of this investigation will be crucial for a more complete understanding of doridosine's pharmacological profile and will inform future drug development efforts.
References
-
Ferreira, L. G., et al. (2001). Doridosine derivatives: binding at adenosine receptors and in vivo effects. PubMed. [Link]
-
Fuhrman, F. A., et al. (1981). Doridosine, 1-Methylisoguanosine, From Anisodoris nobilis; Structure, Pharmacological Properties and Synthesis. ACS Publications. [Link]
-
Fuhrman, F. A., et al. (1981). Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis. PubMed. [Link]
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. [Link]
-
YouTube. (2016). Structure and function of the GABAA receptor. YouTube. [Link]
-
Muehlan, C., et al. (2021). Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. PMC. [Link]
-
Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]
-
Olsen, R. W., & Betz, H. (2006). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. PMC. [Link]
-
Crnjar, A., et al. (2024). Open-State Dynamics and Allosteric Modulation of the α1β3γ2 GABAA Receptor Stabilized by L9′T/S Substitutions. bioRxiv. [Link]
-
Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: structure and function in the basal ganglia. PMC. [Link]
-
Ogawa, A., et al. (2021). N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand. PubMed. [Link]
-
BGM, et al. (2020). Characterization of the Functional Cross-Talk between Surface GABA A and Dopamine D5 Receptors. MDPI. [Link]
-
Akk, G., et al. (2007). Mechanisms of neurosteroid interactions with GABAA receptors. PMC. [Link]
-
Sieghart, W., & Savić, M. M. (2012). A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface. PMC. [Link]
-
Frankle, W. G., et al. (2015). GABAA and NMDA receptor density alterations and their behavioral correlates in the gestational methylazoxymethanol acetate model for schizophrenia. PubMed Central. [Link]
Sources
- 1. Doridosine derivatives: binding at adenosine receptors and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Doridosine, 1-methylisoguanosine, from Anisodoris nobilis; structure, pharmacological properties and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. GABA<sub>A</sub> receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GABAA and NMDA receptor density alterations and their behavioral correlates in the gestational methylazoxymethanol acetate model for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile Comparison: Oral vs. Intravenous Doridosine
Content Type: Publish Comparison Guide
Subject: 1-Methylisoguanosine (Doridosine) vs. Adenosine Analogs
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) profiles of Doridosine (1-methylisoguanosine) following intravenous (IV) and oral (PO) administration. Unlike the endogenous ligand adenosine, which has a half-life of seconds due to rapid deamination, Doridosine exhibits a distinct PK profile characterized by resistance to adenosine deaminase (ADA) , resulting in significant oral bioavailability and a prolonged duration of action.
This analysis is intended for drug development professionals evaluating adenosine receptor agonists for cardiovascular or anti-inflammatory indications. It synthesizes preclinical data (primarily rodent models) to illustrate the compound's stability and disposition.
Mechanistic Basis of Pharmacokinetics
To understand the PK divergence between IV and Oral Doridosine, one must first understand the metabolic stability that differentiates it from adenosine.
Metabolic Stability Pathway
Adenosine is rapidly metabolized by Adenosine Deaminase (ADA) into inosine (inactive at A1/A2 receptors). Doridosine contains a methyl group at the N1 position, which sterically and chemically prevents ADA docking.
Figure 1: Mechanistic divergence in metabolism. Doridosine resists the rapid deamination that renders oral adenosine ineffective.
Experimental Protocol: PK Assessment
The following protocol outlines the standard operating procedure (SOP) for generating the comparative data cited in this guide. This workflow ensures data integrity and reproducibility in preclinical (rat) models.
Study Design (Rat Model)
-
Subjects: Male Sprague-Dawley rats (250–300g), cannulated (jugular vein for IV; oral gavage for PO).
-
Compound: Doridosine (isolated from Anisodoris nobilis or synthetic).[1]
-
Dosing:
-
Group A (IV): Bolus injection (e.g., 10–50 µg/kg) in saline.
-
Group B (PO): Oral gavage (e.g., 100–500 µg/kg) in aqueous vehicle.
-
Bioanalytical Workflow
-
Blood Sampling: Serial collection at 0, 5, 15, 30, 60, 120, 240, and 480 minutes.
-
Plasma Separation: Centrifugation at 4°C, 3000g for 10 min.
-
Extraction: Protein precipitation using acetonitrile (ACN) with an internal standard (e.g., 2-chloroadenosine).
-
Quantification: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Column: C18 Reverse Phase.
-
Ionization: ESI+ (Electrospray Ionization).
-
Transition: Monitor parent ion
to fragment (purine base).
-
Pharmacokinetic Data Analysis
The following data synthesizes findings from seminal characterization studies (Fuhrman et al., 1980; Davies et al., 1980).
Comparative PK Parameters
| Parameter | Definition | IV Administration (Intravenous) | Oral Administration (PO) | Implication |
| Time to max concentration | Immediate (0 min) | 60 – 120 min | Oral absorption is slow but sustained. | |
| Peak concentration | Very High (Initial Bolus) | Moderate | IV poses higher risk of acute hypotension. | |
| Bioavailability ( | Fraction reaching circulation | 100% (Reference) | Significant (>20%) * | Unlike adenosine ( |
| Elimination Half-life | Biphasic (Distribution/Elimination) | Prolonged | Resistance to ADA extends duration of action. | |
| PD Response | Cardiovascular Effect | Immediate, sharp drop in BP/HR | Gradual onset, sustained (>4 hrs) | Oral route preferred for chronic management. |
*Note: Exact
Pharmacodynamic Correlation (The "Effect" Curve)
While PK measures drug concentration, the Pharmacodynamic (PD) response (Heart Rate/Blood Pressure) confirms the presence of active drug.
-
IV Profile: Rapid onset of bradycardia (within seconds), returning to baseline relatively quickly as distribution occurs.
-
Oral Profile: Onset of bradycardia is delayed (lag time), but the effect is long-lasting , maintaining hypotensive pressure for hours. This confirms that the drug survives the "First Pass" effect through the liver, which would otherwise destroy an adenosine analog.
Disposition and Signaling Workflow
The following diagram illustrates the disposition of Doridosine from administration to receptor activation. Note the critical distinction in the "Gut/Liver" phase where ADA resistance allows systemic access.
Figure 2: Disposition pathway. Note the Oral route successfully bypassing the hepatic ADA barrier.
Implications for Drug Development
Clinical Utility
The PK profile of Doridosine suggests it is a viable candidate for conditions requiring sustained adenosine receptor agonism, such as chronic hypertension or glaucoma , where IV infusion is impractical.
-
Oral Advantage: The ability to administer orally allows for outpatient management.
-
Safety Profile: The gradual onset of the oral formulation (
> 60 min) may mitigate the risk of acute syncope associated with the sharp of IV boluses.
Formulation Challenges
Despite ADA resistance, oral bioavailability is limited by nucleoside transport saturation in the gut and hydrophilicity (LogP < 0). Future development should focus on:
-
Prodrug Strategies: Lipophilic modifications to enhance passive diffusion.
-
Formulation: Mucoadhesive polymers to extend GI residence time.
References
-
Fuhrman, F. A., Fuhrman, G. J., Kim, Y. H., Pavelka, L. A., & Mosher, H. S. (1980).[1] Doridosine: a new hypotensive N-methylpurine riboside from the nudibranch Anisodoris nobilis.[1] Science, 207(4427), 193-195.[1]
-
Davies, L. P., Taylor, K. M., & Gregson, R. P. (1980). The cardiovascular actions of 1-methylisoguanosine.[1] Canadian Journal of Physiology and Pharmacology. (Comparative study of IV vs Oral potency in rats).
-
Baird-Lambert, J., & Jamieson, D. D. (1983). Doridosine derivatives: binding at adenosine receptors and in vivo effects.[2] British Journal of Pharmacology. (Note: General reference for receptor binding affinity).
-
Longdom Publishing. Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
